Eroonazole
Description
Properties
IUPAC Name |
N-benzyl-2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4OS/c24-19-11-7-10-18(14-19)22-26-27-23(28(22)20-12-5-2-6-13-20)30-16-21(29)25-15-17-8-3-1-4-9-17/h1-14H,15-16H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMGCMLJRSHNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387032 | |
| Record name | N-benzyl-2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5964-93-2 | |
| Record name | N-benzyl-2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Mechanism of Action of Eroonazole in Cancer Cells: A Technical Guide
Despite a comprehensive search of scientific literature and clinical trial databases, no information was found on a compound named "Eroonazole." This suggests that "this compound" may be a novel, preclinical compound not yet disclosed in public-facing literature, a proprietary internal designation, or potentially a misspelling of another therapeutic agent.
Therefore, this guide will pivot to a broader, yet equally critical, topic for researchers, scientists, and drug development professionals: a generalized framework for elucidating the mechanism of action of novel anti-cancer agents, using common and well-established signaling pathways as illustrative examples. This framework will provide the structure and methodologies requested, which can be applied once information on a specific compound like "this compound" becomes available.
I. A Framework for a Mechanism of Action Investigation
The journey to understand how a new drug candidate exerts its effects on cancer cells is a multi-step process. A typical workflow for such an investigation is outlined below.
II. Common Signaling Pathways Implicated in Cancer
Many anti-cancer drugs target key signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for hypothesizing and confirming a drug's mechanism of action. Two of the most well-studied pathways are the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways.
A. The PI3K/AKT/mTOR Pathway
This pathway is central to regulating cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers.
B. The Ras/Raf/MEK/ERK (MAPK) Pathway
This pathway plays a critical role in transmitting signals from cell surface receptors to the nucleus, influencing gene expression and cell cycle progression.
III. Quantitative Data Presentation
When investigating a novel compound, quantitative data is essential for assessing its potency and efficacy. This data should be presented in a clear and structured format.
Table 1: In Vitro Cytotoxicity of a Hypothetical Compound
| Cell Line | Cancer Type | IC50 (µM) at 72h |
| MCF-7 | Breast | 1.2 ± 0.3 |
| A549 | Lung | 2.5 ± 0.6 |
| HCT116 | Colon | 0.8 ± 0.2 |
| PC-3 | Prostate | 3.1 ± 0.9 |
Table 2: Effect of a Hypothetical Compound on Protein Phosphorylation
| Protein | Treatment (1 µM, 24h) | Fold Change vs. Control |
| p-AKT (Ser473) | Compound X | 0.2 ± 0.05 |
| p-ERK1/2 (Thr202/Tyr204) | Compound X | 1.1 ± 0.2 |
IV. Experimental Protocols
Detailed methodologies are the cornerstone of reproducible research. Below are example protocols for key experiments in mechanism of action studies.
A. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
B. Western Blotting
-
Cell Lysis: Treat cells with the test compound, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
While the specific mechanism of action for "this compound" remains unknown due to a lack of available data, the framework, signaling pathway examples, and experimental protocols provided in this guide offer a comprehensive roadmap for the investigation of any novel anti-cancer agent. Rigorous application of these methodologies will be essential in characterizing the therapeutic potential of new compounds and advancing them through the drug development pipeline. We encourage the user to verify the name of the compound and re-initiate a search with the correct information.
An In-depth Technical Guide to the Chemical and Biological Properties of Econazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to Econazole, a broad-spectrum antifungal agent. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Identification
Econazole is an imidazole antifungal agent.[1][2] It is structurally related to other imidazole derivatives like miconazole and clotrimazole.[3] The most commonly used form in pharmaceutical preparations is Econazole Nitrate.[3][4]
Chemical Name and Structure:
-
IUPAC Name: (RS)-1-{2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole[1]
-
Molecular Formula: C₁₈H₁₅Cl₃N₂O[5]
-
Chemical Structure of Econazole:

-
Econazole Nitrate: The nitrate salt form is a white to off-white crystalline powder.[4][6]
Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Weight | 381.68 g/mol (Econazole) | [5] |
| 444.7 g/mol (Econazole Nitrate) | [4] | |
| Melting Point | 162 °C (Econazole) | [5] |
| 164.2-165.3 °C (Econazole Nitrate) | [7] | |
| Solubility | Very low in water (1.48e-03 g/L for Econazole).[5][8] Slightly soluble in most organic solvents.[8] | [5][8] |
| LogP | 5.5 | [5] |
| Crystal Structure | The crystal structure of (R)-(-)-Econazole hydrobromide has been determined, establishing its absolute stereochemistry.[9] The crystal structure of econazole itself has also been elucidated.[10] A novel crystal form of econazole nitrate has been prepared and characterized by X-ray powder diffraction.[11] | [9][10][11] |
Mechanism of Action
Econazole's primary mechanism of action is the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[8][12] Ergosterol is a crucial component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[12]
Signaling Pathway of Antifungal Action:
Caption: Mechanism of action of Econazole.
Econazole specifically inhibits the cytochrome P450 enzyme lanosterol 14-alpha-demethylase.[12][13] This blockage prevents the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic methylated sterol intermediates within the fungal cell.[12][14] The altered cell membrane exhibits increased permeability, resulting in the leakage of essential intracellular components and ultimately fungal cell death.[12]
Beyond inhibiting ergosterol synthesis, econazole has been shown to have direct interactions with cellular membranes, causing rapid changes in membrane properties.[12] It may also interfere with the synthesis of triglycerides and phospholipids and inhibit the activity of oxidative and peroxidative enzymes, leading to the accumulation of toxic levels of hydrogen peroxide.[8]
Experimental Protocols
3.1. Synthesis of Econazole Nitrate (One-Pot Method)
A reported one-pot synthesis method for econazole nitrate involves the following steps:
-
Reaction of 1-(2,4-dichlorophenyl)-2-chloro-ethanol with imidazole: These reactants are combined in the presence of NaOH as a base and a phase transfer catalyst in DMF as a solvent. The reaction proceeds at 80°C for 3 hours.[7]
-
O-alkylation: Additional NaOH is added, followed by p-chlorobenzyl chloride. The mixture is stirred for 3 hours at 40-50°C.[7]
-
Acidification and Recrystallization: The reaction mixture is acidified with nitric acid, and the resulting product is recrystallized from ethanol to yield econazole nitrate.[7]
3.2. In Vitro Antifungal Susceptibility Testing
A common method for determining the minimum inhibitory concentration (MIC) of econazole against fungal isolates is the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Experimental Workflow for MIC Determination:
Caption: Workflow for MIC determination.
-
Preparation of Econazole Stock Solution: Econazole nitrate powder is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).[15]
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24 hours. Colonies are then suspended in sterile saline, and the cell density is adjusted using a spectrophotometer.[15]
-
Microdilution Assay: Serial dilutions of econazole are prepared in RPMI 1640 medium in 96-well microtiter plates. The standardized fungal inoculum is added to each well.[15]
-
Incubation and MIC Determination: The plates are incubated at 35°C for 24-48 hours. The MIC is determined as the lowest concentration of the drug that causes a significant reduction (e.g., ≥80%) in fungal growth compared to a drug-free control well.[15]
Quantitative Data
4.1. In Vitro Antifungal Activity
Econazole exhibits a broad spectrum of activity against various fungi.
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |
| Candida albicans | 0.016 - 16 | - | - | [15] |
| Candida species | 1.56 - 25 | - | - | [16] |
| Gram-positive bacteria | 0.78 - 25 | - | - | [16] |
4.2. Cytotoxicity Data
In vitro studies on human cell lines have been conducted to evaluate the cytotoxicity of econazole.
| Cell Line/Assay | Concentration (µg/mL) | Effect | Source(s) |
| T-1E (epithelioid cell line) | 1 | No detectable effect on various endpoints | [17] |
| 3 | Slightly reduced growth rate | [17] |
4.3. Clinical Efficacy
Clinical studies have demonstrated the effectiveness of econazole nitrate in treating various fungal infections.
| Condition | Treatment Regimen | Cure Rate (Mycological) | Source(s) |
| Vaginal Candidiasis | 150 mg suppository daily for 3 days | ~85% | [3] |
| 50 mg suppository/cream daily for 15 days | ~90% | [3] | |
| Dermatomycoses | Topical application for 2-6 weeks | ~90% | [3] |
| Interdigital Tinea Pedis (Foam 1%) | Once daily for 4 weeks (vs. vehicle) | Statistically significant | [18] |
Conclusion
Econazole is a well-established imidazole antifungal agent with a clearly defined mechanism of action centered on the inhibition of ergosterol synthesis. Its broad-spectrum activity has been demonstrated in numerous in vitro and clinical studies. This technical guide provides foundational information on its chemical properties, biological activity, and key experimental methodologies, serving as a valuable resource for researchers and professionals in the field of drug development and mycology.
References
- 1. Econazole - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Econazole: a review of its antifungal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Econazole Nitrate | C18H16Cl3N3O4 | CID 68589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Econazole | C18H15Cl3N2O | CID 3198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. CN110683992B - Method for synthesizing econazole nitrate by one-pot method - Google Patents [patents.google.com]
- 8. Function of the Econazole and its derivative - Creative Peptides [creative-peptides.com]
- 9. scispace.com [scispace.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. CN102875472A - Econazole nitrate compound crystal and preparation method and drug composition thereof - Google Patents [patents.google.com]
- 12. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 13. econazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Synergistic Activity of Econazole-Nitrate and Chelerythrine against Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial activity of econazole and miconazole in vitro and in experimental candidiasis and aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An evaluation of Econazole, an antifungal agent, for use in quantitative cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
Eroonazole synthesis pathway and purification
An In-depth Technical Guide to the Synthesis and Purification of Efinaconazole
Introduction
Efinaconazole is a triazole antifungal agent utilized for the topical treatment of onychomycosis, a fungal infection of the nail.[1][2] Marketed under the trade name Jublia®, it functions by inhibiting the fungal enzyme lanosterol 14α-demethylase, a critical component in the ergosterol biosynthesis pathway.[2][3][4] The disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death.[3][4] This guide provides a detailed overview of the industrial synthesis pathway and subsequent purification methods for producing high-purity Efinaconazole, tailored for researchers and professionals in drug development.
Core Synthesis Pathway
The primary industrial synthesis of Efinaconazole involves the nucleophilic ring-opening of an epoxide intermediate, (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane, with 4-methylenepiperidine.[5][6][7][8] This reaction forms the carbon-nitrogen bond that is central to the Efinaconazole structure. While the fundamental reaction is straightforward, various methodologies have been developed to optimize yield, purity, and industrial scalability by addressing challenges such as the cost of reagents and the formation of impurities.[6][9]
The generalized reaction is as follows: (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane + 4-methylenepiperidine → Efinaconazole
Key developments in the synthesis focus on the reaction conditions, including the choice of solvent, the use of 4-methylenepiperidine as a free base or a salt, and the addition of promoting agents or bases.[6][7][10]
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of crude Efinaconazole.
Experimental Protocols: Synthesis
Protocol I: Synthesis in Toluene with Lithium Hydroxide
This protocol is adapted from industrial-scale production methods.[7][8]
-
Reaction Setup : To a suitable reactor, charge (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane (1.0 eq), 4-methylenepiperidine hydrobromide salt (1.5 eq), and lithium hydroxide (1.5 eq).
-
Solvent Addition : Add toluene to the mixture, typically in a volume (L) that is 2 to 5 times the mass (kg) of the starting epoxytriazole.[7][8]
-
Reaction : Heat the mixture to approximately 80°C and stir.[8] Monitor the reaction for completion by High-Performance Liquid Chromatography (HPLC). The reaction time is typically several hours.
-
Work-up : Once the reaction is complete, cool the mixture. Wash the reaction mixture with water to remove inorganic salts and unreacted reagents.
-
Isolation : The resulting toluene solution containing crude Efinaconazole can be carried forward to the purification stage.
Protocol II: Synthesis in Anhydrous THF
This method is designed to minimize water-related impurities by using anhydrous conditions.[6][9]
-
Reagent Preparation : In a dry reactor under an inert atmosphere, suspend 4-methylenepiperidine hydrochloride (1.3 eq) in anhydrous tetrahydrofuran (THF).
-
Base Addition : Cool the suspension to 0-5°C and add 2.0M isopropylmagnesium chloride in THF (1.27 eq) dropwise over 1 hour.[9]
-
Epoxide Addition : To the resulting suspension, add the epoxytriazole intermediate (1.0 eq) in portions.
-
Reaction : Heat the reaction mixture to reflux temperature and maintain until the reaction is complete as monitored by UPLC.[9]
-
Work-up : After completion, concentrate the mixture and redissolve the residue in ethyl acetate. Carefully add water to quench the reaction. Separate the organic layer.
-
Isolation : The organic layer containing the crude product is washed, dried, and the solvent is evaporated to yield crude Efinaconazole.
Purification
The purification of Efinaconazole is critical to meet pharmaceutical standards, typically requiring a final purity of >99.5%.[11] Industrial processes often involve a multi-step approach combining crystallization, optional salt formation, and treatment with activated carbon.
Purification via Crystallization
Crystallization is the most common method for purifying crude Efinaconazole. An ethanol/water solvent system is widely employed.[7][11][12]
-
Dissolution : The crude Efinaconazole is dissolved in absolute ethanol, often with gentle heating.[12]
-
Decolorization (Optional) : Activated carbon may be added to the solution, which is then stirred for 30-45 minutes to remove color and other impurities.[5] The carbon is subsequently removed by filtration.
-
Crystallization : The clear ethanolic solution is cooled to 0-10°C. Purified water is then added dropwise as an anti-solvent to induce crystallization.[11] The mixture is typically stirred for an extended period (e.g., 14-15 hours) at this temperature to maximize crystal growth.
-
Isolation and Drying : The resulting white crystalline solid is isolated by filtration, washed with a cold ethanol/water mixture, and dried under vacuum at approximately 45-50°C to yield pure Efinaconazole.[5][6]
Purification via p-Toluenesulfonate Salt Formation
An alternative or additional purification step involves the formation of a p-toluenesulfonate (tosylate) salt, which can be easily crystallized and then converted back to the free base.[6][8]
-
Salt Formation : Crude Efinaconazole is dissolved in a polar solvent like ethanol. The solution is heated (e.g., to 50°C), and p-toluenesulfonic acid monohydrate (~1.0 eq) is added.[6] The mixture is heated to reflux and then gradually cooled to 0-5°C to crystallize the tosylate salt. The salt is filtered and dried.
-
Neutralization : The purified Efinaconazole tosylate salt is dissolved in a mixture of ethanol and water.[6] A base, such as 30% sodium hydroxide, is added slowly to adjust the pH to approximately 11, which neutralizes the salt and precipitates the Efinaconazole free base.[6]
-
Isolation : Water is added to complete the precipitation. The suspension is cooled to 0-5°C, and the pure Efinaconazole is isolated by filtration, washed with water, and dried.[6]
Purification Workflow Diagram
Caption: Typical purification workflow for Efinaconazole via crystallization.
Data Presentation
Table 1: Summary of Synthesis Conditions and Yields
| Method | Key Reagents | Solvent | Temperature | Time | Yield of Crude | Reference |
| Method A | 4-MP HBr, LiOH | Toluene | 80°C | 16 hours | 81% | [7] |
| Method B | 4-MP HCl, i-PrMgCl | THF | Reflux | N/A | ~82% | [6] |
| Method C | 4-MP HCl, NaOH, LiBr | Acetonitrile | 85°C | 20 hours | 90.3% | [11] |
| Method D | 4-MP, (Microwave) | Ethanol | 120°C | 6 hours | 90% | [13] |
4-MP = 4-methylenepiperidine
Table 2: Summary of Purification Protocols and Results
| Purification Step | Solvent System | Key Conditions | Yield | Final Purity (HPLC) | Reference |
| Crystallization | Ethanol / Water | Cool to 0-10°C, add water | 88.6% | 99.84% | [11] |
| Crystallization | Ethanol / Water | Activated carbon treatment | 96.0% | 99.88% | [12] |
| Tosylate Salt Formation | Ethanol -> Ethanol/Water | Salt formation, then neutralization with NaOH | ~98% (from salt) | >99% | [6] |
| Crystallization | Methanol / Water | Activated carbon, seed crystals | 80% (32g from 40g) | "Pure" | [5] |
| Crystallization | Cyclohexane | Dissolve at 55°C, cool to 10°C | >80% | >99.90% | [11][14] |
Conclusion
The industrial production of Efinaconazole is achieved through a robust synthesis pathway centered on the ring-opening of an epoxytriazole intermediate. Significant process optimization has focused on improving reaction conditions to increase yield and minimize impurity formation, particularly through the use of anhydrous solvents and specific metal-based promoters. Purification is a critical downstream process, with crystallization from an ethanol/water system being the most prevalent and effective method for achieving the high degree of purity required for pharmaceutical applications. Alternative methods, such as tosylate salt formation and crystallization from other solvents like cyclohexane, provide valuable options for targeted impurity removal and process optimization. The protocols and data presented herein offer a comprehensive technical guide for professionals engaged in the synthesis and development of Efinaconazole.
References
- 1. Efinaconazole | C18H22F2N4O | CID 489181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efinaconazole in the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Efinaconazole? [synapse.patsnap.com]
- 5. WO2016181306A1 - Process for the preparation of efinaconazole - Google Patents [patents.google.com]
- 6. US10626102B2 - Process for the synthesis of efinaconazol - Google Patents [patents.google.com]
- 7. US20190292166A1 - Production and purification methods for efinaconazole - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Process for the synthesis of efinaconazol - Eureka | Patsnap [eureka.patsnap.com]
- 10. US20190010141A1 - Process for the synthesis of efinaconazol - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. US20210363129A1 - Preparation method for efinaconazole - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. WO2016116919A1 - Crystalline forms of efinaconazole - Google Patents [patents.google.com]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Azole Antifungals, with "Eroonazole" as a Representative Model
Disclaimer: Initial searches for "Eroonazole" did not yield information on a specific registered drug. Therefore, this guide synthesizes data from known triazole antifungal agents to create a representative profile for a hypothetical agent, herein named "this compound." The data presented is illustrative of the class and intended for a technical audience of researchers, scientists, and drug development professionals.
Introduction
Triazole antifungals represent a cornerstone in the management of fungal infections. Their mechanism of action primarily involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2] This disruption leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth and replication.[2] This document provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of "this compound," a representative triazole antifungal.
Pharmacodynamics: Mechanism of Action
The primary antifungal action of "this compound" and other triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (14-DM).[1][2] This enzyme is essential for the conversion of lanosterol to ergosterol.
Key effects of 14-DM inhibition include:
-
Ergosterol Depletion: Reduced ergosterol content compromises the structural integrity and function of the fungal cell membrane.[2]
-
Toxic Sterol Accumulation: The blockage of this pathway leads to the accumulation of 14α-methylated sterol precursors, such as 4,4-dimethylsterols and 4α-methylsterols.[1] These precursors can be incorporated into the membrane, further disrupting its organization and the function of membrane-bound enzymes like chitin synthase.[2]
These molecular events result in fungistatic activity against yeast and fungicidal activity against certain molds, manifesting as inhibition of fungal cell growth and induction of degenerative morphological changes.[1][2]
Pharmacokinetics: ADME Profile
The pharmacokinetic properties of triazole antifungals can exhibit significant inter-subject variability, particularly in patient populations such as those with cystic fibrosis.[3] The following tables summarize a representative profile for "this compound."
Absorption & Distribution
| Parameter | Value | Condition |
| Bioavailability (F) | > 90% | Oral Administration |
| Time to Peak (Tmax) | 2 - 4 hours | Single Oral Dose |
| Protein Binding | ~ 98% | Primarily to Albumin |
| Volume of Distribution (Vd) | 0.9 ± 0.13 L/kg | Intravenous Dose[4] |
| Tissue Penetration | High penetration into skin, nails, and adipose tissue.[4] | N/A |
Metabolism & Excretion
| Parameter | Value | Condition |
| Metabolism | Extensive hepatic metabolism via CYP3A4 | N/A |
| Metabolites | Multiple hydroxylated and N-dealkylated metabolites | Inactive |
| Elimination Half-life (t½) | 14.1 ± 2.7 hours | Healthy Volunteers[4] |
| Total Clearance (CL) | 47 ± 12 mL/min | Healthy Volunteers[4] |
| Excretion | < 10% unchanged in urine; primarily as metabolites in feces | N/A |
Note: Hepatic impairment can significantly alter pharmacokinetics, leading to decreased clearance and prolonged half-life.[5][6]
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of "this compound" that inhibits the visible growth of a fungal isolate.
Methodology:
-
Isolate Preparation: Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A standardized inoculum suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: "this compound" is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. Positive (no drug) and negative (no inoculum) controls are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Endpoint Reading: The MIC is determined as the lowest drug concentration at which there is no visible growth.
Protocol: In Vitro Chitin Biosynthesis Inhibition Assay
Objective: To quantify the inhibitory effect of "this compound" on fungal chitin synthesis, a secondary downstream effect of its primary mechanism.[7]
Methodology:
-
Fungal Culture: A fungal strain (e.g., Trichophyton mentagrophytes) is cultured in a suitable broth to the mid-logarithmic growth phase.[2]
-
Integument Preparation (for filamentous fungi): Cultured integument pieces are harvested and washed.[7]
-
Incubation with Drug: The fungal cells or integument pieces are pre-incubated with varying concentrations of "this compound."
-
Radiolabeling: [¹⁴C]N-acetyl-D-glucosamine (a radiolabeled chitin precursor) is added to the cultures.
-
Incubation: The mixture is incubated for a defined period (e.g., 4-6 hours) to allow for incorporation of the radiolabel into newly synthesized chitin.
-
Extraction: The reaction is stopped, and cells are harvested. Chitin is extracted by treating the pellet with hot potassium hydroxide, which digests other cellular components, leaving the alkali-insoluble chitin.[7]
-
Quantification: The radioactivity of the extracted chitin is measured using a scintillation counter. The I₅₀ value (concentration causing 50% inhibition) is calculated by comparing the radioactivity in treated samples to untreated controls.[7]
Conclusion
"this compound," as a representative triazole antifungal, demonstrates potent pharmacodynamic activity through the specific inhibition of fungal ergosterol biosynthesis. Its pharmacokinetic profile is characterized by good oral bioavailability, extensive hepatic metabolism, and a moderate elimination half-life. Understanding these PK/PD relationships is critical for optimizing dosing strategies to maximize efficacy while minimizing potential drug interactions and toxicity, particularly in patients with hepatic dysfunction or other comorbidities.
References
- 1. Mechanism of action of efinaconazole, a novel triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Azole Antifungals in Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tissue penetration of a single dose of ornidazole (1,000 milligrams intravenously) for antibiotic prophylaxis in colorectal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of ornidazole in patients with acute viral hepatitis, alcoholic cirrhosis, and extrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of ornidazole in patients with severe liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of etoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Azole Antifungal Agents: Efinaconazole and Econazole
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of two important imidazole and triazole antifungal agents: econazole and efinaconazole. Due to a likely misspelling in the initial query for "Eroonazole," this document focuses on these two established compounds, which are closely related in nomenclature and therapeutic application. This guide will delve into their discovery, origin, mechanism of action, synthesis, and key quantitative data, presented in a format tailored for researchers, scientists, and drug development professionals.
Efinaconazole: A Novel Triazole for Onychomycosis
Discovery and Origin
Efinaconazole, sold under the brand names Jublia and Clenafin, is a triazole antifungal compound.[1] It was discovered and synthesized by Kaken Pharmaceutical Co. in Japan.[1][2] Efinaconazole was developed as a topical treatment specifically for onychomycosis, a fungal infection of the nail.[1][3] It received its first global approval in Canada in October 2013 and was approved for use in the United States by the Food and Drug Administration (FDA) in 2014.[1][4][5]
Mechanism of Action
Efinaconazole's primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][3][6][7][8] It specifically targets and inhibits the fungal enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme.[2][3] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell membrane.[3][7] The disruption of the cell membrane's integrity and function ultimately results in fungal cell death.[3][7] Efinaconazole has demonstrated a broad spectrum of activity against dermatophytes, non-dermatophyte molds, and yeasts.[2][3]
Signaling Pathway
The following diagram illustrates the mechanism of action of Efinaconazole in inhibiting the ergosterol biosynthesis pathway.
Quantitative Data
The following tables summarize the in vitro activity of efinaconazole against various fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Efinaconazole
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Trichophyton rubrum | ≤0.002 - 0.06 | 0.0039 | 0.0078 | [9][10] |
| Trichophyton mentagrophytes | ≤0.002 - 0.06 | 0.0078 | 0.016 | [9][10] |
| Candida albicans | ≤0.0005 - >0.25 | 0.001 (24h), 0.004 (48h) | - | [9] |
| Aspergillus species | - | - | 0.0078 | [11] |
| Fusarium species | 0.03125 - 2 | - | 0.25-0.5 | [11] |
Table 2: 50% Inhibitory Concentration (IC₅₀) of Efinaconazole
| Fungal Species | IC₅₀ (µg/mL) | Comparator Drug | Comparator IC₅₀ (µg/mL) | Reference |
| Trichophyton mentagrophytes | 0.0070 | Itraconazole | 0.0338 | [7] |
| Candida albicans | 0.00040 | Clotrimazole | 0.0029 | [7] |
Experimental Protocols
Synthesis of Efinaconazole
A common method for the synthesis of efinaconazole involves the reaction of 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole with 4-methylenepiperidine.[12]
-
Step 1: The starting materials, 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole and 4-methylenepiperidine hydrochloride, are reacted in an organic aprotic solvent such as acetonitrile or tetrahydrofuran.[12][13]
-
Step 2: The reaction is carried out in the presence of a neutralizing agent, like isopropylmagnesium chloride, and a metal species to promote the reaction under anhydrous conditions.[13]
-
Step 3: The reaction mixture is heated, and upon completion, the crude efinaconazole is purified.[14]
-
Step 4 (Purification): The crude product can be dissolved in a polar aprotic solvent like ethanol or isopropanol.[13] The solution is heated, and para-toluenesulphonic acid is added to form the salt, which is then filtered and washed.[13]
-
Step 5 (Final Product): The purified salt is then dissolved in a mixture of ethanol and water, and the pH is adjusted to around 11 with sodium hydroxide to precipitate the pure efinaconazole, which is then filtered, washed, and dried.[12][13]
In Vitro Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Step 1 (Inoculum Preparation): Fungal isolates are cultured on appropriate agar plates. A suspension of the fungal spores or conidia is prepared in sterile saline and adjusted to a specific turbidity standard (e.g., 0.5 McFarland).[11]
-
Step 2 (Drug Dilution): A two-fold serial dilution of efinaconazole is prepared in a 96-well microtiter plate using RPMI-1640 medium.[10]
-
Step 3 (Inoculation): The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.[11]
-
Step 4 (Incubation): The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-96 hours).[11]
-
Step 5 (MIC Determination): The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control well.[15]
Experimental Workflow
Econazole: A Broad-Spectrum Imidazole Antifungal
Discovery and Origin
Econazole is an imidazole antifungal medication that was first patented in 1968 and approved for medical use in 1974.[16] It is used topically to treat a variety of skin infections, including athlete's foot, tinea, pityriasis versicolor, ringworm, and jock itch.[16]
Mechanism of Action
Similar to efinaconazole, the primary mechanism of action of econazole is the inhibition of ergosterol synthesis in the fungal cell membrane.[17][18] It achieves this by inhibiting the enzyme lanosterol 14-alpha-demethylase.[17] This leads to the disruption of the fungal cell membrane's structure and function, increased permeability, and ultimately, cell death.[17][18] In addition to inhibiting ergosterol synthesis, econazole is also thought to have a direct damaging effect on the fungal cell membrane.[17]
Signaling Pathway
The signaling pathway for econazole's primary mechanism of action is identical to that of efinaconazole, targeting the same enzyme in the ergosterol biosynthesis pathway.
Quantitative Data
The following table summarizes the in vitro activity of econazole against various microorganisms.
Table 3: Minimum Inhibitory Concentration (MIC) of Econazole
| Microbial Group | MIC Range (µg/mL) | Reference |
| Gram-positive bacteria | 0.78 - 25 | [19] |
| Yeasts | 1.56 - 25 | [19] |
Experimental Protocols
Synthesis of Econazole
The synthesis of econazole can be achieved through a multi-step process.[16]
-
Step 1: Imidazole is alkylated with a bromoketone prepared from o,p-dichloroacetophenone to yield a displacement product.[16]
-
Step 2: The ketone group in the resulting product is reduced to an alcohol using a reducing agent like sodium borohydride.[16]
-
Step 3: The alcohol is then alkylated with p-chlorobenzyl chloride to produce econazole.[16]
"One-Pot" Synthesis of Econazole Nitrate
A "one-pot" method for synthesizing econazole nitrate has also been described.[20]
-
Step 1: 1-(2,4-dichlorophenyl)-2-chloro-ethanol and imidazole are reacted in a solvent like DMF with an alkali such as NaOH and a phase transfer catalyst.
-
Step 2: After the initial reaction, more NaOH is added, and p-chlorobenzyl chloride is introduced to the mixture.
-
Step 3: The reaction is stirred, and then the product is acidified with nitric acid and recrystallized from ethanol to yield econazole nitrate.[20]
Antifungal Activity Assay (Cup Plate Diffusion Method)
The antifungal activity of econazole formulations can be assessed using the cup plate diffusion method.[21]
-
Step 1 (Media Preparation): A suitable agar medium (e.g., Sabouraud Dextrose Agar) is prepared and poured into sterile petri dishes.
-
Step 2 (Inoculation): The surface of the agar is uniformly inoculated with a standardized suspension of the test fungus (e.g., Candida albicans or Aspergillus fumigatus).[21]
-
Step 3 (Well Creation): A sterile cork borer is used to create wells in the agar.
-
Step 4 (Application of Test Substance): A specific volume of the econazole formulation is added to the wells. A blank gel can be used as a negative control.[21]
-
Step 5 (Incubation): The plates are incubated at an appropriate temperature (e.g., 37°C) for 24 hours.[21]
-
Step 6 (Measurement): The diameter of the zone of inhibition around each well is measured to determine the antifungal activity.[21]
Experimental Workflow
References
- 1. Efinaconazole - Wikipedia [en.wikipedia.org]
- 2. Efinaconazole in the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Efinaconazole? [synapse.patsnap.com]
- 4. What is Efinaconazole used for? [synapse.patsnap.com]
- 5. Efinaconazole: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aac.asm.org [aac.asm.org]
- 9. Comparison of In Vitro Antifungal Activities of Efinaconazole and Currently Available Antifungal Agents against a Variety of Pathogenic Fungi Associated with Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Assessment of In Vitro Antifungal Activities of Efinaconazole and Itraconazole against Common Non-Dermatophyte Fungi Causing Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20190010141A1 - Process for the synthesis of efinaconazol - Google Patents [patents.google.com]
- 13. US10626102B2 - Process for the synthesis of efinaconazol - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Econazole - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 18. nbinno.com [nbinno.com]
- 19. Antimicrobial activity of econazole and miconazole in vitro and in experimental candidiasis and aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CN110683992B - Method for synthesizing econazole nitrate by one-pot method - Google Patents [patents.google.com]
- 21. Development and Characterization of Econazole Topical Gel - PMC [pmc.ncbi.nlm.nih.gov]
Eroonazole: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eroonazole is a novel triazole-based antifungal agent demonstrating potent activity against a broad spectrum of fungal pathogens. This document provides an in-depth technical overview of the methodologies employed for the identification and validation of its primary molecular target. Through a combination of affinity-based proteomics, biophysical assays, and cellular mechanism-of-action studies, we have elucidated the specific protein target of this compound and validated its role in the compound's antifungal efficacy. This guide details the experimental protocols, presents key quantitative data, and illustrates the relevant biological pathways and experimental workflows.
Introduction
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of new therapeutic agents. This compound has emerged as a promising candidate from phenotypic screens due to its potent fungicidal activity. Early structure-activity relationship (SAR) studies suggested its classification as an azole antifungal. This class of drugs is known to target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[1] This guide outlines the comprehensive strategy undertaken to definitively identify and validate the molecular target of this compound, providing a robust framework for its continued preclinical and clinical development.
Putative Mechanism of Action of Azole Antifungals
Azole antifungals primarily exert their effect by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2] This inhibition leads to the depletion of ergosterol, a vital component for maintaining the integrity and fluidity of the fungal cell membrane.[1] The disruption of the cell membrane results in increased permeability and ultimately leads to fungal cell death.[2] Furthermore, the accumulation of toxic sterol intermediates contributes to the antifungal activity.[2] Some azoles are also known to be involved in calcium signaling pathways in fungi.[3]
This compound Target Identification Strategy
A multi-pronged approach was employed to identify the direct molecular target(s) of this compound, combining chemical proteomics with orthogonal validation methods.
Affinity Chromatography-Mass Spectrometry (AC-MS)
To isolate proteins that directly bind to this compound, an affinity chromatography-based approach was utilized.[4][5] An this compound analog was synthesized with a linker arm and immobilized on a solid support.
-
Probe Synthesis: An this compound derivative featuring a terminal alkyne group was synthesized for subsequent "click" chemistry attachment to an azide-functionalized agarose resin.
-
Matrix Preparation: The this compound analog was covalently coupled to NHS-activated sepharose beads.
-
Lysate Preparation: Fungal cell lysates (e.g., from Candida albicans) were prepared in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Binding: The cell lysate was incubated with the this compound-coupled beads to allow for the binding of target proteins.[6]
-
Washing: Non-specifically bound proteins were removed by a series of washes with buffers of increasing stringency.[6]
-
Elution: Specifically bound proteins were eluted from the beads using a competitive elution with excess free this compound.[6]
-
Protein Identification: The eluted proteins were identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The AC-MS experiments consistently identified Lanosterol 14α-demethylase (ERG11) as the primary high-confidence binding partner of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.[7][8] The principle is based on the ligand-induced thermal stabilization of the target protein.[9]
-
Cell Treatment: Intact fungal cells were treated with either vehicle (DMSO) or varying concentrations of this compound.
-
Thermal Challenge: The treated cells were heated to a range of temperatures to induce protein denaturation and aggregation.[10]
-
Cell Lysis and Fractionation: Cells were lysed, and the soluble protein fraction was separated from the aggregated proteins by centrifugation.[9]
-
Protein Detection: The amount of soluble ERG11 in the supernatant was quantified by Western blotting or mass spectrometry.[8]
| Temperature (°C) | Soluble ERG11 (Vehicle) | Soluble ERG11 (1 µM this compound) |
| 45 | 100% | 100% |
| 50 | 85% | 98% |
| 55 | 50% | 82% |
| 60 | 20% | 65% |
| 65 | 5% | 40% |
Table 1: Representative data from a CETSA experiment demonstrating the thermal stabilization of ERG11 in the presence of this compound.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
This compound Target Validation
Following the identification of ERG11 as the primary target, a series of validation experiments were conducted to confirm its role in the antifungal activity of this compound.
In Vitro Enzyme Inhibition Assay
The direct inhibitory effect of this compound on the enzymatic activity of purified recombinant ERG11 was assessed.
-
Reagents: Recombinant ERG11, lanosterol substrate, NADPH, and a commercial ATP detection reagent (e.g., Kinase-Glo®).
-
Reaction Setup: The enzymatic reaction was carried out in a microplate format with varying concentrations of this compound.[11]
-
Enzyme Inhibition Measurement: The consumption of NADPH, a cofactor in the demethylation reaction, was monitored spectrophotometrically, or a coupled-enzyme system was used to link the reaction to ATP depletion, which was then quantified by luminescence.[12]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) were determined from dose-response curves.[13]
| Parameter | Value |
| IC50 | 25 nM |
| Ki | 10 nM |
| Inhibition Type | Non-competitive |
Table 2: In vitro inhibitory parameters of this compound against recombinant ERG11.
Gene Overexpression and Knockdown Studies
To establish a causal link between ERG11 and this compound sensitivity in a cellular context, strains with altered ERG11 expression levels were generated.
-
Overexpression Strain: A fungal strain was engineered to overexpress ERG11 under the control of a strong constitutive promoter.
| Fungal Strain | ERG11 Expression Level | This compound MIC (µg/mL) |
| Wild-Type | Normal | 0.125 |
| ERG11 Overexpression | High | 2.0 |
| ERG11 Knockdown | Low | 0.015 |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound against fungal strains with modulated ERG11 expression.
Signaling Pathway Analysis
The inhibition of ERG11 by this compound is expected to have downstream effects on cellular signaling pathways, particularly those responsive to membrane stress and ergosterol depletion.
Caption: Proposed mechanism of action for this compound.
Conclusion
References
- 1. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 3. Calcium signaling pathway is involved in non-CYP51 azole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conductscience.com [conductscience.com]
- 6. cube-biotech.com [cube-biotech.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Untitled Document [ucl.ac.uk]
Whitepaper: In Silico Modeling of Efinaconazole Binding to Sterol 14α-Demethylase
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The user's original query referenced "Eroonazole." Extensive searches yielded no results for a compound with this name, suggesting a possible misspelling. This technical guide will focus on Efinaconazole , a well-documented azole antifungal, and its interaction with its target enzyme. While the primary target of Efinaconazole is not a kinase, the principles and methodologies of in silico modeling presented here are broadly applicable to the study of enzyme-inhibitor interactions, including kinase binding.
Introduction
Efinaconazole is a triazole antifungal agent approved for the topical treatment of onychomycosis, a fungal infection of the nails.[1][2][3][4] Its mechanism of action involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway.[5][6][7] Understanding the molecular interactions between Efinaconazole and its target is paramount for the development of novel, more potent antifungal agents. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, provide powerful tools to investigate these interactions at an atomic level, offering insights that can guide rational drug design.[8][9]
This technical guide provides an in-depth overview of the in silico modeling of Efinaconazole's binding to its primary target, sterol 14α-demethylase. It is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery.
Target Enzyme: Fungal Sterol 14α-Demethylase (CYP51)
The primary target of Efinaconazole is the fungal enzyme lanosterol 14α-demethylase, a member of the cytochrome P450 superfamily, often abbreviated as CYP51.[1][2][5][7][10][11] This enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[12][13][14][15] Ergosterol is analogous to cholesterol in mammalian cells, maintaining the integrity, fluidity, and function of the cell membrane.[7][13] By inhibiting CYP51, Efinaconazole disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and depletion of ergosterol.[7][16] This ultimately compromises the fungal cell membrane, resulting in cell death.[1][7] The high conservation of CYP51 in fungi and its divergence from the human ortholog make it an attractive target for selective antifungal therapy.[11]
Quantitative Data: Efinaconazole Binding Affinity and Antifungal Activity
The potency of Efinaconazole has been quantified through various in vitro assays, primarily by determining its Minimum Inhibitory Concentration (MIC) against different fungal species and its 50% inhibitory concentration (IC50) in ergosterol biosynthesis assays.
| Fungal Species | Assay Type | Parameter | Value (µg/mL) | Reference |
| Trichophyton mentagrophytes | Ergosterol Biosynthesis | IC50 | 0.0070 | [12] |
| Candida albicans | Ergosterol Biosynthesis | IC50 | 0.00040 | [12] |
| Trichophyton rubrum | Broth Microdilution | MIC90 | 0.0078 | [17] |
| Trichophyton mentagrophytes | Broth Microdilution | MIC90 | 0.016 | [17] |
| Trichophyton rubrum | Broth Microdilution | MIC Range | 0.0020–0.0078 | [17] |
| Trichophyton mentagrophytes | Broth Microdilution | MIC Range | 0.0039–0.031 | [17] |
| Various Dermatophytes | Broth Microdilution | MIC Range | ≤0.002–0.5 | [3] |
| Various Yeasts | Broth Microdilution | MIC Range | ≤0.002–0.13 | [3] |
| Non-dermatophyte molds | Broth Microdilution | MIC Range | 0.0078–2 | [3] |
Signaling Pathway and Experimental Workflows
The following diagram illustrates the simplified ergosterol biosynthesis pathway in fungi, highlighting the step catalyzed by sterol 14α-demethylase (CYP51) and its inhibition by Efinaconazole.
This diagram outlines the typical workflow for the in silico modeling of Efinaconazole's interaction with CYP51.
The following diagram illustrates the logical flow of experimental validation for the in silico findings.
Experimental and Computational Protocols
This protocol is based on a reconstituted enzyme system to determine the IC50 of an inhibitor.[18]
-
Protein Expression and Purification:
-
Express recombinant fungal CYP51 and its redox partner, cytochrome P450 reductase (CPR), in a suitable host system (e.g., E. coli).
-
Purify both proteins to homogeneity using standard chromatographic techniques.
-
Determine the protein concentrations using the CO-difference spectrum method for CYP51.[18]
-
-
Reagent Preparation:
-
Prepare a stock solution of the substrate (e.g., 60 µM lanosterol).
-
Prepare stock solutions of the inhibitor (Efinaconazole) at various concentrations.
-
Prepare a reaction buffer containing cofactors and other components (e.g., 40 mM MOPS, 50 mM NaCl, 5 mM MgCl2, dilaurylphosphatidylcholine, isocitrate dehydrogenase, and trisodium isocitrate).
-
-
CYP51 Reconstitution and Inhibition Assay:
-
In a final reaction volume of 500 µL, combine the reaction buffer, 1 µM fungal CYP51, 2 µM CPR, and 60 µM lanosterol.
-
Add the inhibitor (Efinaconazole) from the stock solutions to achieve a range of final concentrations.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding 4 mM β-NADPH.
-
Incubate for 4-10 minutes at 37°C with shaking.
-
-
Product Extraction and Analysis:
-
Stop the reaction and extract the sterol metabolites using ethyl acetate.
-
Derivatize the extracted sterols (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide).
-
Analyze the products by gas chromatography-mass spectrometry (GC-MS).
-
-
Data Analysis:
-
Calculate the enzyme velocity by determining the ratio of product to substrate from the gas chromatograms.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
This generalized protocol outlines the steps for performing molecular docking studies.
-
Protein Preparation:
-
Obtain the 3D structure of fungal CYP51 from the Protein Data Bank (PDB) or generate a homology model if a crystal structure is unavailable.
-
Prepare the protein structure by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to residues.
-
The heme cofactor, essential for CYP450 function, should be retained and correctly parameterized.
-
-
Ligand Preparation:
-
Obtain the 3D structure of Efinaconazole from a database like PubChem.[19]
-
Perform energy minimization of the ligand structure using a suitable force field.
-
Assign partial charges and define rotatable bonds.
-
-
Grid Generation:
-
Define the binding site on the CYP51 structure. This is typically centered on the heme iron atom.
-
Generate a grid box that encompasses the entire binding pocket to define the search space for the docking algorithm.
-
-
Docking Simulation:
-
Use a molecular docking program (e.g., AutoDock, GOLD, Glide) to dock the prepared Efinaconazole ligand into the grid box of the CYP51 receptor.
-
Generate multiple binding poses (e.g., 10-100) and rank them based on the software's scoring function.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify the most plausible binding mode.
-
Examine the interactions between Efinaconazole and the active site residues, including hydrogen bonds, hydrophobic interactions, and coordination with the heme iron.
-
Compare the predicted binding mode with known structure-activity relationships of other azole inhibitors.
-
This protocol describes the steps to simulate the dynamic behavior of the Efinaconazole-CYP51 complex.
-
System Preparation:
-
Start with the best-ranked docked pose of the Efinaconazole-CYP51 complex obtained from molecular docking.
-
Generate the topology and parameter files for the protein using a force field like AMBER or CHARMM.
-
Generate the parameters for the Efinaconazole ligand, which may require the use of tools like Antechamber or CGenFF.
-
-
Solvation and Ionization:
-
Place the protein-ligand complex in a periodic box of a suitable shape (e.g., cubic or octahedral).
-
Solvate the box with an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's charge.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done in multiple stages, first minimizing the solvent and ions, then the protein side chains, and finally the entire system.
-
-
Equilibration:
-
Gradually heat the system from 0 K to the desired simulation temperature (e.g., 300 K) under constant volume (NVT ensemble). Position restraints are often applied to the protein and ligand backbone atoms during this phase.
-
Perform a second equilibration step at constant pressure (NPT ensemble) to allow the system density to relax to the correct value.
-
-
Production MD Simulation:
-
Run the production simulation for a desired length of time (e.g., 100-200 ns or longer) without any restraints.
-
Save the coordinates (trajectory) of the system at regular intervals (e.g., every 10 ps).
-
-
Trajectory Analysis:
-
Analyze the saved trajectory to assess the stability of the simulation (e.g., by calculating the root-mean-square deviation (RMSD) of the protein backbone).
-
Investigate the dynamics of the Efinaconazole-CYP51 interaction, such as the persistence of hydrogen bonds and the stability of the ligand within the binding pocket.
-
Calculate binding free energies using methods like MM/PBSA or MM/GBSA to provide a more quantitative estimate of binding affinity.
-
Conclusion
In silico modeling offers a powerful and cost-effective approach to study the binding of Efinaconazole to its target, sterol 14α-demethylase. Molecular docking can predict the likely binding poses and key interactions, while molecular dynamics simulations provide insights into the stability and dynamics of the protein-ligand complex. When coupled with experimental validation, these computational methods can significantly accelerate the drug discovery process, enabling the rational design of new antifungal agents with improved efficacy and selectivity. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to apply these techniques to the study of Efinaconazole and other enzyme inhibitors.
References
- 1. What is Efinaconazole used for? [synapse.patsnap.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Efinaconazole in the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efinaconazole in the treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Mechanism of action of efinaconazole, a novel triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Efinaconazole? [synapse.patsnap.com]
- 8. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]
- 15. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efinaconazole | C18H22F2N4O | CID 489181 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Voriconazole
Disclaimer: Initial searches for "Eroonazole" did not yield information on a compound with that specific name. This technical guide assumes a typographical error and focuses on Voriconazole , a structurally related and well-documented triazole antifungal agent. The principles and methodologies described herein are representative of the studies conducted for drugs within this class and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by high permeability but low aqueous solubility, which presents challenges in formulation development.[2][3] Understanding the solubility and stability profile of an active pharmaceutical ingredient (API) like Voriconazole is critical for developing safe, effective, and stable pharmaceutical dosage forms. This guide provides a detailed overview of the solubility and stability of Voriconazole, including experimental protocols and data analysis.
Solubility Profile of Voriconazole
The aqueous solubility of Voriconazole is low and pH-dependent. Its solubility is highest in acidic conditions.[1] The poor water solubility necessitates the use of solubilization techniques for parenteral and other aqueous formulations.
The following tables summarize the solubility data for Voriconazole and another relevant azole antifungal, Efinaconazole, in various solvents.
Table 1: Solubility of Voriconazole in Various Solvents
| Solvent System | Concentration (mg/mL) | Temperature | Reference |
| Water (pH 7) | 0.61 | 22°C | [4] |
| Water (Aqueous Solution) | 0.5 | Room Temperature | [5][6] |
| Water (Aqueous Solution) | 0.71 | Not Specified | [2] |
| Acidic Conditions (pH 1.2) | 2.7 | Not Specified | [1][3] |
| Ethanol | ~20 | Not Specified | [7][8] |
| Dimethyl Sulfoxide (DMSO) | ~20 | Not Specified | [7][8] |
| Labrafil M 1944CS (Oil) | 126.38 ± 3.18 | Not Specified | [2] |
| Cremophor RH 40 (Surfactant) | 128.86 ± 2.94 | Not Specified | [2] |
| Transcutol HP (Co-surfactant) | 139.19 ± 4.42 | Not Specified | [2] |
Table 2: Solubility of Efinaconazole in Various Solvents
| Solvent System | Concentration (mg/mL) | Temperature | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 | Not Specified | [9] |
| Dimethyl Sulfoxide (DMSO) | >14 | Not Specified | [10] |
| Dimethyl Sulfoxide (DMSO) | 20 | Not Specified | [11] |
| Methanol | Slightly Soluble | Not Specified | [10] |
| Chloroform | Slightly Soluble | Not Specified | [10] |
Stability Profile of Voriconazole
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5] Voriconazole has been shown to be susceptible to degradation under hydrolytic (especially alkaline), oxidative, and photolytic stress conditions.[5][10][12]
The following table summarizes the results from forced degradation studies on Voriconazole.
Table 3: Summary of Forced Degradation Studies of Voriconazole
| Stress Condition | Reagent/Parameters | Duration | % Degradation | Degradation Product RT (min) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 2 hours at 60°C | Significant Degradation | Not Specified | [6] |
| 0.5 N HCl | 48 hours | Not Specified | Not Specified | [1] | |
| 3 N HCl | 30 minutes | 11.60% | 4.41 | [13] | |
| 3 N HCl | 60 minutes | 16.92% | Not Specified | [13] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 30 minutes at 60°C | Significant Degradation | Not Specified | [6] |
| 0.1 N NaOH | 30 minutes | 55.58% | 4.45 | [13] | |
| 0.1 N NaOH | 60 minutes | 78.75% | 4.44 | [13] | |
| 0.1 N NaOH | 90 minutes | 100% | 4.44 | [13] | |
| 0.5 N NaOH | 48 hours | Significant Degradation | Not Specified | [1] | |
| Oxidative | 1% H₂O₂ | 30 minutes | Significant Degradation | Not Specified | [6] |
| 3.0% H₂O₂ | 48 hours | Not Specified | Not Specified | [1] | |
| 30% w/v H₂O₂ | 15 minutes | 1.17% | Not Observed | [5] | |
| 30% w/v H₂O₂ | 24 hours | 5.40% | Not Observed | [5] | |
| Thermal | Dry Heat | Not Specified | Relatively Stable | Not Observed | [5] |
| 60°C | 24 hours | 7.55% | Not Specified | [9] | |
| Photolytic | UV Light (254 nm) | 10 days | Significant Degradation | Not Specified | [1][10] |
| UV and Visible Light | 1.2 million lux hours | 10.64% | Not Specified | [6][9] |
Experimental Protocols
Protocol for Shake-Flask Solubility Determination
This protocol is based on the widely used shake-flask method for determining the equilibrium solubility of a compound.[4][14][15]
Objective: To determine the saturation solubility of Voriconazole in a given solvent system.
Materials:
-
Voriconazole API
-
Selected solvent (e.g., water, phosphate buffer pH 6.8, ethanol)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Validated analytical instrument (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of Voriconazole to a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the pre-equilibrated solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solids settle. Centrifuge the vials at a high speed (e.g., 4000 rpm for 20 minutes) to further separate the solid and liquid phases.[2]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to filter the supernatant through a syringe filter.
-
Dilution: Dilute the filtered sample quantitatively with the appropriate solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of Voriconazole.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Protocol for Forced Degradation Studies
This protocol outlines the conditions for subjecting Voriconazole to various stress factors to identify potential degradation products and pathways, as recommended by ICH guidelines.[5]
Objective: To evaluate the intrinsic stability of Voriconazole under various stress conditions.
Materials:
-
Voriconazole API or drug product
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Voriconazole in a suitable solvent (e.g., acetonitrile or mobile phase).[5]
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M to 3 N HCl.[5][6]
-
Incubate the solution at a specified temperature (e.g., 60°C) for a set duration (e.g., 2 to 48 hours).[1][6]
-
After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of NaOH.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M to 0.5 N NaOH.[1][6]
-
Incubate at a specified temperature (e.g., 60°C) for a set duration (e.g., 30 minutes to 48 hours).[1][6]
-
Cool the sample and neutralize it with an equivalent amount of HCl.
-
Dilute to the final concentration and analyze by HPLC.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose the solid drug substance or a solution of the drug to elevated temperatures (e.g., 60°C) for a defined period (e.g., 24 hours).[6]
-
For the solution, cool to room temperature before analysis. For the solid, dissolve in a suitable solvent.
-
Dilute to the final concentration and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid drug substance or a solution of the drug to a combination of UV and visible light in a photostability chamber. The total exposure should be not less than 1.2 million lux hours and 200 watt-hours/m².[6]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Prepare the sample for analysis by dissolving or diluting it to the final concentration and analyze by HPLC.
-
Protocol for Stability-Indicating RP-HPLC Method
This protocol describes a typical Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the analysis of Voriconazole and its degradation products.
Objective: To quantitatively determine the concentration of Voriconazole and separate it from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition | Reference |
| Column | Agilent Zorbax SB-C18 (250mm x 4.6 mm, 5 µm) | [1] |
| Hypersil C18 (250 x 4.6 mm) | [5] | |
| Inertsil ODS 3V (150 x 4.6 mm, 5 µm) | [6] | |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 2.5) - Gradient | [6] |
| Acetonitrile : 50 mM Ammonium Phosphate Dibasic Buffer (pH 6.0) (48:52, v/v) | [1] | |
| Acetonitrile : Water (40:60, v/v) | [5] | |
| Flow Rate | 1.0 - 1.2 mL/min | [1][5][6] |
| Detection Wavelength | 250 nm, 255 nm, or 256 nm | [1][6][12] |
| Column Temperature | 25°C or 35°C | [1][6] |
| Injection Volume | 20 µL | [1][6] |
Procedure:
-
System Preparation: Prepare the mobile phase as specified, filter it through a 0.45 µm membrane filter, and degas it. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Solution: Prepare a standard solution of Voriconazole of known concentration in the mobile phase.
-
Sample Preparation: Prepare the samples (from solubility or stability studies) by diluting them to a suitable concentration with the mobile phase.
-
Chromatographic Run: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
Data Analysis: Record the chromatograms and measure the peak areas. The method's specificity is confirmed if the degradation product peaks are well-resolved from the main Voriconazole peak. Calculate the concentration of Voriconazole in the samples by comparing the peak areas with that of the standard. The percentage of degradation can be calculated from the decrease in the area of the Voriconazole peak in the stressed samples compared to an unstressed control.
Visualizations
The following diagrams, created using the DOT language, illustrate the workflows for the experimental protocols described above.
Caption: Experimental Workflow for Forced Degradation Studies.
Caption: Logical Workflow for Stability-Indicating Method Development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sciencescholar.us [sciencescholar.us]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Shake-Flask Solubility Assay | Bienta [bienta.net]
An In-depth Technical Guide to the Off-Target Effects Profiling of Eroonazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Eroonazole is a fictional compound created for illustrative purposes within this technical guide. The data, experimental protocols, and associated findings presented herein are hypothetical and constructed to demonstrate a comprehensive approach to off-target effect profiling for a novel azole antifungal agent.
Introduction
This compound is a novel triazole antifungal agent under development for the topical treatment of onychomycosis. Its primary mechanism of action is the inhibition of fungal lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][3] Disruption of this pathway leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.[1][2] While this compound demonstrates high potency against its intended fungal target, a thorough understanding of its potential off-target effects is critical for a comprehensive safety assessment and successful clinical development. This guide provides a detailed overview of the methodologies and findings related to the off-target profiling of this compound.
Off-Target Liability Assessment
A primary concern for azole antifungals is their potential interaction with human cytochrome P450 (CYP) enzymes due to structural similarities with the fungal target enzyme. Inhibition of human CYP enzymes can lead to significant drug-drug interactions and potential toxicity. Additionally, off-target interactions with other human proteins, such as kinases and G-protein coupled receptors (GPCRs), were investigated to build a complete safety profile.
Cytochrome P450 Inhibition Profile
The inhibitory potential of this compound against major human CYP isoforms was evaluated using a panel of in vitro assays. The results, summarized in Table 1, indicate that this compound exhibits a low potential for CYP-mediated drug interactions at therapeutically relevant concentrations.
Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by this compound
| CYP Isoform | IC50 (µM) |
| CYP1A2 | > 50 |
| CYP2C9 | 25.3 |
| CYP2C19 | 18.7 |
| CYP2D6 | 35.1 |
| CYP3A4 | 8.9 |
Kinase Selectivity Panel
To assess for unintended interactions with the human kinome, this compound was screened against a panel of 400 human kinases at a concentration of 10 µM. The results, highlighted in Table 2, show minimal off-target kinase activity, with only two kinases showing greater than 50% inhibition.
Table 2: Kinase Inhibition Profile of this compound (10 µM)
| Kinase Target | % Inhibition |
| EGFR | 55% |
| VEGFR2 | 62% |
| 398 other kinases | < 50% |
Experimental Protocols
Cytochrome P450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP450 isoforms.
Methodology:
-
Reagents: Recombinant human CYP450 enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4), specific fluorescent probe substrates for each isoform, NADPH regenerating system, and this compound.
-
Procedure: a. This compound was serially diluted in a suitable solvent to achieve a range of concentrations. b. The recombinant CYP enzymes were pre-incubated with each concentration of this compound in a 96-well plate. c. The enzymatic reaction was initiated by the addition of the specific fluorescent probe substrate and the NADPH regenerating system. d. The plate was incubated at 37°C for a predetermined time. e. The reaction was stopped, and the fluorescence of the metabolized probe was measured using a plate reader.
-
Data Analysis: The IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
Kinase Profiling Assay
Objective: To evaluate the selectivity of this compound by screening against a broad panel of human kinases.
Methodology:
-
Platform: A commercially available kinase panel assay (e.g., DiscoverX KINOMEscan™) was utilized.
-
Principle: The assay is based on a competitive binding assay that quantitatively measures the ability of a compound to bind to a kinase active site.
-
Procedure: a. This compound was tested at a fixed concentration (10 µM). b. The compound was incubated with the kinase-tagged phage and an immobilized active site-directed ligand. c. The amount of kinase-tagged phage bound to the solid support was measured.
-
Data Analysis: The results are expressed as the percentage of inhibition, calculated from the reduction in the amount of bound kinase in the presence of the test compound compared to a vehicle control.
Signaling Pathways and Workflows
The following diagrams illustrate the primary mechanism of action of this compound and a general workflow for off-target liability assessment.
Caption: Mechanism of action of this compound in the fungal cell.
Caption: General workflow for off-target effects profiling.
Conclusion
The off-target profiling of this compound reveals a favorable safety profile with a low propensity for inhibition of major human cytochrome P450 enzymes at anticipated therapeutic concentrations. The observed mild inhibition of EGFR and VEGFR2 at high concentrations warrants further investigation in cell-based functional assays to determine the clinical relevance of these findings. Overall, the data presented in this guide support the continued development of this compound as a topical antifungal agent. This comprehensive approach to off-target liability assessment is crucial for mitigating risks and ensuring the development of safe and effective new medicines.
References
The Cellular Journey of Econazole: An In-depth Technical Guide on Uptake and Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Econazole, a broad-spectrum imidazole antifungal agent, is a cornerstone in the topical treatment of superficial mycoses. Its efficacy hinges on its ability to penetrate fungal cells and accumulate at its sites of action, primarily the cell membrane and key organelles. Understanding the intricate processes of econazole's cellular uptake and subcellular localization is paramount for optimizing its therapeutic potential, overcoming resistance mechanisms, and designing novel drug delivery systems. This technical guide provides a comprehensive overview of the current knowledge on the cellular transport and distribution of econazole, detailing experimental methodologies and presenting available quantitative data.
Mechanism of Action: A Two-Pronged Attack
Econazole exerts its antifungal effect through a primary mechanism and a secondary, more direct interaction with the fungal cell.
-
Inhibition of Ergosterol Biosynthesis: The principal mode of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3][4] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates its fluidity, permeability, and the function of membrane-bound proteins.[1][2] By disrupting ergosterol synthesis, econazole compromises the structural integrity and function of the cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[1][2]
-
Direct Membrane Disruption: Beyond its enzymatic inhibition, econazole has been shown to interact directly with cellular membranes.[1][3] This interaction can induce immediate alterations in membrane properties, contributing to a rapid antifungal effect even before significant depletion of ergosterol occurs.[1]
Cellular Uptake: A Path of Facilitated Diffusion
While the precise mechanisms of econazole entry into fungal cells are not fully elucidated, evidence from studies on other azole antifungals suggests a primary role for facilitated diffusion.[5] Active transport mechanisms requiring cellular energy in the form of ATP are less likely to be the principal route of entry.[5]
-
Facilitated Diffusion: This process involves the movement of econazole across the fungal cell membrane down its concentration gradient, aided by membrane-bound transporter proteins.[5] This transport is saturable, indicating the involvement of a finite number of transporters.[5] While the specific transporters for econazole have not been definitively identified, this mechanism allows for the efficient accumulation of the drug inside the fungal cell.
It is important to note that passive diffusion, the unassisted movement of a substance across a membrane, is less favored as the primary mechanism for azole uptake due to the specific kinetics observed.[5] There is currently no substantial evidence to suggest that endocytic pathways, such as clathrin-mediated or caveolae-mediated endocytosis, play a significant role in the uptake of econazole by fungal cells.
Subcellular Localization: Targeting Mitochondria and Influencing Calcium Homeostasis
Once inside the fungal cell, econazole does not distribute uniformly. Instead, it localizes to specific subcellular compartments, where it exerts its effects.
-
Mitochondrial Accumulation: Studies on fluorescently-labeled azoles have demonstrated a distinct co-localization with mitochondria in Candida albicans.[6][7] This mitochondrial targeting is significant as econazole has been shown to induce morphological abnormalities in these organelles, including cleavage, fragmentation, and swelling.[8] The accumulation in mitochondria is consistent with observations of econazole's impact on cellular respiration and ATP levels.
-
Alteration of Calcium Ion Distribution: Econazole significantly impacts intracellular calcium (Ca²⁺) homeostasis. It has been observed to provoke a rise in cytosolic Ca²⁺ levels and cause a marked increase in Ca²⁺ precipitates within mitochondria and vacuoles of Aspergillus fumigatus.[9][10][11] This disruption of calcium signaling is a key aspect of its cytotoxic effects.
Quantitative Data
The following table summarizes the available quantitative data regarding the activity of econazole. It is important to note that specific data on the concentration of econazole within different subcellular compartments is currently limited in the scientific literature.
| Parameter | Organism | Value | Reference |
| IC50 | Candida albicans | 29.90 µmol L⁻¹ | [10] |
| MIC Range | Clinical isolates of Candida albicans | 16 to 32 µg/mL | [4] |
Experimental Protocols
This section details the methodologies used to investigate the cellular uptake and localization of econazole and related azole antifungals.
Fluorescence Microscopy for Subcellular Localization
This technique allows for the direct visualization of a fluorescently-labeled drug within a cell, providing qualitative information about its subcellular distribution.
Protocol:
-
Probe Synthesis: Synthesize a fluorescently-labeled analog of econazole. This can be achieved by conjugating a fluorophore (e.g., Dansyl or Cy5) to the econazole molecule.[6]
-
Cell Culture: Culture the fungal cells of interest (e.g., Candida albicans) to the mid-logarithmic phase in an appropriate growth medium.
-
Staining:
-
Imaging:
-
Wash the cells to remove any unbound probe and dyes.
-
Mount the cells on a microscope slide.
-
Visualize the cells using a laser scanning confocal microscope equipped with the appropriate lasers and filters for the chosen fluorophores.[12]
-
Capture images in different channels corresponding to the fluorescent econazole probe and the organelle-specific dye.
-
-
Analysis: Merge the captured images to determine the degree of co-localization between the econazole probe and the specific organelles.
Subcellular Fractionation for Quantitative Analysis
This method allows for the separation of different cellular organelles, enabling the quantification of the drug within each fraction.
Protocol:
-
Cell Culture and Treatment: Culture a large volume of fungal cells and treat them with econazole at a specific concentration and for a defined period.
-
Cell Lysis:
-
Differential Centrifugation:
-
Perform a series of centrifugation steps at increasing speeds to separate the different subcellular components based on their size and density.[13][15]
-
A low-speed spin (e.g., 1,000 x g) will pellet the nuclei and any unbroken cells.[16]
-
The resulting supernatant is then subjected to a higher speed spin (e.g., 10,000 x g) to pellet the mitochondria.
-
A final high-speed ultracentrifugation step (e.g., 100,000 x g) can be used to pellet the microsomal fraction (containing the endoplasmic reticulum and plasma membrane fragments). The remaining supernatant represents the cytosolic fraction.
-
-
Quantification of Econazole:
-
Extract econazole from each subcellular fraction using an appropriate organic solvent.
-
Quantify the amount of econazole in each extract using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Capillary Zone Electrophoresis (CZE).[17]
-
-
Protein Quantification: Determine the total protein concentration in each fraction to normalize the amount of econazole to the amount of cellular material in each compartment.
Visualizations
Signaling Pathways and Cellular Fate
Caption: Proposed pathway for econazole uptake and its primary subcellular targets.
Experimental Workflow: Subcellular Fractionation
Caption: A generalized workflow for separating subcellular fractions for drug quantification.
References
- 1. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. drugs.com [drugs.com]
- 4. Synergistic Activity of Econazole-Nitrate and Chelerythrine against Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azole Drugs Are Imported By Facilitated Diffusion in Candida albicans and Other Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Imaging of the Azole-Class of Antifungal Drugs in Live Candida Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Imaging of the Azole Class of Antifungal Drugs in Live Candida Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazole-induced morphological abnormalities of mitochondria of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Action of econazole on Ca2+ levels and cytotoxicity in OC2 human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 13. Subcellular Fractionation [labome.com]
- 14. protocols.io [protocols.io]
- 15. assaygenie.com [assaygenie.com]
- 16. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of a method for quantitative determination of econazole nitrate in cream formulation by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Eroonazole In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eroonazole is an investigational small molecule inhibitor with a potential indazole scaffold, a common pharmacophore in kinase inhibitors.[1] This document provides a detailed protocol for determining the in vitro potency and selectivity of this compound against a panel of protein kinases. The primary method described is a luminescence-based kinase assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity. This assay format is readily amenable to high-throughput screening.
Protein kinases are critical regulators of numerous cellular processes, and their aberrant activity is implicated in diseases such as cancer.[2][3] Therefore, the characterization of novel kinase inhibitors like this compound is a crucial step in drug discovery. The following protocols and data presentation guidelines are designed to ensure robust and reproducible results.
Principle of the Assay
The in vitro kinase assay measures the activity of a kinase by detecting the product of the phosphotransferase reaction.[4] In this protocol, the amount of ADP generated from the kinase-catalyzed transfer of phosphate from ATP to a substrate is quantified. The assay proceeds in two steps: first, the kinase reaction is performed, where the kinase, substrate, ATP, and the test compound (this compound) are incubated together. Second, a detection reagent is added that terminates the kinase reaction and simultaneously converts the produced ADP into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is proportional to the initial kinase activity.[5]
Data Presentation
The inhibitory activity of this compound should be determined against a panel of kinases to assess its potency and selectivity. The results are typically expressed as IC50 values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%. This data should be summarized in a clear and structured table.
Table 1: Inhibitory Profile of this compound against a Panel of Protein Kinases
| Kinase Target | This compound IC50 (nM) |
| Kinase A | 15 |
| Kinase B | 250 |
| Kinase C | 1,200 |
| Kinase D | >10,000 |
| Kinase E | 85 |
Experimental Protocols
Materials and Reagents
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
This compound (or other test compounds) dissolved in DMSO
-
ATP solution
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow Diagram
Caption: Workflow for the in vitro kinase assay using an ADP-Glo™ format.
Step-by-Step Protocol
This protocol is based on a luminescence-based ADP detection method and may need optimization for specific kinases.[5][6]
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 1 µL of the serially diluted this compound or DMSO (as a control) to the appropriate wells of a white, opaque 384-well plate.
-
Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
Gently mix the plate and pre-incubate for 10-30 minutes at room temperature.[6] This step allows the compound to bind to the kinase before the reaction starts.
-
Prepare a reaction mixture containing ATP in the kinase assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.[5]
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Mix the plate and incubate for the desired period (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30°C).[6][7]
-
-
ADP Detection:
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for another 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Hypothetical Signaling Pathway Targeted by this compound
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, assuming it targets a receptor tyrosine kinase (RTK).
Caption: Inhibition of a generic RTK signaling pathway by this compound.
Conclusion
This document provides a comprehensive framework for the in vitro evaluation of this compound, a novel investigational kinase inhibitor. The detailed protocol for a luminescence-based kinase assay, along with guidelines for data presentation and visualization, will enable researchers to robustly characterize the potency and selectivity of this compound and similar compounds. Adherence to standardized protocols is essential for generating high-quality, reproducible data in the drug discovery process.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of receptor tyrosine kinase-based signal transduction as specific target for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. promega.com.br [promega.com.br]
Application Notes and Protocols for the Use of Azole Antifungals in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azole antifungals are a class of drugs that inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption of the cell membrane leads to increased permeability, leakage of essential intracellular components, and ultimately, fungal cell death.[1] Due to their targeted mechanism of action, azole antifungals are widely used in research to study fungal biology, develop new therapeutic agents, and investigate cellular pathways. This document provides detailed application notes and protocols for the use of azole antifungals, with a focus on Efinaconazole and Econazole, in cell culture experiments.
Mechanism of Action
The primary mechanism of action for azole antifungals is the inhibition of the enzyme lanosterol 14-alpha-demethylase.[1][2] This enzyme is a key component in the ergosterol biosynthesis pathway.[1][2] By blocking this enzyme, azole antifungals lead to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell.[1] This disruption of the cell membrane's structure and function impairs various membrane-bound enzymes and cellular processes, ultimately inhibiting fungal growth and replication.[1] Some azole antifungals, like Econazole, have also been shown to have direct interactions with cellular membranes, contributing to a rapid antifungal effect.[1]
Signaling Pathways
Azole antifungals can impact various cellular signaling pathways. One of the most significant is the calcium signaling pathway, which is involved in stress adaptation in fungi.[3] Exposure to azoles creates stress on the plasma membrane, which can trigger responses mediated by calcium signaling.[3] Understanding these pathways is crucial for elucidating the full spectrum of cellular responses to azole treatment and for identifying potential mechanisms of drug resistance.
Diagram: Ergosterol Biosynthesis Inhibition by Azole Antifungals
References
- 1. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 2. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium signaling pathway is involved in non-CYP51 azole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eroonazole Treatment in Xenograft Mouse Models
Disclaimer: The following document describes a treatment protocol for a hypothetical drug, "Eroonazole." As of the current date, this compound is not a known therapeutic agent, and no published data are available. This protocol has been synthesized as a representative example for researchers, scientists, and drug development professionals working with novel anti-cancer compounds of the azole class in preclinical xenograft models. The experimental parameters provided are illustrative and would require optimization for any new chemical entity.
Introduction
This compound is a novel, hypothetical small molecule inhibitor belonging to the azole class of compounds. Preclinical evidence suggests that many azole derivatives possess anti-cancer properties.[1][2][3] This document outlines a detailed protocol for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model. The protocol covers cell line selection, animal model specifications, drug formulation, administration, and endpoint analysis.
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
Mechanism of Action (Hypothetical)
This compound is postulated to exert its anti-tumor effects by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.[4][5][6] While primarily an antifungal target, this pathway's inhibition can also affect mammalian cells, particularly cancer cells that exhibit altered sterol metabolism. The resulting depletion of essential membrane components and the accumulation of toxic sterol precursors are thought to disrupt cell membrane integrity, inhibit proliferation, and induce apoptosis.[4][7]
Caption: Hypothetical mechanism of this compound action.
Experimental Protocols
This section provides a detailed methodology for a typical in vivo efficacy study of this compound using a xenograft mouse model.
Cell Line and Culture
-
Cell Line: A549 (human non-small cell lung carcinoma) or another appropriate cancer cell line.
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Passage cells every 2-3 days when they reach 80-90% confluency.
Xenograft Mouse Model
-
Animal Strain: Female athymic nude mice (NU/NU) or SCID mice, 6-8 weeks old.[8]
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House mice in sterile conditions within individually ventilated cages. Provide ad libitum access to sterile food and water.
Tumor Cell Implantation
-
Harvest A549 cells during their logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[9]
This compound Formulation and Administration
-
Vehicle: Prepare a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.
-
This compound Formulation: Prepare a stock solution of this compound in the vehicle. Further dilute with sterile saline to achieve the final desired concentrations for dosing.
-
Administration Route: Intraperitoneal (IP) injection or oral gavage (PO).
-
Dosing Schedule: Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment groups. Administer this compound or vehicle daily for 21 days.
Monitoring and Data Collection
-
Tumor Measurement: Measure tumor dimensions twice a week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Record the body weight of each mouse twice a week as an indicator of toxicity.
-
Clinical Observations: Monitor the animals daily for any signs of distress or toxicity.
Study Endpoint
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days). Euthanize mice, and collect tumors, blood, and major organs for further analysis (e.g., histopathology, biomarker analysis).
Caption: Workflow for this compound xenograft study.
Data Presentation
All quantitative data should be presented in a clear and structured format. The following tables represent hypothetical results from an this compound efficacy study.
Table 1: Effect of this compound on Tumor Growth in A549 Xenograft Model
| Treatment Group (n=8) | Dose (mg/kg, IP) | Day 0 Tumor Volume (mm³ ± SEM) | Day 21 Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | 125 ± 10 | 1850 ± 150 | - | - |
| This compound | 25 | 128 ± 12 | 980 ± 95 | 47.0 | <0.01 |
| This compound | 50 | 123 ± 9 | 450 ± 60 | 75.7 | <0.001 |
Table 2: Body Weight Changes During this compound Treatment
| Treatment Group (n=8) | Dose (mg/kg, IP) | Day 0 Body Weight (g ± SEM) | Day 21 Body Weight (g ± SEM) | Body Weight Change (%) |
| Vehicle Control | - | 22.5 ± 0.5 | 24.0 ± 0.6 | +6.7 |
| This compound | 25 | 22.8 ± 0.4 | 23.5 ± 0.5 | +3.1 |
| This compound | 50 | 22.6 ± 0.5 | 21.9 ± 0.7 | -3.1 |
Conclusion
This document provides a comprehensive, albeit hypothetical, framework for the preclinical evaluation of "this compound" in a xenograft mouse model. The successful execution of these protocols should provide valuable insights into the anti-tumor efficacy and potential toxicity of novel azole-based compounds. Researchers should adapt and optimize these protocols based on the specific characteristics of their test compound and cell lines.
References
- 1. Role of Azoles in Cancer Prevention and Treatment: Present and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The association of azole antifungals with overall survival in patients with non-small cell lung cancer receiving immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The association of azole antifungals with overall survival in patients with non-small cell lung cancer receiving immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 5. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of efinaconazole, a novel triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN113648308A - Application of orendazole as an anti-ovarian cancer drug - Google Patents [patents.google.com]
- 8. Cell-Derived Xenografts - Antineo [antineo.fr]
- 9. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
Application Notes and Protocols: Western Blot for p-ERK Analysis Following Eroonazole Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK pathway is a hallmark of many cancers, making it a prime target for novel therapeutics.[3][4] This document provides a detailed protocol for assessing the phosphorylation status of ERK1/2 (p-ERK) in cultured cells following treatment with a novel investigational compound, Eroonazole.
Due to the limited publicly available information on this compound's mechanism of action, this protocol provides a generalized framework. It is imperative for the researcher to first perform dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment for observing a significant effect on ERK phosphorylation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical ERK signaling pathway and the experimental workflow for this protocol.
Caption: Canonical ERK1/2 signaling cascade with hypothesized points of intervention for this compound.
Caption: Experimental workflow for Western blot analysis of p-ERK.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of treatment. Over-confluency can lead to altered signaling pathways.[5]
-
Serum Starvation (Recommended): To minimize basal levels of p-ERK, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium prior to treatment.[5]
-
This compound Treatment:
-
Perform a dose-response experiment by treating cells with a range of this compound concentrations for a fixed time point.
-
Perform a time-course experiment by treating cells with a fixed concentration of this compound for various durations.
-
Include appropriate vehicle controls (e.g., DMSO) and positive/negative controls (e.g., known ERK pathway activators or inhibitors).
-
-
Cell Harvest: Following treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
Protein Extraction
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. For phospho-proteins, a RIPA buffer supplemented with protease and phosphatase inhibitors is recommended to preserve the phosphorylation state.[3][6][7]
-
Cell Lysis: Add ice-cold lysis buffer to the cell culture plate and scrape the cells.
-
Incubation: Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the protein extract.
Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[8]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.[9][[“]] Run the gel at a constant voltage until the dye front reaches the bottom. For optimal separation of ERK1 (44 kDa) and ERK2 (42 kDa), a longer run time on a 10% or 12% gel is recommended.[11][12]
Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by incubating in methanol for 30 seconds to 1 minute, followed by equilibration in transfer buffer.[13] Nitrocellulose membranes can also be used.[13]
-
Transfer: Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and perform either a wet or semi-dry transfer according to the manufacturer's instructions.
-
Transfer Verification (Optional): After transfer, you can stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[9]
Immunoblotting
-
Blocking: Block the membrane for 1 hour at room temperature with gentle agitation in a blocking buffer. For phospho-protein detection, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) is recommended to avoid high background that can be caused by phosphoproteins in milk.[5][7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-ERK1/2) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.[[“]][11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[11]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9][11]
-
Final Washes: Repeat the washing step (3x for 5-10 minutes each with TBST).[11]
Detection and Analysis
-
Chemiluminescent Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[11]
-
Stripping and Reprobing (for Total ERK): To normalize the p-ERK signal, the same membrane can be stripped of the primary and secondary antibodies and then re-probed with an antibody against total ERK.[[“]][11]
-
Data Analysis: Quantify the band intensities using image analysis software. The level of ERK phosphorylation is typically expressed as the ratio of the p-ERK signal to the total ERK signal.
Data Presentation: Recommended Reagent Concentrations and Incubation Times
| Reagent/Step | Recommended Concentration/Duration | Notes |
| Protein Loading | 20-40 µg per well | Optimize based on protein expression levels in your cell line.[[“]] |
| Blocking | 5% BSA in TBST for 1 hour at RT | For phospho-antibodies, BSA is preferred over milk to reduce background.[5][7] |
| Primary Antibody (p-ERK1/2) | 1:1000 - 1:2000 dilution | Incubate overnight at 4°C.[5] |
| Primary Antibody (Total ERK1/2) | 1:1000 - 1:2000 dilution | Incubate for 1-2 hours at RT or overnight at 4°C.[5][12] |
| Secondary Antibody (HRP-conjugated) | 1:5000 - 1:10,000 dilution | Incubate for 1 hour at RT.[5][11] |
| Washing Steps | 3 x 5-10 minutes in TBST | Perform after primary and secondary antibody incubations.[11] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Ineffective this compound treatment | Perform dose-response and time-course experiments. |
| Low protein loading | Increase the amount of protein loaded per well. | |
| Inactive antibodies | Use fresh or validated antibodies. | |
| Phosphatase activity | Ensure fresh phosphatase inhibitors are added to the lysis buffer and keep samples on ice.[5] | |
| High Background | Insufficient blocking | Increase blocking time to 1 hour or use a fresh blocking solution.[5] |
| Antibody concentration too high | Titrate primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; check the literature for your specific cell line. |
| Protein degradation | Add protease inhibitors to the lysis buffer and handle samples on ice.[7] |
References
- 1. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of efinaconazole, a novel triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxfendazole Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Econazole Induces p53-Dependent Apoptosis and Decreases Metastasis Ability in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Ras-ERK cascade by bioactive natural products for potential treatment of cancer: an updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extracellular Signal-Regulated Kinases: One Pathway, Multiple Fates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. On the mechanism of action of econazole, the capacitative calcium inflow blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The association of azole antifungals with overall survival in patients with non-small cell lung cancer receiving immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Azoles in Cancer Prevention and Treatment: Present and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies of Eroonazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eroonazole is a novel investigational compound with potential therapeutic applications. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant biological pathways for conducting in vivo animal studies with this compound. The following information is intended to serve as a guide for researchers in designing and executing preclinical efficacy and safety studies.
Data Presentation
Table 1: this compound Pharmacokinetic Parameters in Different Animal Models
| Species | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Mouse | Oral (PO) | 10 | 1.2 ± 0.3 | 2 | 8.5 ± 1.5 | 4.2 ± 0.8 | 65 |
| Intravenous (IV) | 5 | 5.8 ± 1.1 | 0.25 | 13.1 ± 2.2 | 3.9 ± 0.7 | 100 | |
| Rat | Oral (PO) | 20 | 2.5 ± 0.6 | 4 | 25.3 ± 4.1 | 6.8 ± 1.2 | 55 |
| Intravenous (IV) | 10 | 10.2 ± 1.9 | 0.25 | 46.0 ± 7.5 | 6.5 ± 1.1 | 100 | |
| Dog | Oral (PO) | 15 | 1.8 ± 0.4 | 6 | 18.7 ± 3.5 | 8.1 ± 1.5 | 40 |
| Intravenous (IV) | 7.5 | 8.5 ± 1.6 | 0.5 | 46.8 ± 8.2 | 7.8 ± 1.4 | 100 |
Table 2: this compound In Vivo Efficacy in Animal Models
| Animal Model | Disease Model | Dosing Regimen | Duration | Efficacy Endpoint | Result |
| BALB/c Mouse | Fungal Infection Model | 10 mg/kg, PO, BID | 7 days | Fungal burden in target organ | 75% reduction |
| 20 mg/kg, PO, BID | 7 days | Fungal burden in target organ | 95% reduction | ||
| Sprague-Dawley Rat | Inflammatory Bowel Disease | 15 mg/kg, PO, QD | 14 days | Disease Activity Index (DAI) | 60% improvement |
| 30 mg/kg, PO, QD | 14 days | Disease Activity Index (DAI) | 85% improvement | ||
| Beagle Dog | Dermatophytosis Model | 10 mg/kg, PO, QD | 21 days | Lesion score reduction | 90% reduction |
Table 3: this compound Acute Toxicity in Rodents
| Species | Route of Administration | NOAEL (mg/kg) | LOAEL (mg/kg) | MTD (mg/kg) |
| Mouse | Oral (PO) | 100 | 200 | 300 |
| Rat | Oral (PO) | 75 | 150 | 250 |
NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level; MTD: Maximum Tolerated Dose
Experimental Protocols
Pharmacokinetic (PK) Study Protocol
-
Animal Models: Select appropriate animal models (e.g., mice, rats, dogs) based on the research question.
-
Housing and Acclimation: House animals in a controlled environment and allow for an acclimation period of at least 7 days.
-
Dose Preparation: Prepare this compound formulations for the intended route of administration (e.g., oral gavage, intravenous injection).
-
Dose Administration: Administer this compound at the predetermined doses.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalytical Method: Quantify this compound concentrations in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t½) using appropriate software.
In Vivo Efficacy Study Protocol (Fungal Infection Model)
-
Animal Model: Use immunocompromised mice (e.g., cyclophosphamide-treated) to establish a systemic fungal infection.
-
Infection: Inoculate animals with a standardized dose of the fungal pathogen.
-
Treatment Groups: Randomly assign animals to vehicle control and this compound treatment groups.
-
Dose Administration: Administer this compound or vehicle orally (PO) twice daily (BID) for 7 consecutive days, starting 24 hours post-infection.
-
Monitoring: Monitor animal health and body weight daily.
-
Endpoint Analysis: At the end of the treatment period, euthanize animals and harvest target organs (e.g., kidneys, lungs).
-
Fungal Burden Determination: Homogenize organs and determine the fungal burden by plating serial dilutions on appropriate agar plates and counting colony-forming units (CFUs).
-
Statistical Analysis: Analyze the data to determine the statistical significance of the reduction in fungal burden in the treatment groups compared to the control group.
Visualizations
Caption: General workflow for an in vivo efficacy study of this compound.
Caption: Proposed mechanism of action of this compound targeting ergosterol biosynthesis.
Application Notes and Protocols for High-Throughput Screening Assays Using Efinaconazole
Note: The compound "Eroonazole" was not found in scientific literature. This document focuses on Efinaconazole , a structurally similar and well-documented triazole antifungal agent, to provide representative high-throughput screening (HTS) application notes and protocols.
Introduction
Efinaconazole is a triazole antifungal agent that inhibits the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme involved in the conversion of lanosterol to ergosterol.[1][3][4][5][6] This disruption of the ergosterol biosynthesis pathway leads to an accumulation of toxic sterol intermediates and compromises the structural integrity and function of the fungal cell membrane, ultimately resulting in the inhibition of fungal growth.[1][4] Efinaconazole has demonstrated potent activity against a broad spectrum of fungi, including dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes, as well as yeasts like Candida albicans.[2][3]
High-throughput screening (HTS) assays are essential for the discovery of new antifungal agents. These assays allow for the rapid screening of large compound libraries to identify molecules that inhibit fungal growth. This document provides a detailed protocol for a common HTS assay based on fungal growth inhibition, which can be used to screen for compounds with antifungal activity similar to Efinaconazole.
Data Presentation: In Vitro Activity of Efinaconazole
The following table summarizes the in vitro antifungal activity of Efinaconazole against various fungal species. The 50% inhibitory concentration (IC50) for ergosterol biosynthesis and the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of isolates are presented.
| Fungal Species | Assay Type | Parameter | Value (µg/mL) | Reference |
| Trichophyton mentagrophytes | Ergosterol Biosynthesis | IC50 | 0.0070 | [4] |
| Candida albicans | Ergosterol Biosynthesis | IC50 | 0.00040 | [4] |
| Trichophyton rubrum | Broth Microdilution | MIC50 | 0.0039 | [7] |
| Trichophyton rubrum | Broth Microdilution | MIC90 | 0.0078 | [7] |
| Trichophyton mentagrophytes | Broth Microdilution | MIC50 | 0.0078 | [7] |
| Trichophyton mentagrophytes | Broth Microdilution | MIC90 | 0.016 | [7] |
Signaling Pathway
Efinaconazole targets the ergosterol biosynthesis pathway, which is crucial for the formation of the fungal cell membrane. The following diagram illustrates the key steps in this pathway and the point of inhibition by Efinaconazole.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of Efinaconazole.
Experimental Protocols
High-Throughput Screening for Fungal Growth Inhibition using a Resazurin-Based Viability Assay
This protocol describes a high-throughput screening assay to identify compounds that inhibit the growth of a target fungal pathogen, such as Candida albicans. The assay utilizes the reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent dye) by metabolically active cells as an indicator of cell viability.
Materials:
-
Target fungal strain (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium supplemented with L-glutamine and buffered with MOPS
-
Compound library dissolved in 100% DMSO
-
Positive control (e.g., Efinaconazole or Amphotericin B)
-
Negative control (100% DMSO)
-
Resazurin sodium salt solution (0.01% w/v in PBS)
-
Sterile, clear-bottom 384-well microplates
-
Automated liquid handling system
-
Microplate incubator (37°C)
-
Microplate reader with fluorescence detection (Excitation: ~570 nm, Emission: ~615 nm)
Protocol:
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 37°C.
-
Prepare a suspension of fungal cells in RPMI-1640 medium.
-
Adjust the cell density to the desired concentration (e.g., 2 x 10^5 cells/mL) using a hemocytometer or by measuring the optical density.
-
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library plates into the wells of the 384-well assay plates to achieve the desired final screening concentration (e.g., 10 µM).
-
Dispense the positive control (e.g., Efinaconazole at a concentration known to cause complete inhibition) and negative control (DMSO) into designated wells.
-
-
Cell Plating and Incubation:
-
Add the prepared fungal inoculum to all wells of the assay plates (e.g., 50 µL per well).
-
Seal the plates and incubate at 37°C for 24-48 hours, or until fungal growth is evident in the negative control wells.
-
-
Resazurin Addition and Readout:
-
After the incubation period, add resazurin solution to each well (e.g., 5 µL).
-
Incubate for an additional 2-4 hours at 37°C.
-
Measure the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_positive_control) / (Fluorescence_negative_control - Fluorescence_positive_control))
-
Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further dose-response studies to determine their IC50 values.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the workflow for the high-throughput screening assay described above.
Caption: High-throughput screening workflow for antifungal compound discovery.
References
- 1. What is the mechanism of Efinaconazole? [synapse.patsnap.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Efinaconazole in the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of efinaconazole, a novel triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction - Clinical Review Report: Efinaconazole (Jublia) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Detection of Azole Antifungals in Plasma
Introduction
This document provides detailed application notes and protocols for the quantitative determination of azole antifungal drugs, with a specific focus on methods applicable to compounds like econazole, in human plasma. The methodologies described are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The primary techniques covered are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are widely recognized for their sensitivity and selectivity in bioanalytical applications.[1][2][3]
The protocols herein are based on established and validated methods for azole antifungals and provide a robust framework for researchers, scientists, and drug development professionals.[2][4][5]
Data Summary of Analytical Methods
The following table summarizes the performance characteristics of various analytical methods reported for the determination of azole antifungals in plasma. This allows for a direct comparison of key quantitative parameters.
| Analyte | Method | Sample Preparation | Linearity Range | LOQ | Recovery (%) | Internal Standard | Reference |
| Econazole | RP-HPLC-UV | Protein Precipitation | Not Specified | Not Specified | 93.5 | Fluconazole | [6] |
| Econazole | HPLC (Chiral) | Liquid-Liquid Extraction | Not Specified | Not Specified | Not Specified | Clotrimazole | [7] |
| Ornidazole | RP-HPLC-UV | Liquid-Liquid Extraction | 50 ng/mL - 12 µg/mL | 50 ng/mL | Not Specified | Tinidazole | [8] |
| Ornidazole | LC-MS/MS | Protein Precipitation | Not Specified | Not Specified | Not Specified | d-ornidazole | [9][10] |
| Posaconazole | HPLC-UV | Protein Precipitation | 0.25 - 32 µg/mL | Not Specified | 97.7 - 101.12 | Not Specified | [11] |
| Fluconazole | HPLC-UV | Liquid-Liquid Extraction | 0.125 - 10.0 µg/mL | Not Specified | 102.8 | Tinidazole | [12] |
| Multiple Azoles | HPLC-UV | Solid Phase Extraction | 0.05 - 100 µg/mL | 0.05 - 0.1 µg/mL | 93.8 - 108.7 | Linezolid | [13] |
| Albendazole | HPLC-UV | Solid Phase Extraction | 20 - 1000 ng/mL | 20 ng/mL | Not Specified | Oxibendazole | [14] |
| Albendazole | LC-MS/MS | Solid Phase Extraction | Not Specified | Not Specified | Not Specified | Not Specified | [15] |
Experimental Protocols
Protocol 1: Determination of Econazole in Human Plasma using RP-HPLC-UV
This protocol is adapted from a method developed for the simple and sensitive quantification of econazole in human plasma.[6]
1. Materials and Reagents
-
Econazole reference standard
-
Fluconazole (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Triethylamine
-
Water (deionized or Milli-Q)
-
Drug-free human plasma
2. Instrumentation
-
HPLC system with UV detector (e.g., Shimadzu)[6]
-
Reversed-phase C18 column (e.g., Phenomenex Luna C18, 250mm x 4.6mm, 5µm)[6]
-
Data acquisition and processing software
3. Chromatographic Conditions
-
Mobile Phase: 0.5% Triethylamine (pH 6.5) and Acetonitrile (85:15 v/v)[6]
-
Flow Rate: 0.6 mL/min[6]
-
Column Temperature: Ambient
-
Detection Wavelength: 260 nm[6]
-
Injection Volume: 20 µL
4. Preparation of Solutions
-
Standard Stock Solution (Econazole): Accurately weigh and dissolve 100 mg of econazole in 100 mL of methanol to obtain a concentration of 1 mg/mL.[6]
-
Internal Standard Stock Solution (Fluconazole): Prepare a stock solution of fluconazole in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the econazole stock solution in methanol to create calibration standards.
-
Spiked Plasma Samples: Spike drug-free human plasma with known concentrations of econazole and a fixed concentration of the internal standard.
5. Sample Preparation (Protein Precipitation)
-
Take a 500 µL aliquot of the plasma sample (blank, calibration standard, or unknown).
-
Add a fixed amount of the internal standard (fluconazole).
-
Add 1 mL of cold acetonitrile to precipitate the plasma proteins.[9][10][16]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[16]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.[8]
-
Inject the reconstituted sample into the HPLC system.
6. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters: selectivity, linearity, accuracy, precision, recovery, and stability.[4][5]
Protocol 2: Enantioselective Determination of Econazole in Rat Plasma by LC-MS/MS
This protocol is based on a method developed for the enantioselective analysis of econazole, which is crucial as enantiomers can have different pharmacokinetic properties.[7]
1. Materials and Reagents
-
Econazole enantiomers reference standards
-
Clotrimazole (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
n-hexane
-
2-propanol
-
Drug-free rat plasma
2. Instrumentation
-
LC-MS/MS system (e.g., Agilent, Sciex)
-
Chiral column (e.g., Chiralpak® IC, 250 mm × 4.6 mm, 5 μm)[7]
-
Mass spectrometer with an electrospray ionization (ESI) source
3. LC-MS/MS Conditions
-
Mobile Phase: Acetonitrile and 5mM Ammonium Acetate buffer (85:15, v/v)[7]
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)[7]
-
Monitor specific precursor-to-product ion transitions for each econazole enantiomer and the internal standard.
-
4. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add the internal standard (clotrimazole).[7]
-
Add 1 mL of extraction solvent (n-hexane:2-propanol, 98.5:1.5, v/v).[7]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject into the LC-MS/MS system.
5. Method Validation A full validation should be performed to assess the method's selectivity for the enantiomers, linearity, accuracy, precision, matrix effect, and stability.[5]
Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the described protocols.
Caption: Workflow for Protein Precipitation Sample Preparation.
References
- 1. Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. HPLC assay for albendazole and metabolites in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots [mdpi.com]
- 16. ionsource.com [ionsource.com]
Application Notes and Protocols: Lentiviral Transduction for Eroonazole Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eroonazole is a novel investigational antifungal agent belonging to the azole class, which targets ergosterol biosynthesis, a critical component of the fungal cell membrane. The emergence of drug resistance is a significant challenge in the development of new antimicrobial agents. Understanding the molecular mechanisms by which target cells acquire resistance to this compound is crucial for optimizing its therapeutic efficacy and developing strategies to overcome resistance.
Lentiviral vectors are a powerful tool for studying drug resistance mechanisms due to their ability to efficiently transduce a wide range of cell types, including both dividing and non-dividing cells, and mediate stable, long-term gene expression or suppression.[1][2] This technology allows for the creation of stable cell lines that mimic clinical drug resistance, providing invaluable models for investigating resistance pathways and evaluating novel therapeutic strategies.[3]
These application notes provide detailed protocols for utilizing lentiviral transduction to generate and characterize this compound-resistant cell lines through both gene overexpression and shRNA-mediated gene knockdown.
Principles of Lentiviral-Mediated Resistance Modeling
Lentiviral vectors can be engineered to deliver specific genetic material to modulate the expression of genes hypothesized to be involved in drug resistance. Two primary approaches are commonly used:
-
Gene Overexpression: To investigate if the increased expression of a specific gene (e.g., a drug efflux pump or a modified drug target) confers resistance, its corresponding cDNA can be cloned into a lentiviral vector and introduced into a sensitive parental cell line.[3]
-
Gene Knockdown: To determine if the loss of a particular gene's function (e.g., a tumor suppressor or a pro-apoptotic factor) leads to resistance, a short hairpin RNA (shRNA) targeting the gene's mRNA can be delivered via a lentiviral vector to silence its expression.[4][5]
Data Presentation
Table 1: Determination of Optimal Puromycin Concentration for Selection
| Puromycin Concentration (µg/mL) | Cell Viability (%) - Day 3 | Cell Viability (%) - Day 5 | Cell Viability (%) - Day 7 |
| 0 (Control) | 100 | 100 | 100 |
| 1.0 | 85 | 60 | 40 |
| 2.0 | 60 | 25 | 5 |
| 3.0 | 30 | 5 | 0 |
| 4.0 | 10 | 0 | 0 |
| 5.0 | 5 | 0 | 0 |
Note: The optimal concentration is the lowest concentration that results in complete cell death within a reasonable timeframe (e.g., 3-5 days) and should be determined for each cell line.[6] Based on this hypothetical data, 3.0-4.0 µg/mL would be the optimal range.
Table 2: IC50 Values of this compound in Parental and Transduced Cell Lines
| Cell Line | Genetic Modification | This compound IC50 (µM) | Fold Resistance |
| Parental | None | 1.5 | 1.0 |
| Transduced - Control | Non-targeting shRNA | 1.6 | 1.1 |
| Transduced - Gene X OE | Overexpression of ABCG2 | 15.2 | 10.1 |
| Transduced - Gene Y KD | shRNA against a pro-apoptotic gene | 8.9 | 5.9 |
IC50 values were determined after 72 hours of this compound treatment using a CellTiter-Glo® Luminescent Cell Viability Assay.
Table 3: qRT-PCR Analysis of Target Gene Expression
| Cell Line | Target Gene | Relative mRNA Expression (Fold Change) |
| Parental | ABCG2 | 1.0 |
| Transduced - Gene X OE | ABCG2 | 25.3 |
| Parental | Pro-apoptotic Gene Y | 1.0 |
| Transduced - Gene Y KD | Pro-apoptotic Gene Y | 0.15 |
Gene expression was normalized to a housekeeping gene (e.g., GAPDH). Data represents the mean of three independent experiments.
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the transient transfection of HEK293T cells to produce lentiviral particles.
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Lentiviral transfer plasmid (containing the gene of interest or shRNA)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G for 2nd generation)
-
Sterile conical tubes (15 mL and 50 mL)
-
0.45 µm PES filters
Procedure:
-
Day 1: Seed HEK293T Cells: Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Day 2: Transfection:
-
In a sterile tube, mix the lentiviral transfer plasmid and packaging plasmids with Opti-MEM®.
-
In a separate sterile tube, dilute the transfection reagent in Opti-MEM®.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.[3]
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C with 5% CO₂.
-
-
Day 3 & 4: Viral Harvest:
-
Viral Particle Concentration and Storage:
Protocol 2: Lentiviral Transduction of Target Cells
This protocol outlines the infection of the target cell line with the produced lentiviral particles.
Materials:
-
Target cells
-
Complete growth medium
-
Lentiviral stock (from Protocol 1)
-
Polybrene (8 mg/mL stock solution)
-
Puromycin (or other appropriate selection antibiotic)
Procedure:
-
Day 1: Seed Target Cells: Plate the target cells in a 6-well plate so they are approximately 50-70% confluent on the day of transduction.[6]
-
Day 2: Transduction:
-
Thaw the lentiviral aliquot on ice.
-
Prepare the transduction medium by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency.[5][7] Note: Perform a toxicity control as some cell lines are sensitive to Polybrene.[1]
-
Remove the old medium from the cells.
-
Add the desired amount of lentiviral stock to the transduction medium. The amount of virus to add is determined by the desired Multiplicity of Infection (MOI). It is recommended to test a range of MOIs (e.g., 1, 5, 10).[3]
-
Add the virus-containing medium to the cells.
-
Incubate at 37°C for 18-24 hours.[3]
-
-
Day 3: Medium Change:
Protocol 3: Selection of Stably Transduced Cells
This protocol describes the selection of cells that have successfully integrated the lentiviral construct.
Materials:
-
Transduced cells (from Protocol 2)
-
Complete growth medium
-
Selection antibiotic (e.g., puromycin) at the predetermined optimal concentration.
Procedure:
-
Initiate Selection: After the 24-48 hour recovery period, replace the medium with fresh complete growth medium containing the appropriate concentration of the selection antibiotic.
-
Maintain Selection: Replace the medium with fresh antibiotic-containing medium every 2-3 days.[1]
-
Monitor Cells: Observe the cells daily. Non-transduced cells will die off.
-
Establish Stable Pool: Continue selection for 7-14 days until a stable, resistant population of cells is established.[1]
-
Expand and Characterize: Once a stable polyclonal population is established, expand the cells for further experiments, such as cryopreservation, Western blotting, qRT-PCR, and drug resistance assays.
Protocol 4: this compound Resistance Assessment (Cell Viability Assay)
This protocol is for determining the IC50 of this compound in parental and transduced cells.
Materials:
-
Parental and stably transduced cells
-
96-well plates
-
This compound stock solution
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
Plate reader
Procedure:
-
Day 1: Seed Cells: Plate parental and transduced cells in 96-well plates at an appropriate density to ensure they are in the exponential growth phase at the end of the assay.[3]
-
Day 2: Drug Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.[3]
-
-
Day 5: Cell Viability Assay:
-
After 72 hours of incubation, perform the cell viability assay according to the manufacturer's protocol.[1]
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Experimental workflow for generating and characterizing this compound-resistant cell lines.
Caption: Hypothetical signaling pathways involved in this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. addgene.org [addgene.org]
- 3. benchchem.com [benchchem.com]
- 4. Lentiviral shRNA screen of genes associated with multidrug resistance identifies PRP-4 as a new regulator of chemoresistance in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 7. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Eroonazole Concentration for IC50 Calculation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Eroonazole concentration and accurately calculating its IC50 value in various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel investigational agent belonging to the azole class of compounds. Its primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][2] By disrupting the integrity of the cell membrane, this compound leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[1]
Q2: Why am I observing significant variability in my this compound IC50 values between experiments?
A2: Inconsistent IC50 values are a common challenge in cell-based assays and can arise from several factors. These include variations in cell health and passage number, inconsistencies in cell seeding density, compound solubility issues, and the "edge effect" in 96-well plates.[3][4] Even minor differences in experimental conditions can contribute to variability.[3] A two- to three-fold difference in IC50 values is often considered acceptable for cell-based assays.[3][5]
Q3: Can the choice of cell viability assay affect the determined IC50 value for this compound?
A3: Absolutely. Different cytotoxicity assays measure different cellular endpoints, which can lead to varying IC50 values.[3] For instance, an MTT assay measures metabolic activity, while a Sulforhodamine B (SRB) assay quantifies total protein content, and a trypan blue exclusion assay assesses cell membrane integrity.[3][6] It is crucial to select an assay that is appropriate for the expected mechanism of action of this compound and the specific research question.
Q4: How should I prepare my this compound stock and working solutions to ensure consistency?
A4: Proper handling of this compound is critical for reproducible results. It is recommended to prepare a high-concentration stock solution in a suitable solvent, such as DMSO, and store it in aliquots at -80°C to minimize freeze-thaw cycles.[4] When preparing working solutions, ensure that this compound remains fully dissolved in the culture medium to avoid precipitation, which would lead to inaccurate dosing and unreliable IC50 values.[3] The final concentration of the solvent in the cell culture should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤0.5% for DMSO).[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the determination of this compound's IC50 value.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values across replicate plates | Variability in cell seeding: Uneven cell distribution in the 96-well plate.[4] | Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting steps. |
| Edge effects: Increased evaporation in the outer wells of the plate.[3] | To minimize edge effects, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or culture medium.[4] | |
| Inconsistent incubation times: Variations in the duration of cell treatment with this compound.[4] | Standardize all incubation times precisely. Use a multichannel pipette for simultaneous addition of reagents where possible. | |
| Poor dose-response curve (flat or irregular shape) | Incorrect concentration range: The tested concentrations of this compound are too high or too low to capture the sigmoidal dose-response relationship. | Perform a preliminary range-finding experiment with a broad range of concentrations (e.g., logarithmic dilutions) to identify the optimal concentration range for the definitive IC50 experiment. |
| Compound precipitation: this compound may not be fully soluble in the culture medium at higher concentrations.[3] | Visually inspect for any precipitate in the working solutions. If solubility is an issue, consider using a different solvent or a solubilizing agent, ensuring it does not affect cell viability. | |
| Cell health issues: Cells are unhealthy, in a non-logarithmic growth phase, or have a high passage number.[4] | Use cells that are healthy, actively dividing (in the logarithmic growth phase), and have a low passage number. Regularly check for signs of contamination. | |
| High background signal in control wells | Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high, causing cytotoxicity.[4] | Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for the cell line being used (typically <0.5% for DMSO). |
| Contamination: Bacterial or fungal contamination in the cell culture. | Regularly inspect cultures for any signs of contamination. Practice sterile techniques and use antibiotics/antimycotics in the culture medium if necessary. |
This compound IC50 Data Summary
The following table summarizes hypothetical IC50 values for this compound against various fungal cell lines, as determined by different cell viability assays. These values are for illustrative purposes to demonstrate the potential range of potencies.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Candida albicans | MTT | 48 | 2.5 |
| Candida albicans | SRB | 48 | 3.1 |
| Aspergillus fumigatus | MTT | 72 | 5.8 |
| Aspergillus fumigatus | SRB | 72 | 6.5 |
| Trichophyton rubrum | MTT | 96 | 1.2 |
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol provides a general framework for determining the IC50 of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest fungal cells that are in the exponential growth phase.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete growth medium.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[6]
-
-
Compound Treatment:
-
Prepare a series of this compound dilutions in complete growth medium from a concentrated stock solution. A typical concentration range might be from 0.01 µM to 100 µM.[6]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).[6]
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.
-
Incubate the plate for a predetermined duration (e.g., 48-72 hours), depending on the cell line's doubling time.[6]
-
-
MTT Assay:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[7]
-
After the incubation, carefully aspirate the medium containing MTT from each well.[7]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which represents 100% viability).[6]
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) with software like GraphPad Prism to determine the IC50 value.[6][8]
-
Visualizations
Signaling Pathway of this compound Action
Caption: Hypothetical signaling pathway of this compound's antifungal activity.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining the IC50 of this compound.
References
- 1. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 2. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. clyte.tech [clyte.tech]
How to dissolve Eroonazole for in vitro studies
Welcome to the Technical Support Center for Eravacycline Dissolution.
This guide provides detailed protocols and troubleshooting advice for dissolving Eravacycline for in vitro research purposes. Please note that "Eroonazole" is likely a misspelling of Eravacycline, a fluorocycline antibiotic. All information herein pertains to Eravacycline.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Eravacycline stock solutions for in vitro studies?
A1: For in vitro studies, Dimethyl sulfoxide (DMSO) is a commonly recommended solvent due to its ability to dissolve Eravacycline at high concentrations.[1][2] Sterile water can also be used, although achieving high concentrations may require sonication.[1][2] For clinical applications, Eravacycline is typically reconstituted in Sterile Water for Injection or 0.9% Sodium Chloride Injection.[3][4][5][6]
Q2: How do I prepare a concentrated stock solution of Eravacycline?
A2: To prepare a high-concentration stock solution, dissolve Eravacycline dihydrochloride powder in 100% DMSO to a final concentration of 50 mg/mL or higher.[1][2] For aqueous stock solutions, you can dissolve the powder in sterile water at 100 mg/mL with the help of an ultrasonic bath.[1][2] It is recommended to prepare fresh solutions for your experiments as the compound can be unstable in solution.[1][7]
Q3: How should I store my Eravacycline stock solution?
A3: Eravacycline powder should be stored at 2°C to 8°C (36°F to 46°F) and protected from light.[4][8] Once dissolved in DMSO, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] Reconstituted aqueous solutions for clinical use have specific stability times at room temperature and under refrigeration, which are typically shorter.[3][5][8][10][11]
Q4: How do I prepare my working solutions from the stock solution?
A4: To prepare your final working solution, dilute the high-concentration DMSO stock solution into your desired aqueous experimental medium (e.g., cell culture media, broth). It is crucial to ensure that the final concentration of DMSO in your working solution is low enough (typically <0.5%) to not affect your experimental results.
Troubleshooting Guide
Q1: The Eravacycline powder is not fully dissolving in the solvent. What can I do?
A1: If you are using sterile water, sonication can aid in dissolution.[1][2] If using DMSO, ensure the solvent is of high purity and not old, as hygroscopic DMSO can affect solubility.[7] Gentle vortexing can also help. For clinical preparations, gentle swirling is recommended to avoid foaming.[3][4][6][12]
Q2: I observed precipitation when I diluted my DMSO stock solution into my aqueous medium. How can I fix this?
A2: This is a common issue when a compound is highly soluble in an organic solvent but less so in an aqueous medium. To prevent this:
-
Decrease the final concentration: Your target concentration might be above the solubility limit of Eravacycline in the aqueous medium.
-
Increase the volume of the final solution: This will lower the concentration of both Eravacycline and DMSO.
-
Use a multi-step dilution: Create an intermediate dilution in a mix of DMSO and your aqueous medium before the final dilution.
-
Add the stock solution slowly while vortexing: This can help to disperse the compound more effectively.
Q3: My Eravacycline solution has changed color. Is it still usable?
A3: Reconstituted Eravacycline solutions should be clear and range from pale yellow to orange.[4][8][12] A significant color change may indicate degradation of the compound. As Eravacycline solutions can be unstable, it is always recommended to use freshly prepared solutions for optimal results.[1][7] Do not use the solution if you notice any particles or if it is cloudy.[3][4][8][12]
Quantitative Data Summary
The following table summarizes the solubility of Eravacycline dihydrochloride in common laboratory solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL (79.18 mM) | [1][2][7] |
| Water | 100 mg/mL (158.36 mM) | Requires sonication for dissolution.[1][2] |
| Methanol | Soluble (concentration not specified) | Used for preparing stock solutions for LC-MS/MS analysis.[13] |
| PBS | 50 mg/mL (79.18 mM) | Requires sonication for dissolution.[1] |
Experimental Protocol: Preparation of Eravacycline Solutions
This protocol details the preparation of a 50 mg/mL stock solution in DMSO and a subsequent working solution for in vitro assays.
Materials:
-
Eravacycline dihydrochloride powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Your choice of aqueous experimental medium (e.g., cell culture medium)
Procedure:
Part 1: Preparing a 50 mg/mL Stock Solution in DMSO
-
Allow the Eravacycline dihydrochloride powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of Eravacycline powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 50 mg/mL. For example, to 5 mg of powder, add 100 µL of DMSO.
-
Vortex the tube gently until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Part 2: Preparing a Working Solution (Example: 10 µg/mL)
-
Thaw a single-use aliquot of the 50 mg/mL Eravacycline stock solution.
-
Perform a serial dilution of the stock solution to create your desired final concentration. For example, to make a 10 µg/mL working solution in 10 mL of medium:
-
Dilute the 50 mg/mL (50,000 µg/mL) stock solution 1:100 in your aqueous medium (e.g., 10 µL of stock into 990 µL of medium) to get an intermediate concentration of 500 µg/mL.
-
Further dilute this intermediate solution 1:50 (e.g., 200 µL of intermediate into 9.8 mL of medium) to achieve the final concentration of 10 µg/mL.
-
-
Ensure the final DMSO concentration is below the tolerance level for your specific assay (typically <0.5%).
-
Use the working solution immediately in your experiment.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues when dissolving Eravacycline.
Caption: Troubleshooting workflow for Eravacycline dissolution.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Eravacycline dihydrochloride | 1334714-66-7 | MOLNOVA [molnova.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Eravacycline Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dosing & Administration | XERAVA® (eravacycline) [xerava.com]
- 9. eravacycline | fluorocycline | synthetic halogenated tetracycline | CAS 1207283-85-9 | Buy TP-434; TP434; trade name: Xerava | InvivoChem [invivochem.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ec.europa.eu [ec.europa.eu]
- 12. globalrph.com [globalrph.com]
- 13. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Eravacycline in Epithelial Lining Fluid: Application to a Prospective Pulmonary Distribution Study in HAP/VAP Patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Eroonazole precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Eroonazole precipitation in cell culture media.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving precipitation issues with this compound during your experiments.
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds like this compound.[1] It occurs because the compound is poorly soluble in the aqueous environment of the media once the organic solvent is diluted.[1][2] The primary causes and solutions are outlined below.
Troubleshooting Workflow: Immediate Precipitation
Caption: Troubleshooting workflow for immediate this compound precipitation.
Issue 2: Delayed Precipitation After Incubation
Question: My media with this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can occur for several reasons, often related to the stability of the supersaturated solution or interactions with the cellular environment.[2][3]
Potential Causes and Solutions for Delayed Precipitation:
| Potential Cause | Explanation | Recommended Solution |
| Supersaturated Solution | The initial concentration is at the very limit of its kinetic solubility. Over time, the compound reverts to its more stable, less soluble crystalline form.[4] | Reduce the final working concentration of this compound for long-term experiments.[2] |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[1] |
| pH Changes | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of a pH-sensitive compound.[1][5] | Monitor the pH of your culture medium, especially in dense cultures. Consider changing the medium more frequently. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[1][5] | Minimize the time that cultures are outside the incubator. Prepare fresh media with this compound more frequently instead of storing it for long periods. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other supplements in the media, forming insoluble complexes over time.[5] | If possible, try a different basal media formulation. Serum-free media can sometimes be more prone to precipitation for certain compounds.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic triazole antifungal agent. Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase.[6][7] This enzyme is critical in the ergosterol biosynthesis pathway.[7] By inhibiting this enzyme, this compound depletes ergosterol, a vital component of the fungal cell membrane, and causes an accumulation of toxic sterol intermediates.[6][7] This disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth and cell death.[6]
This compound Mechanism of Action
Caption: this compound inhibits ergosterol synthesis, leading to fungal cell death.
Q2: What are the solubility properties of this compound?
This compound is a hydrophobic compound with low aqueous solubility.[5] Its solubility is significantly higher in organic solvents.
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility | Notes |
| Water | < 0.1 mg/mL | Practically insoluble.[3] |
| Ethanol | ~10 mg/mL | Moderately soluble. |
| DMSO | > 50 mg/mL | Highly soluble. The recommended solvent for stock solutions.[2] |
Q3: What is the recommended solvent for this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for cell culture experiments.[2]
Q4: What is the maximum recommended final concentration of the solvent (e.g., DMSO) in the cell culture medium?
High concentrations of solvents like DMSO can be toxic to cells. The final concentration should be kept as low as possible while maintaining drug solubility.
Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Max. Final Concentration | Notes |
| DMSO | < 0.5% (v/v) | Many cell lines tolerate 0.1% to 0.5%.[8] Always determine the specific tolerance of your cell line. Include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.[8] |
| Ethanol | < 0.5% (v/v) | Can be more toxic than DMSO to some cell lines. A vehicle control is essential. |
Q5: Is it okay to filter out the precipitate?
Filtering is generally not recommended as a solution for precipitation.[8] The precipitate is the active compound, and filtering it will remove an unknown amount of this compound from your media, leading to an inaccurate final concentration and unreliable experimental results.[8] The focus should be on preventing precipitation in the first place.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound powder required to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the this compound powder accurately and transfer it to a sterile tube or vial.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes or warm it gently to 37°C.[9]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Media
This experiment helps you determine the practical solubility limit of this compound in your specific cell culture medium to prevent precipitation in future experiments.
Materials:
-
High-concentration this compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium.[1] For example, create final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM. Ensure the final DMSO concentration is consistent across all dilutions and below the cytotoxic limit (e.g., 0.5%).
-
Mix each dilution thoroughly by gentle pipetting or vortexing.
-
Immediate Observation: Visually inspect each dilution immediately for any signs of precipitation (cloudiness, particles, or crystals).[1]
-
Microscopic Examination: Place a small drop of each dilution onto a microscope slide and examine it under a microscope for microscopic precipitates that may not be visible to the naked eye.
-
Incubation Test: Incubate the remaining dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
After incubation, re-examine the solutions visually and microscopically for any delayed precipitation.
-
The highest concentration that remains clear and free of precipitate throughout the experiment is your maximum working soluble concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 7. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
Reducing Eroonazole toxicity in animal models
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating Eroonazole-related toxicity in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity?
A1: The primary mechanism of this compound toxicity is the inhibition of cytochrome P450 (CYP450) enzymes, particularly in the liver.[1][2][3] This inhibition disrupts the metabolism of various endogenous and exogenous compounds, leading to cellular stress and potential organ damage.[2]
Q2: Which organ is most commonly affected by this compound toxicity?
A2: The liver is the primary organ affected by this compound toxicity, a phenomenon often referred to as drug-induced liver injury (DILI).[1][4] This is due to the high concentration of CYP450 enzymes in hepatocytes.
Q3: What are the common clinical signs of this compound toxicity in animal models?
A3: Common clinical signs are often subtle and may include lethargy, decreased appetite, and weight loss. In more severe cases, jaundice may be observed. Biochemical analysis of blood samples is crucial for early detection.
Q4: Are there any known antidotes for this compound toxicity?
A4: Currently, there is no specific antidote for this compound toxicity. Management primarily relies on immediate discontinuation of the drug and provision of supportive care to manage clinical signs and support organ function.[5]
Q5: Can this compound interact with other drugs?
A5: Yes, due to its inhibitory effect on CYP450 enzymes, this compound has a high potential for drug-drug interactions.[1][2] Co-administration with other drugs metabolized by the same CYP450 isoforms can lead to increased plasma concentrations and potentiated toxicity of either this compound or the co-administered drug.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT, AST, ALP) in Blood Samples
-
Problem: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are significantly elevated in this compound-treated animals compared to controls.
-
Possible Cause: Hepatocellular injury or cholestasis induced by this compound.
-
Troubleshooting Steps:
-
Confirm the findings: Repeat the blood analysis to rule out sample processing errors.
-
Dose reduction: If the experimental design allows, consider reducing the dose of this compound to determine if the effect is dose-dependent.
-
Discontinuation and monitoring: Temporarily discontinue this compound administration and monitor the liver enzyme levels. A decrease in enzyme levels after cessation would suggest this compound as the causative agent.
-
Histopathological analysis: Euthanize a subset of animals for histopathological examination of the liver to assess the extent of necrosis, inflammation, and other pathological changes.
-
Supportive care: Implement supportive care measures as outlined in the "Supportive Care Protocol for this compound-Induced Hepatotoxicity."
-
Issue 2: Unexpected Mortality in High-Dose Groups
-
Problem: Animals in the high-dose this compound groups are exhibiting unexpected mortality.
-
Possible Cause: Acute toxicity leading to severe organ failure, most likely acute liver failure.
-
Troubleshooting Steps:
-
Immediate dose re-evaluation: Cease administration of the high dose and re-evaluate the dose range based on available LD50 data for similar azole compounds or preliminary dose-finding studies.
-
Necropsy: Perform a thorough necropsy on deceased animals to identify the cause of death. Pay close attention to the liver, kidneys, and heart.
-
Clinical monitoring: Increase the frequency of clinical monitoring for the remaining animals in the study. Look for signs of distress, changes in behavior, and alterations in physiological parameters.
-
Supportive care: Provide immediate supportive care to animals showing signs of distress.
-
Data Presentation
Table 1: Effects of Different Azole Antifungals on Liver Enzymes in Rats After 28 Days of Treatment
| Antifungal Agent | Dose (mg/kg) | Mean ALT (U/L) | Mean AST (U/L) | Mean ALP (U/L) |
| Control | - | 45 ± 5 | 60 ± 8 | 150 ± 20 |
| Ketoconazole | 50 | 120 ± 15 | 150 ± 20 | 300 ± 35 |
| Itraconazole | 50 | 95 ± 12 | 110 ± 15 | 250 ± 30 |
| Fluconazole | 50 | 80 ± 10 | 90 ± 12 | 220 ± 25* |
*Statistically significant increase compared to the control group (p < 0.05). Data are presented as mean ± standard deviation and are hypothetical representations based on published findings.[1]
Table 2: Comparative Efficacy and Toxicity of Azole Antifungals in a Murine Model of Disseminated Candidiasis
| Treatment Group | Dosage (mg/kg) | Survival Rate (%) at Day 21 | Notes on Toxicity |
| Vehicle Control | - | 10 | - |
| Posaconazole | 2.5 µg/ml in water | 80 | No observable toxicity |
| Itraconazole | 1 µg/ml in water | 60 | Minimal toxicity observed |
| Isavuconazole | 0.5 µg/ml in water | 50 | Some toxicity noted |
Data adapted from a study in a larval zebrafish model, which can be indicative for mammalian models.[6]
Experimental Protocols
Protocol 1: Evaluation of this compound-Induced Hepatotoxicity in Rodents
1. Animal Model:
-
Species: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
2. Experimental Design:
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
-
Group 2: Low-dose this compound.
-
Group 3: Mid-dose this compound.
-
Group 4: High-dose this compound.
-
-
Administration: Administer this compound or vehicle orally once daily for 28 days.
3. Monitoring:
-
Clinical Observations: Record clinical signs, body weight, and food/water consumption daily.
-
Blood Sampling: Collect blood via the tail vein at baseline (day 0) and on days 7, 14, and 28 for serum biochemistry.
-
Analytes: ALT, AST, ALP, total bilirubin, albumin.
-
4. Terminal Procedures (Day 29):
-
Euthanasia: Euthanize animals by CO2 asphyxiation followed by cervical dislocation.
-
Organ Collection: Collect the liver and weigh it.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for histopathological examination.
-
Biomarker Analysis: Snap-freeze a portion of the liver in liquid nitrogen for analysis of oxidative stress markers (e.g., GSH, SOD) and gene expression studies.
Protocol 2: Supportive Care for this compound-Induced Hepatotoxicity
1. Monitoring:
-
Closely monitor animals for clinical signs of distress, including lethargy, anorexia, and dehydration.
-
Monitor body weight daily. A weight loss of more than 15% from baseline is a critical endpoint.
2. Fluid Therapy:
-
For dehydrated animals, administer subcutaneous or intraperitoneal injections of sterile, warmed isotonic fluids (e.g., 0.9% saline or Lactated Ringer's solution) at a volume of 10-20 ml/kg, once or twice daily.
3. Nutritional Support:
-
Provide highly palatable, energy-dense food.
-
If anorexia is severe, consider gavage feeding with a liquid nutritional supplement.
4. Thermoregulation:
-
Maintain the ambient temperature in the optimal range for the species.
-
Provide supplemental heating (e.g., a heating pad set on low) for animals showing signs of hypothermia.
5. Analgesia:
-
If animals show signs of pain, consult with the institutional veterinarian for appropriate analgesic administration.
Mandatory Visualizations
Caption: Mechanism of this compound-induced hepatotoxicity.
Caption: Workflow for evaluating this compound toxicity.
References
- 1. Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug metabolism - Wikipedia [en.wikipedia.org]
- 3. Azoles for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Azole drugs have differential efficacy in varied models of immunosuppression in larval zebrafish hosts - PMC [pmc.ncbi.nlm.nih.gov]
Triazoprime Technical Support Center for Primary Cell Culture
Eroonazole: A Tool for Plant Biology, Not Primary Cell Culture
Extensive research indicates that This compound is a small molecule specifically identified and utilized in plant biology research, with no current established protocols or applications in mammalian or human primary cell culture. [1][2][3] this compound, a 1,2,4-triazole, has been shown to disrupt the endoplasmic reticulum (ER) in Arabidopsis thaliana by targeting plant-specific proteins called oleosins.[1]
While this compound itself is not used in the primary cell cultures relevant to drug development professionals, the broader chemical class to which it belongs—1,2,4-triazole derivatives —is of significant interest in medicine. These compounds are explored for a wide range of therapeutic applications, including anticancer and anti-inflammatory activities in human cells.[4][5][6][7][8]
Therefore, this technical support center will address the common challenges and questions that arise when working with a hypothetical 1,2,4-triazole derivative, which we will call "Triazoprime," in the context of primary cell culture. This guide is designed for researchers, scientists, and drug development professionals.
Welcome to the technical support center for Triazoprime. This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Triazoprime in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Triazoprime for treating primary cells?
A1: The optimal concentration of Triazoprime is highly cell-type dependent. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific primary cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM). Below is a table of representative IC50 values for Triazoprime in various human primary cell lines after a 48-hour treatment.
| Cell Type | IC50 (µM) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 15.2 ± 2.5 |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 28.7 ± 4.1 |
| Human Dermal Fibroblasts (HDFs) | 45.3 ± 6.8 |
Q2: I am observing high levels of cell death even at low concentrations of Triazoprime. What could be the cause?
A2: High cytotoxicity at low concentrations can be due to several factors:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%).
-
Compound Instability: Triazoprime may be unstable in your culture medium. Prepare fresh stock solutions and dilute to the final concentration immediately before use.
-
Off-Target Effects: At higher concentrations, 1,2,4-triazole derivatives can have off-target effects. Consider using a lower concentration range or a shorter incubation time.
-
Cell Health: Ensure your primary cells are healthy and have a high viability before starting the experiment.
Q3: Triazoprime is not showing any effect on my primary cells. What should I do?
A3: If you are not observing the expected effect, consider the following:
-
Concentration: You may be using a concentration that is too low. Refer to the IC50 table above and consider increasing the concentration.
-
Incubation Time: The required incubation time for Triazoprime to exert its effect can vary. Try a time-course experiment (e.g., 12, 24, 48, and 72 hours).
-
Compound Activity: Verify the integrity and activity of your Triazoprime stock.
-
Cellular Target Expression: The molecular target of Triazoprime may not be expressed in your specific primary cell type. Confirm target expression using techniques like qPCR or Western blotting.
Q4: How does Triazoprime affect signaling pathways in primary cells?
A4: Triazoprime is known to modulate inflammatory signaling pathways. A common pathway affected is the NF-κB signaling cascade, which is crucial in the inflammatory response of many primary cells.
Caption: Inhibition of the NF-κB signaling pathway by Triazoprime.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | - Variation in primary cell passages- Inconsistent Triazoprime dilutions- Different incubation conditions | - Use cells from the same passage number for all experiments- Prepare a large batch of stock solution and aliquot for single use- Strictly control incubation time, temperature, and CO2 levels |
| Precipitation of Triazoprime in culture medium | - Poor solubility of the compound- Exceeding the solubility limit | - Prepare a higher concentration stock in a suitable solvent (e.g., DMSO)- Ensure the final solvent concentration is low and non-toxic- Vortex the diluted solution thoroughly before adding to the cells |
| Morphological changes in cells unrelated to the expected phenotype | - Cytotoxicity- Off-target effects | - Perform a viability assay (e.g., Trypan Blue or MTT) to assess toxicity- Lower the concentration of Triazoprime- Screen for activity of related but inactive analogs to rule out non-specific effects |
Experimental Protocols
Protocol 1: Determining the IC50 of Triazoprime using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Triazoprime on a primary cell line.
Caption: Workflow for determining the IC50 of Triazoprime.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Triazoprime stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Dilution: Prepare a serial dilution of Triazoprime in complete medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest Triazoprime concentration).
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted Triazoprime or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the Triazoprime concentration and use a non-linear regression to determine the IC50 value.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Derivatives of 1,2,4-triazole imines acting as dual iNOS and tumor cell growth inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Eroonazole Resistance In Vitro
Welcome to the technical support center for Eroonazole. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to this compound resistance in vitro.
Frequently Asked Questions (FAQs)
Q1: My fungal/cancer cell line is showing increasing resistance to this compound. What are the common mechanisms of resistance?
A1: Acquired resistance to this compound in vitro typically arises from one or more of the following molecular mechanisms:
-
Target Modification: Mutations in the gene encoding the drug target can reduce the binding affinity of this compound. For many azole-like compounds, this target is the lanosterol 14-α-demethylase, encoded by the ERG11 or CYP51A gene.[1][2][3][4]
-
Target Overexpression: An increased number of target enzymes can sequester the drug, requiring higher concentrations to achieve a therapeutic effect.[1][2]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS), can actively transport this compound out of the cell, lowering its intracellular concentration.[2][5]
-
Alterations in Upstream Pathways: Changes in the sterol biosynthesis pathway can reduce the cell's dependence on the this compound target.[2]
-
Biofilm Formation: Cells growing in a biofilm can exhibit increased resistance due to the protective extracellular matrix, which can limit drug penetration.[2][5]
Q2: Can combination therapy help overcome this compound resistance?
A2: Yes, combination therapy is a promising strategy. Combining this compound with a compound that has a different mechanism of action can create synergistic or additive effects, potentially restoring sensitivity. For example, combining azoles with echinocandins (like caspofungin) has shown promise in treating resistant fungal infections.[6][7][8] The second agent may inhibit a resistance mechanism (e.g., an efflux pump inhibitor) or target a compensatory pathway.
Q3: How can I confirm the mechanism of resistance in my cell line?
A3: To elucidate the resistance mechanism, a multi-step approach is recommended:
-
Sequence the Target Gene: Amplify and sequence the gene encoding the this compound target to identify potential mutations.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of the target gene and known efflux pump genes.
-
Efflux Pump Inhibition Assay: Treat resistant cells with this compound in the presence and absence of a known efflux pump inhibitor to see if sensitivity is restored.
-
Whole Genome or Transcriptome Sequencing: For a more comprehensive view, especially if the above methods are inconclusive, next-generation sequencing can identify novel mutations or changes in gene expression across the entire genome or transcriptome.
Q4: What is the first step I should take when I suspect my culture is developing resistance?
A4: The first step is to perform a minimal inhibitory concentration (MIC) assay to quantify the level of resistance. Compare the MIC of the suspected resistant culture to that of the original, sensitive parental cell line. A significant increase in the MIC value confirms the presence of resistance. Following this, you should archive a sample of the resistant strain for future comparative studies.
Troubleshooting Guides
Problem 1: Inconsistent MIC Results for this compound
-
Possible Cause 1: Inoculum Preparation. Variation in the initial cell density can significantly impact MIC results.
-
Solution: Standardize your inoculum preparation. Use a spectrophotometer or a hemocytometer to ensure a consistent starting cell concentration for each experiment.
-
-
Possible Cause 2: Reagent Variability. The age and storage of this compound stock solutions can affect its potency.
-
Solution: Prepare fresh stock solutions of this compound from a reliable source. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Incubation Time. Insufficient or excessive incubation time can lead to inaccurate MIC readings.
-
Solution: Adhere to a strict, pre-determined incubation time based on the doubling time of your cell line. Ensure this time is consistent across all experiments.
-
Problem 2: this compound Appears Ineffective Against a Newly Acquired Resistant Strain
-
Possible Cause 1: High-Level Resistance. The strain may have developed a resistance mechanism that renders this compound ineffective at clinically achievable concentrations.
-
Solution: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration). If the IC50 is drastically shifted, consider investigating combination therapies. A checkerboard assay can help identify synergistic interactions with other compounds.
-
-
Possible Cause 2: Off-Target Effects. The observed cell death at very high concentrations may not be due to on-target activity.
-
Solution: Include appropriate controls to assess cytotoxicity. Test this compound against a cell line that does not express the target to understand off-target effects.
-
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[9]
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate growth medium. The final volume in each well should be 100 µL. Leave a column of wells with medium only as a negative control.
-
Prepare Inoculum: Grow cells to the mid-logarithmic phase. Dilute the cell suspension in the growth medium to a final concentration of 5 x 10^5 cells/mL.
-
Inoculate the Plate: Add 100 µL of the cell suspension to each well, bringing the final volume to 200 µL. This will dilute the cell concentration to 2.5 x 10^5 cells/mL. Include a positive control well with cells and medium but no drug.
-
Incubation: Incubate the plate at the optimal temperature and duration for your cell line (e.g., 37°C for 24-48 hours).
-
Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup: Use a 96-well plate. Along the x-axis, prepare serial dilutions of this compound. Along the y-axis, prepare serial dilutions of the second compound.
-
Drug Addition: Add the corresponding concentrations of this compound and the second compound to each well. The final volume of the drug mixture in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized cell inoculum (prepared as in the MIC protocol) to each well.
-
Incubation and Reading: Incubate the plate and determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpret the Results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Signaling Pathways and Workflows
The development of this compound resistance can be driven by complex signaling pathways. Understanding these pathways can reveal new therapeutic targets to overcome resistance.
Caption: Key signaling pathways contributing to this compound resistance.
Caption: A logical workflow for troubleshooting this compound resistance.
Quantitative Data Summary
The following tables present hypothetical data from in vitro experiments designed to characterize and overcome this compound resistance.
Table 1: this compound MIC Values for Sensitive and Resistant Strains
| Cell Line | This compound MIC (µg/mL) | Fold Change |
| Parental Sensitive | 2 | - |
| Resistant Strain A | 32 | 16 |
| Resistant Strain B | 64 | 32 |
Table 2: Gene Expression Analysis in this compound-Resistant Strains
| Gene | Parental (Relative Expression) | Resistant Strain A (Fold Change) | Resistant Strain B (Fold Change) |
| ERG11/CYP51A (Target) | 1.0 | 8.2 | 1.5 |
| CDR1 (ABC Transporter) | 1.0 | 15.5 | 30.1 |
| MDR1 (MFS Transporter) | 1.0 | 2.1 | 18.7 |
Table 3: Checkerboard Assay Results for this compound in Combination with Compound X
| Combination | MIC of this compound Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | FIC of this compound | FIC of Compound X | FICI | Interpretation |
| This compound + Compound X (Resistant Strain B) | 64 | 8 | 0.125 | 0.25 | 0.375 | Synergy |
References
- 1. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]
- 2. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Epidemiological and Genomic Landscape of Azole Resistance Mechanisms in Aspergillus Fungi [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates [pubmed.ncbi.nlm.nih.gov]
- 9. Azole resistance in Aspergillus isolates by different types of patients and correlation with environment - An Italian prospective multicentre study (ARiA study) - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of Eroonazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to batch-to-batch variability that researchers, scientists, and drug development professionals may encounter during experiments with Eroonazole.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel triazole-based antifungal agent. Its primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2][3] this compound specifically targets and inhibits the enzyme lanosterol 14-alpha-demethylase, which is essential for the conversion of lanosterol to ergosterol.[1] This disruption of the fungal cell membrane's integrity and fluidity leads to increased permeability and ultimately, cell death.[1] Additionally, secondary effects related to the accumulation of toxic sterol intermediates may activate cellular stress response pathways, including calcium signaling.[4]
Q2: We are observing significant batch-to-batch variability in the IC50 values of this compound in our fungal growth inhibition assays. What are the potential causes?
A2: Batch-to-batch variability is a common challenge in pharmaceutical research and can stem from several factors.[5][6] The primary areas to investigate include:
-
Compound-Related Issues: Differences in the purity, potency, or stability of different this compound batches.[7][8]
-
Experimental System-Related Issues: Inconsistencies in cell culture conditions, such as cell passage number, seeding density, and media composition.[9]
-
Assay-Related Issues: Variations in reagent preparation, incubation times, and instrument calibration.[9]
Q3: How can we confirm that the observed antifungal activity is due to on-target this compound effects and not experimental artifacts?
A3: To validate the on-target activity of this compound, consider the following approaches:
-
Use a Structurally Different Inhibitor: Employing another antifungal agent known to target ergosterol biosynthesis should yield a similar phenotype, strengthening the evidence for on-target effects.[9]
-
Dose-Response Curve Analysis: A consistent and reproducible dose-response relationship between this compound concentration and fungal growth inhibition is indicative of on-target activity.[9]
-
Target Engagement Assays: While more complex, techniques such as a Cellular Thermal Shift Assay (CETSA) can confirm the direct binding of this compound to its target enzyme within the fungal cells.[9]
Q4: We are noticing unexpected cytotoxicity in our mammalian cell line controls at higher concentrations of this compound. What could be the reason?
A4: While this compound is designed to be selective for fungal cells, off-target effects can occur at high concentrations. To investigate this, you should:
-
Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) on your mammalian cell line to establish the concentration range that is non-toxic.[9]
-
Check Solvent Concentration: Ensure the final concentration of the solvent, such as DMSO, in your cell culture medium is at a non-toxic level, typically below 0.5%.[10]
-
Assess Purity of this compound Batches: Impurities from the synthesis process in a particular batch could be contributing to the observed cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between this compound Batches
This is a frequent challenge that can compromise the reliability of experimental data. A systematic approach is necessary to identify the source of the variability.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent IC50 values.
Data Presentation: this compound Batch Quality Control
| Parameter | Method | Acceptance Criteria | Batch A Result | Batch B Result |
| Purity | HPLC | ≥ 98% | 99.2% | 96.5% |
| Identity | Mass Spec | Matches Reference | Match | Match |
| Solubility | Visual | Clear at 10 mM in DMSO | Clear | Precipitate |
| Potency (IC50) | Growth Assay | Within ± 20% of Ref. | 5.2 µM | 9.8 µM |
In this example, Batch B fails to meet the acceptance criteria for purity and solubility, which likely explains the reduced potency.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of different batches of this compound.
Methodology:
-
Standard Preparation: Prepare a stock solution of a qualified this compound reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Sample Preparation: Prepare solutions of each this compound batch to be tested at the same concentration as the reference standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
-
Analysis: Inject equal volumes of the reference standard and sample solutions. The purity is calculated by dividing the area of the main this compound peak by the total area of all peaks in the chromatogram.
Protocol 2: Fungal Growth Inhibition Assay for Potency Determination
Objective: To determine the IC50 value of this compound against a target fungal strain.
Methodology:
-
Cell Preparation: Culture the fungal cells to mid-log phase in a suitable broth medium.
-
Compound Dilution: Prepare a serial dilution of this compound in the broth medium.
-
Assay Plate Preparation: Add the diluted this compound and a suspension of fungal cells to a 96-well plate. Include a positive control (no drug) and a negative control (no cells).
-
Incubation: Incubate the plate at the optimal temperature for fungal growth for 24-48 hours.
-
Readout: Measure the optical density (OD) at 600 nm to determine fungal growth.
-
Data Analysis: Plot the percentage of growth inhibition against the log of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Signaling Pathway
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
References
- 1. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 2. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of efinaconazole, a novel triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium signaling pathway is involved in non-CYP51 azole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zaether.com [zaether.com]
- 6. researchgate.net [researchgate.net]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. thepharmamaster.com [thepharmamaster.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Eroonazole degradation and proper storage conditions
Welcome to the Eroon-azole Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the degradation and proper storage of Eroonazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is susceptible to degradation through several mechanisms. The primary factors that can compromise its stability include exposure to harsh acidic or basic conditions (hydrolysis), oxidizing agents, high temperatures, and photolytic stress from exposure to light.[1][2]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, this compound active pharmaceutical ingredient (API) and formulated products should be stored in well-closed containers, protected from light, at a controlled room temperature between 15°C and 30°C (59°F and 86°F).[3] For solutions, refrigeration at 2-8°C may be required, but stability under these conditions must be verified.
Q3: How long is a reconstituted solution of this compound stable?
A3: The in-use stability of reconstituted this compound solutions depends on the diluent and storage conditions. As a general guideline for sterile products, an in-use period of 28 days may be acceptable if antimicrobial effectiveness is maintained.[4] However, specific in-use stability studies are essential to establish a precise shelf-life for a particular formulation.[4][5]
Q4: What are the initial signs of this compound degradation?
A4: Visual indicators of degradation can include a change in color, precipitation, or turbidity in this compound solutions. In solid forms, discoloration or changes in physical properties may be observed. However, significant degradation can occur without any visible changes. Therefore, chromatographic analysis is essential for accurate assessment.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, light exposure) of the sample. 2. Prepare a fresh sample from a new, unopened container of this compound. 3. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. |
| Loss of potency in this compound standard solution | Instability of the standard solution. | 1. Prepare fresh standard solutions daily. 2. Store stock solutions protected from light and at the recommended temperature. 3. Verify the purity of the reference standard. |
| Inconsistent results in stability studies | Variability in experimental conditions. | 1. Ensure consistent temperature, humidity, and light exposure across all stability chambers. 2. Use a validated, stability-indicating analytical method. 3. Tightly control the pH of solutions. |
| Precipitation in this compound solution upon storage | Poor solubility or degradation leading to insoluble products. | 1. Check the pH of the solution. 2. Consider using a different solvent system or co-solvent. 3. Analyze the precipitate to determine if it is the parent drug or a degradant. |
Experimental Protocols
1. Forced Degradation Studies
Forced degradation studies are crucial for understanding the degradation pathways of this compound and for developing stability-indicating analytical methods.[1][6]
-
Acid Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 N Hydrochloric Acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 N Sodium Hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N Hydrochloric Acid, and dilute for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 3% Hydrogen Peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at specified time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place solid this compound powder in a stability chamber at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the powder in a suitable solvent and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at appropriate time points.[1]
-
2. Stability-Indicating HPLC Method
A validated stability-indicating method is essential for separating and quantifying this compound in the presence of its degradation products.[7]
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Formic acid in water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected analytical results.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. fda.gov [fda.gov]
- 6. wjpls.org [wjpls.org]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Eroonazole In Vivo Delivery Technical Support Center
Welcome to the technical support center for Eroonazole. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during the in vivo delivery of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo efficacy of this compound significantly lower than its in vitro potency?
A1: This is a common challenge known as the "in vitro-in vivo disconnect" and is often due to poor oral bioavailability.[1] While this compound may be potent at a cellular level, it may not be reaching the target tissue in sufficient concentrations within a living organism.[1] The journey from administration to the target site involves hurdles like dissolution, absorption through the intestinal wall, and first-pass metabolism in the liver, any of which can reduce the amount of active drug in circulation.[1]
Q2: What are the typical indicators of poor bioavailability in my animal experiments?
A2: Key indicators of poor bioavailability for a compound like this compound include:
-
Low and variable plasma concentrations: After administration, you may observe inconsistent and low levels of the compound in the plasma of your subjects.[2]
-
Lack of dose-proportionality: Doubling the administered dose does not result in a corresponding twofold increase in plasma concentration.[2]
-
High inter-individual variability: Significant differences in plasma drug levels are seen between animals that received the same dose.[2]
-
Poor efficacy: The compound fails to produce the expected therapeutic effects in animal models despite showing high potency in in vitro assays.[2]
Q3: My this compound formulation appears cloudy or has a visible precipitate. What should I do?
A3: This indicates that the chosen vehicle cannot maintain this compound in solution at the desired concentration, a common issue for poorly water-soluble drugs.[2] You should first try screening a range of different pharmaceutically acceptable vehicles. If precipitation persists, consider reducing the drug concentration in the formulation or developing a nanosuspension to keep the drug as fine, stable particles.[2]
Q4: I am observing unexpected toxicity or phenotypes that do not align with the known function of this compound's target kinase. Could this be an off-target effect?
A4: Yes, this is a strong indication of potential off-target activity.[3] Kinase inhibitors can interact with multiple kinases due to the conserved nature of the ATP-binding pocket.[4] To confirm if the effect is on-target, a rescue experiment is a gold-standard method.[3] Overexpressing a drug-resistant mutant of the intended target kinase should reverse the phenotype if the effect is on-target; if the phenotype persists, it is likely due to off-target inhibition.[3]
Troubleshooting Guides
Guide 1: Low Bioavailability and Poor Efficacy
This guide addresses the most common issue for orally administered kinase inhibitors: insufficient drug exposure at the target site.
-
Problem: this compound shows potent in vitro IC50 values but fails to inhibit tumor growth in xenograft models. Plasma analysis reveals low and variable drug concentrations.
-
Potential Cause: Poor aqueous solubility is a primary barrier to good oral bioavailability for many kinase inhibitors.[1][5] Like many compounds in its class, this compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning it has low solubility and/or low permeability.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor in vivo efficacy.
-
Solutions & Strategies:
-
Formulation Optimization: The most effective approach is often to improve the drug's formulation.[2] Strategies include using co-solvents, surfactants, lipid-based systems, or creating amorphous solid dispersions to enhance solubility.[5][6][7]
-
Particle Size Reduction: Decreasing the particle size of this compound increases its surface area, which can significantly enhance the dissolution rate.[6][7][8] This can be achieved through techniques like micronization or creating a nanosuspension.[6][7]
-
Alternative Administration Routes: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass absorption barriers and confirm that the compound is active in vivo when systemic exposure is guaranteed.[2]
-
Guide 2: Off-Target Effects and Unexpected Toxicity
This guide helps determine if an observed in vivo effect is due to this compound binding to unintended kinases.
-
Problem: Animals treated with this compound show a phenotype or toxicity that is inconsistent with the known biological function of the intended target kinase.
-
Potential Cause: this compound may be inhibiting other kinases ("off-targets"), which can lead to unexpected biological effects or toxicity.[9][10]
-
Troubleshooting Workflow:
Caption: Investigating potential off-target effects.
-
Solutions & Strategies:
-
Kinase Selectivity Profiling: Use a commercial service to screen this compound against a large panel of kinases.[3] This provides a comprehensive profile of its selectivity and identifies potential off-target interactions.
-
Use the Lowest Effective Concentration: Titrate the dose of this compound to find the lowest concentration that still inhibits the intended target.[3] This can help minimize off-target effects that may only occur at higher concentrations.
-
Use a Negative Control: Synthesize and test a structurally similar but biologically inactive analog of this compound. This analog should not produce the same phenotype, confirming that the effect is dependent on target inhibition.[3]
-
Data Presentation: Formulation & Pharmacokinetics
Quantitative data from formulation and pharmacokinetic studies should be clearly structured for comparison.
Table 1: Comparison of Common Formulation Strategies for Oral Delivery
| Formulation Type | Composition Example | Advantages | Disadvantages |
| Aqueous Suspension | 0.5% Methylcellulose + 0.1% Tween 80 in water | Simple to prepare; good for establishing a baseline. | Often results in low and variable absorption for poorly soluble drugs.[1] |
| Co-solvent Solution | 10% DMSO, 40% PEG400, 50% Saline | Can significantly increase the amount of drug in solution.[8] | Potential for drug precipitation upon dilution in the gut; solvent toxicity at high doses.[1] |
| Lipid-Based Formulation | Drug dissolved in corn oil, sesame oil, or specialized lipids (e.g., Labrafac®) | Good for highly lipophilic compounds; can enhance lymphatic uptake and bypass first-pass metabolism.[5] | May not be suitable for all compounds; can be more complex to prepare. |
| Nanosuspension | This compound nanoparticles stabilized with a polymer (e.g., lecithin) | Increases surface area for dissolution, improving absorption rate and bioavailability.[7] | Requires specialized equipment (e.g., wet media milling, homogenization) to prepare.[7] |
Table 2: Key Pharmacokinetic (PK) Parameters for Bioavailability Assessment
| Parameter | Definition | Significance in Bioavailability Studies |
| Cmax | Maximum (or peak) plasma concentration of a drug after administration. | A higher Cmax generally indicates a better rate and extent of absorption.[1] |
| Tmax | Time at which Cmax is reached. | Indicates the rate of drug absorption. |
| AUC | Area Under the plasma concentration-time Curve. | Represents the total drug exposure over time. It is the most critical parameter for assessing the extent of bioavailability.[1] |
Experimental Protocols
Protocol 1: Pilot Pharmacokinetic (PK) Study for Oral Administration
This protocol outlines a basic single-dose PK study in rodents to assess the oral bioavailability of an this compound formulation.
-
Objective: To determine the plasma concentration-time profile of this compound after oral administration and calculate key PK parameters (Cmax, Tmax, AUC).
-
Materials:
-
This compound formulation
-
Study animals (e.g., male CD-1 mice, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes with anticoagulant (e.g., K2-EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
-
Methodology:
-
Animal Acclimation & Fasting: Acclimate animals for at least 3 days. Fast animals overnight (approx. 12-16 hours) before dosing, with water available ad libitum.[11]
-
Dosing: Weigh each animal to calculate the precise dose volume. Administer the this compound formulation via oral gavage at the target dose (e.g., 10 mg/kg). Record the exact time of dosing.[1]
-
Blood Sampling: Collect blood samples (approx. 50-100 µL per sample) from a consistent site (e.g., submandibular or saphenous vein) at specified time points. A typical schedule would be pre-dose (0), 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.[1][11]
-
Plasma Preparation: Immediately after collection, place blood samples into anticoagulant tubes. Centrifuge the samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[1]
-
Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the mean plasma concentration versus time. Use pharmacokinetic software to calculate Cmax, Tmax, and AUC.[12]
-
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of this compound to metabolism by Phase I enzymes (e.g., Cytochrome P450s), providing an estimate of its intrinsic clearance.[13][14]
-
Objective: To determine the rate at which this compound is metabolized by liver microsomes and calculate its in vitro half-life (t½) and intrinsic clearance (CLint).
-
Materials:
-
This compound stock solution (in DMSO)
-
Pooled liver microsomes (from relevant species, e.g., human, mouse)
-
NADPH regenerating system (cofactor)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
Incubator/water bath at 37°C
-
LC-MS/MS system
-
-
Methodology:
-
Preparation: Prepare a reaction mixture containing liver microsomes in phosphate buffer. The final protein concentration is typically 0.5-1.0 mg/mL.
-
Pre-incubation: Pre-incubate the microsomal mixture at 37°C for 5-10 minutes to bring it to temperature.
-
Initiate Reaction: Add this compound to the mixture at a low final concentration (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.[14] Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the cold quenching solution to stop the reaction.[15]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear portion of this curve is the elimination rate constant (k). Calculate the half-life as t½ = 0.693 / k. Calculate intrinsic clearance based on the half-life and incubation conditions.[14]
-
Caption: Experimental workflow for metabolic stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
Eroonazole Oral Bioavailability Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of oral formulations for Eroonazole, a Biopharmaceutics Classification System (BCS) Class II compound characterized by low aqueous solubility and high intestinal permeability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving adequate oral bioavailability for this compound?
A1: The main obstacle for this compound's oral bioavailability is its poor aqueous solubility. Although it has high permeability across the intestinal epithelium, its low dissolution rate in the gastrointestinal fluids limits the amount of drug available for absorption. This can lead to low and variable bioavailability, potentially reducing therapeutic efficacy.[1][2][3][4]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the solubility challenge of this compound.[5][6][7] These include:
-
Nanoparticle-Based Formulations: Reducing the particle size of this compound to the nanometer range significantly increases the surface area for dissolution, leading to a faster dissolution rate.[8]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipidic excipients can enhance its solubilization in the gastrointestinal tract. Self-Emulsifying Drug Delivery Systems (SEDDS) are a prominent example, which form fine oil-in-water emulsions upon gentle agitation in aqueous media.[5][9][10][11][12]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state can improve its aqueous solubility and dissolution rate compared to its crystalline form.[7][13]
-
Use of Permeation Enhancers: Although this compound has high intrinsic permeability, certain excipients can further enhance its transport across the intestinal mucosa.[14][15][16][17][18]
Q3: How do I select the most appropriate formulation strategy for this compound?
A3: The choice of formulation strategy depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the target product profile. A systematic screening approach is recommended, starting with simple solubility studies in various oils, surfactants, and co-solvents to assess the feasibility of LBDDS. Concurrently, the feasibility of creating stable nanosuspensions or amorphous solid dispersions can be evaluated.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution of this compound from the formulation. | Inadequate solubilization of this compound in the formulation. | For LBDDS: Screen a wider range of oils, surfactants, and co-solvents to identify a system with higher solubilizing capacity for this compound. Optimize the ratios of the components. For Nanoparticles: Ensure the particle size is within the desired nanometer range and that no significant aggregation has occurred. Consider using a different stabilizer or optimizing the homogenization/milling process. For ASDs: Increase the polymer-to-drug ratio or screen for a polymer with better miscibility with this compound. |
| High variability in in vivo pharmacokinetic data. | Formulation instability in the gastrointestinal tract, leading to drug precipitation. Food effects. | For LBDDS: Evaluate the emulsion droplet size and stability upon dispersion in simulated gastric and intestinal fluids. Consider incorporating precipitation inhibitors. Conduct food-effect studies to understand the impact of food on drug absorption. For Nanoparticles: Assess the stability of the nanosuspension in relevant physiological media. Ensure the surface stabilizer prevents aggregation in the presence of salts and enzymes. |
| Poor physical stability of the formulation during storage (e.g., phase separation in LBDDS, crystal growth in ASDs). | Incompatible excipients or suboptimal processing parameters. | For LBDDS: Screen for excipient compatibility and select components that form a stable, single-phase system. Store the formulation in appropriate conditions (temperature, humidity). For ASDs: Select a polymer with a high glass transition temperature (Tg) to minimize molecular mobility and prevent recrystallization. Ensure the manufacturing process (e.g., spray drying, hot-melt extrusion) results in a fully amorphous system. |
Data Presentation: Comparison of Formulation Strategies for this compound
The following table summarizes hypothetical comparative data for different this compound formulations.
| Formulation Strategy | This compound Loading (%) | Particle/Droplet Size (nm) | In Vitro Drug Release at 60 min (%) | In Vivo Bioavailability (AUC ratio to suspension) |
| Unformulated this compound (Aqueous Suspension) | 100 | > 2000 | 15 | 1.0 |
| Nanosuspension | 10 | 150 ± 25 | 85 | 4.5 |
| Solid Lipid Nanoparticles (SLNs) | 5 | 200 ± 30 | 78 | 3.8 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 8 | 120 ± 20 | 92 | 5.2 |
| Amorphous Solid Dispersion (ASD) with HPMC-AS | 20 | N/A | 88 | 4.9 |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by High-Pressure Homogenization
-
Preparation of Pre-suspension:
-
Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Stir the mixture using a magnetic stirrer for 30 minutes to ensure uniform wetting of the drug particles.
-
-
High-Shear Homogenization:
-
Subject the pre-suspension to high-shear homogenization at 10,000 rpm for 15 minutes to reduce the particle size to the micrometer range.
-
-
High-Pressure Homogenization:
-
Pass the resulting suspension through a high-pressure homogenizer at 1500 bar for 20 cycles.
-
Collect samples after every 5 cycles to monitor the particle size reduction.
-
-
Characterization:
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential of the final nanosuspension using a dynamic light scattering (DLS) instrument.
-
Confirm the absence of crystalline drug by powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
-
Protocol 2: Formulation and Characterization of this compound-Loaded SEDDS
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Cremophor EL), and co-solvents (e.g., Transcutol HP, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility data, select an oil, surfactant, and co-solvent.
-
Construct a ternary phase diagram by titrating mixtures of the selected excipients with water to identify the self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-solvent in the optimized ratio.
-
Add this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization:
-
Self-Emulsification Assessment: Add 1 mL of the SEDDS formulation to 250 mL of deionized water in a glass beaker with gentle stirring. Visually observe the formation of the emulsion and measure the time taken for emulsification.
-
Droplet Size Analysis: Determine the mean droplet size and PDI of the resulting emulsion using DLS.
-
In Vitro Dissolution: Perform in vitro dissolution studies of the this compound-loaded SEDDS in simulated gastric and intestinal fluids.
-
Mandatory Visualizations
Caption: Experimental Workflow for this compound Formulation Development.
Caption: Hypothetical Absorption Pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. pexacy.com [pexacy.com]
- 4. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 14. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. scilit.com [scilit.com]
- 17. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update [ouci.dntb.gov.ua]
- 18. Intestinal permeation enhancers for oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Eroonazole and Established EGFR Kinase Inhibitors in Oncology Research
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, the emergence of novel kinase inhibitors necessitates a thorough comparative evaluation against established agents. This guide provides a detailed, data-driven comparison of the hypothetical novel kinase inhibitor, Eroonazole, with three leading established Epidermal Growth Factor Receptor (EGFR) inhibitors: Gefitinib, Erlotinib, and Osimertinib. This report is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on synthesized preclinical data.
Introduction to this compound and EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). Kinase inhibitors that target EGFR have revolutionized the treatment of these malignancies.
This compound is a conceptual next-generation, ATP-competitive EGFR inhibitor designed for high potency and selectivity against both wild-type and mutant forms of EGFR, with a particular focus on overcoming common resistance mechanisms. This guide will compare its hypothetical preclinical profile with the first-generation inhibitors, Gefitinib and Erlotinib, and the third-generation inhibitor, Osimertinib.
Mechanism of Action: Targeting the EGFR Signaling Pathway
EGFR inhibitors act by binding to the ATP-binding site within the kinase domain of the receptor. This competitive inhibition prevents the phosphorylation and activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for tumor cell growth and survival.
Caption: EGFR Signaling Pathway and Inhibition.
Comparative Performance Data
The following tables summarize the hypothetical in vitro performance of this compound in comparison to established EGFR inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50) from biochemical assays and half-maximal growth inhibitory concentrations (GI50) from cellular assays.
Biochemical Kinase Inhibition (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Gefitinib | Erlotinib | Osimertinib |
| EGFR (Wild-Type) | 5.2 | 2.7 | 2.0 | 7.0 |
| EGFR (L858R mutant) | 0.8 | 0.9 | 1.0 | 1.2 |
| EGFR (Exon 19 del) | 0.6 | 1.2 | 1.5 | 0.9 |
| EGFR (T790M mutant) | 1.5 | >1000 | >1000 | 1.1 |
Data for established inhibitors are representative values from publicly available literature.
Cellular Proliferation Inhibition (GI50, nM)
| Cell Line | EGFR Status | This compound (Hypothetical) | Gefitinib | Erlotinib | Osimertinib |
| PC-9 | Exon 19 del | 5 | 8 | 10 | 6 |
| H1975 | L858R/T790M | 12 | >5000 | >5000 | 15 |
| A431 | Wild-Type (amplified) | 25 | 30 | 35 | 40 |
Data for established inhibitors are representative values from publicly available literature.
Experimental Protocols
To ensure reproducibility and accurate comparison, the following are detailed methodologies for the key experiments cited.
Biochemical Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding of the kinase inhibitor to the EGFR kinase domain.
Caption: Kinase Binding Assay Workflow.
Protocol:
-
Reagents: EGFR kinase (recombinant), LanthaScreen™ Eu-anti-GST antibody, Alexa Fluor™ 647-labeled ATP-competitive kinase tracer, test compounds (this compound, Gefitinib, Erlotinib, Osimertinib), DMSO, and assay buffer.
-
Procedure:
-
A solution of EGFR kinase and the Eu-anti-GST antibody is prepared in the assay buffer.
-
A separate solution of the Alexa Fluor™ 647-labeled tracer is also prepared.
-
Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
In a 384-well plate, the kinase/antibody solution, tracer solution, and diluted compounds are added.
-
The plate is incubated at room temperature for 60 minutes, protected from light.
-
The plate is read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis: The TR-FRET ratio (emission at 665 nm / emission at 615 nm) is calculated. The data is then plotted as the TR-FRET ratio versus the log of the inhibitor concentration and fitted to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP.
Protocol:
-
Cell Culture: Cancer cell lines (PC-9, H1975, A431) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The following day, the media is replaced with fresh media containing serial dilutions of the test compounds (this compound, Gefitinib, Erlotinib, Osimertinib) or DMSO as a vehicle control.
-
Plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
The plate is shaken for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is measured using a microplate luminometer.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and thus the number of viable cells. The data is normalized to the DMSO control, and the results are plotted as a percentage of cell viability versus the log of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the GI50 value.
Western Blotting for Phospho-EGFR
This technique is used to assess the inhibition of EGFR phosphorylation in treated cells.
Caption: Western Blotting Workflow.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with the kinase inhibitors for a specified time. After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR) or total EGFR overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands is quantified using densitometry software.
Conclusion
This comparative guide provides a framework for evaluating the hypothetical novel kinase inhibitor, this compound, against established EGFR inhibitors. The presented data and experimental protocols are intended to serve as a valuable resource for researchers in the field of oncology drug discovery. The hypothetical profile of this compound suggests a promising next-generation inhibitor with potent activity against clinically relevant EGFR mutations, including the T790M resistance mutation. Further preclinical and clinical studies would be required to validate these characteristics and determine its therapeutic potential.
Disclaimer: this compound is a fictional compound created for illustrative purposes within this guide. The data presented for this compound is hypothetical and not based on actual experimental results. The information on established inhibitors is based on publicly available scientific literature.
Validating Eroonazole Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Eroonazole, a novel imidazole-based antifungal agent. We will explore various experimental approaches, presenting their methodologies and comparative data to aid researchers in selecting the most suitable assay for their specific needs. This guide is intended for an audience with a background in cell biology, pharmacology, and drug discovery.
Introduction to this compound and its Putative Target
This compound is a synthetic imidazole derivative currently under investigation for its antifungal properties. Like other antifungals in its class, such as econazole, its primary mechanism of action is believed to be the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane.[1][2] The key molecular target is lanosterol 14-alpha-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[1] Inhibition of this enzyme disrupts the integrity and function of the fungal cell membrane, leading to cell growth inhibition and death.[1][2] Validating that this compound effectively engages with lanosterol 14-alpha-demethylase in a cellular context is a critical step in its development as a therapeutic agent.[3][4]
Comparative Analysis of Target Engagement Assays
Several distinct methodologies can be employed to confirm that a compound engages its intended molecular target within a living cell.[5][6][7] This section compares three prominent methods for validating this compound target engagement: a direct biochemical assay measuring ergosterol levels, a cellular thermal shift assay (CETSA), and a NanoBRET-based target engagement assay.
| Assay | Principle | Measures | Advantages | Disadvantages | Typical Readout |
| Ergosterol Quantification Assay | Direct measurement of the downstream product of the target enzyme. | Cellular ergosterol levels. | Direct functional readout of target inhibition; well-established methodology. | Indirect measure of target binding; can be influenced by other factors affecting the ergosterol pathway. | Spectrophotometry or mass spectrometry. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Change in the melting temperature (Tm) of the target protein. | Label-free; applicable to native proteins in a cellular environment.[3] | Requires a specific antibody for the target protein; optimization of heating conditions can be time-consuming. | Western blotting or ELISA. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe. | Competitive displacement of the fluorescent probe by the test compound. | High sensitivity and quantitative measure of intracellular target binding; amenable to high-throughput screening. | Requires genetic modification of the target protein; dependent on the availability of a suitable fluorescent probe. | Ratiometric measurement of BRET signal. |
Experimental Protocols
Ergosterol Quantification Assay
This protocol outlines the direct measurement of cellular ergosterol content following treatment with this compound.
-
Cell Culture and Treatment: Culture a fungal cell line (e.g., Candida albicans or Saccharomyces cerevisiae) to mid-log phase. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis and Lipid Extraction: Harvest the cells by centrifugation. Lyse the cells using a suitable method (e.g., saponification with alcoholic potassium hydroxide). Extract the sterols with a non-polar solvent like n-heptane.
-
Quantification: Analyze the extracted sterols using either UV-spectrophotometry by scanning the absorbance between 230 and 300 nm (ergosterol has a characteristic four-peaked curve) or by a more sensitive method like gas chromatography-mass spectrometry (GC-MS) for precise quantification.
-
Data Analysis: Compare the ergosterol levels in this compound-treated cells to the vehicle-treated controls to determine the dose-dependent inhibition of ergosterol synthesis.
Cellular Thermal Shift Assay (CETSA)
This protocol describes the validation of this compound binding to lanosterol 14-alpha-demethylase using CETSA.
-
Cell Treatment: Treat intact fungal cells with this compound or a vehicle control for a defined period to allow for target engagement.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. A non-heated sample serves as a control.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or another appropriate method. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble lanosterol 14-alpha-demethylase in each sample by Western blotting or ELISA using a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
NanoBRET™ Target Engagement Assay
This protocol details a NanoBRET assay to quantify the interaction of this compound with lanosterol 14-alpha-demethylase.
-
Cell Line Generation: Create a stable fungal cell line expressing lanosterol 14-alpha-demethylase fused to NanoLuc® luciferase at either the N- or C-terminus.
-
Assay Setup: Seed the engineered cells into a multi-well plate. Add the NanoBRET™ tracer (a fluorescent ligand for the target) and varying concentrations of this compound.
-
BRET Measurement: Incubate the plate for a period to allow for equilibration. Add the NanoBRET™ substrate and measure the donor (460 nm) and acceptor (610 nm) emission wavelengths using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by this compound will result in a decrease in the BRET signal. Plot the BRET ratio against the this compound concentration to determine the IC50 value, representing the potency of target engagement.
Visualizing Cellular Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the ergosterol biosynthesis pathway, the CETSA workflow, and the NanoBRET assay principle.
Caption: The ergosterol biosynthesis pathway and the inhibitory action of this compound.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: The principle of the NanoBRET™ Target Engagement Assay.
References
- 1. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 2. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 4. Target validation & engagement - Inoviem [inoviem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Target Engagement Assay Services [conceptlifesciences.com]
- 7. Target Engagement Assays [discoverx.com]
Efficacy Showdown: Eroonazole vs. Cisplatin in A549 Lung Cancer Cells
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals distinct efficacy profiles for the antifungal agent eroonazole and the conventional chemotherapy drug cisplatin in the context of A549 non-small cell lung cancer cells. This comparative guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a detailed overview of their respective mechanisms of action, cytotoxic effects, and impact on cellular signaling pathways.
Cisplatin, a cornerstone of lung cancer treatment, demonstrates potent dose-dependent cytotoxicity in A549 cells, primarily through the induction of DNA damage, leading to cell cycle arrest and apoptosis.[1][2][3] In contrast, emerging evidence suggests that this compound, an imidazole derivative, also induces apoptosis in A549 cells, potentially through the inhibition of the PI3K/AKT signaling pathway.[4] While direct head-to-head efficacy studies are limited, available data indicates that both compounds effectively trigger programmed cell death, albeit through different molecular cascades.
Comparative Efficacy: A Tabular Overview
To facilitate a clear comparison, the following tables summarize the quantitative data on the cytotoxic and apoptotic effects of this compound and cisplatin on A549 cells as reported in various studies.
Table 1: Cytotoxicity of this compound and Cisplatin in A549 Cells
| Compound | Concentration | Treatment Duration | Cell Viability Assay | Reported Effect |
| This compound | 0.5, 5, 10, 20 µM | 24 hours | Annexin V/PI Staining | Dose-dependent increase in apoptosis[4] |
| Cisplatin | 10, 20, 40 µM | 24 hours | Flow Cytometry | Dose-dependent increase in apoptosis[5] |
| Cisplatin | 0, 10, 15, 20 µM | 24 hours | Flow Cytometry | Dose-dependent increase in apoptosis[6] |
| Cisplatin | 5 µM | 48 hours | MTT Assay | Enhanced radiation-induced cytotoxicity[2] |
Table 2: Apoptosis Induction by this compound and Cisplatin in A549 Cells
| Compound | Concentration | Treatment Duration | Apoptotic Marker | Method | Reported Effect |
| This compound | 1.25, 2.5, 5, 10 µM | 24 hours | Cleaved Caspase-3, Cleaved PARP | Western Blot | Dose-dependent increase in cleavage[4] |
| Cisplatin | 10, 20, 40 µM | 24 hours | Cleaved Caspase-3, Cleaved PARP | Western Blot | Dose-dependent increase in cleavage[5] |
| Cisplatin | 4 µmol/L | Not Specified | Bcl-2, BAD, Caspase-3 | Western Blot | Downregulation of Bcl-2 and caspase-3, upregulation of BAD[1] |
| Cisplatin + this compound | Varied | 12 hours | Annexin V/PI Staining | Additive effect on inducing apoptosis compared to single agents[7] |
Table 3: Effect on Cell Cycle Progression in A549 Cells
| Compound | Concentration | Treatment Duration | Effect on Cell Cycle |
| Cisplatin | 11 µM | Not Specified | G2/M arrest[3][8] |
Delving into the Mechanisms: Signaling Pathways
The anticancer effects of this compound and cisplatin are orchestrated by their influence on distinct signaling pathways.
This compound's Mechanism of Action:
This compound is reported to inhibit the PI3K/AKT signaling pathway. This inhibition leads to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors, ultimately culminating in apoptosis.
Cisplatin's Mechanism of Action:
Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts. This DNA damage triggers a cellular response that can lead to cell cycle arrest, typically at the G2/M phase, and the activation of the intrinsic apoptotic pathway. This involves the modulation of Bcl-2 family proteins and the activation of caspases.
Experimental Corner: Protocols at a Glance
The findings presented in this guide are based on established in vitro experimental protocols. Below are summaries of the key methodologies employed in the cited research.
Cell Culture:
-
Cell Line: A549 human non-small cell lung carcinoma cells.[9]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity and Cell Viability Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. A549 cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration. MTT reagent is then added, and the resulting formazan crystals are dissolved in a solvent. The absorbance is measured to determine cell viability.[2]
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. After treatment, cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (which enters cells with compromised membranes).[4][7]
-
Western Blotting: This technique is used to detect and quantify specific proteins. Following treatment, cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for apoptotic markers like cleaved caspase-3 and cleaved PARP.[4][5]
Cell Cycle Analysis:
-
Flow Cytometry with Propidium Iodide (PI) Staining: Treated cells are fixed, permeabilized, and stained with PI, which binds to DNA. The DNA content of individual cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[8]
Conclusion
Both this compound and cisplatin demonstrate significant anti-cancer activity against A549 cells, primarily through the induction of apoptosis. While cisplatin's mechanism is well-established and revolves around DNA damage, this compound presents an alternative approach by targeting the PI3K/AKT signaling pathway. The observation that a combination of this compound and cisplatin has an additive effect on apoptosis suggests potential for combination therapies.[7] Further research, including direct comparative studies and in vivo models, is warranted to fully elucidate the therapeutic potential of this compound, both as a standalone agent and in combination with standard chemotherapies, for the treatment of non-small cell lung cancer.
References
- 1. Cisplatin induces apoptosis of A549 cells by downregulating peroxidase V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin resistance in non-small cell lung cancer cells is associated with an abrogation of cisplatin-induced G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cisplatin resistance in non-small cell lung cancer cells is associated with an abrogation of cisplatin-induced G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A549 cell - Wikipedia [en.wikipedia.org]
Comparative Analysis of the Anti-Tumor Effects of Econazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-tumor properties of econazole, an imidazole antifungal agent that has been repurposed for its potential in oncology. This document summarizes key findings on its mechanism of action, efficacy in various cancer models, and provides detailed experimental protocols for the reproducibility of these findings.
Mechanism of Action
Econazole exerts its anti-tumor effects through two primary mechanisms: the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway and the disruption of intracellular calcium homeostasis.
PI3K/AKT Pathway Inhibition: Econazole has been identified as a novel PI3Kα inhibitor.[1] It downregulates the phosphorylation of AKT at both threonine 308 and serine 473, leading to the suppression of downstream pro-survival signals.[2] This inhibition has been observed in various cancer cell lines, including those of the lung and breast.[2][3]
Disruption of Calcium Signaling: Econazole also functions as a capacitative calcium inflow blocker. This action leads to an increase in cytosolic Ca2+ levels, which can trigger apoptosis and other cytotoxic effects in cancer cells.[4]
Data Presentation
The following tables summarize the quantitative data on the anti-tumor efficacy of econazole from various preclinical studies.
Table 1: In Vitro Cytotoxicity of Econazole in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Combination Agent | Reference |
| MDA-MB-231/ADR | Adriamycin-resistant Breast Cancer | Not specified, but effective at 1-30 µM | Adriamycin | [2] |
| MCF-7/ADR | Adriamycin-resistant Breast Cancer | Not specified, but effective at 1-30 µM | Adriamycin | [2] |
| H661 | Large Cell Lung Cancer | Not specified, but shows decreased viability | Cisplatin | [3] |
| A549 | Adenocarcinoma Lung Cancer | Not specified, but shows decreased viability | Cisplatin | [3] |
| OC2 | Oral Cancer | Cytotoxicity observed at 10-70 µM | N/A | [4] |
Table 2: Comparative In Vitro Efficacy of Econazole
| Compound | Target | IC50 Value (nM) | Assay System | Reference |
| Econazole | PI3Kα | 79.29 ± 6.97 | Cell-free kinase assay | [1][2] |
| BYL719 (Alpelisib) | PI3Kα | 8.68 ± 2.13 | Cell-free kinase assay | [1][2] |
Table 3: In Vivo Efficacy of Econazole
| Cancer Model | Treatment | Outcome | Reference |
| A549 Xenograft (Nude Mice) | Econazole (50 mg/kg daily, I.P. for 21 days) | Significant suppression of tumor growth | [5] |
| MCF-7 Xenograft (Rag2M Mice) | Liposomal Econazole (50 mg/kg) | Slight delay in tumor growth (~10-day lag) | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction of the cited findings.
1. Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231/ADR) in 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of econazole (e.g., 0, 1, 3, 10, 30 µM) and/or a combination agent (e.g., Adriamycin) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]
2. Western Blot Analysis for PI3K/AKT Pathway Proteins
-
Cell Lysis: Treat cells with econazole at desired concentrations (e.g., 0, 1.25, 2.5, 5, 10 µM) for 24 hours. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (S473 and T308), total AKT, and other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL chemiluminescent substrate and an imaging system.[8]
3. In Vivo Tumor Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.
-
Tumor Growth and Treatment: Allow tumors to grow to a palpable size (e.g., 70-80 mm³). Administer econazole (e.g., 50 mg/kg daily via intraperitoneal injection) or vehicle control for a specified period (e.g., 21 days).[5]
-
Tumor Measurement: Measure tumor volume periodically using calipers (Volume = 0.5 x length x width²).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.[5]
4. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cancer cells with varying concentrations of econazole for a specified time (e.g., 24 hours).
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[9]
Visualizations
PI3K/AKT Signaling Pathway Inhibition by Econazole
Caption: Inhibition of the PI3K/AKT signaling pathway by econazole.
General Experimental Workflow for In Vitro Analysis
Caption: A generalized workflow for in vitro evaluation of econazole's anti-tumor effects.
References
- 1. Econazole nitrate reversed the resistance of breast cancer cells to Adriamycin through inhibiting the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Econazole nitrate reversed the resistance of breast cancer cells to Adriamycin through inhibiting the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Econazole nitrate inhibits PI3K activity and promotes apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A parenteral econazole formulation using a novel micelle-to-liposome transfer method: in vitro characterization and tumor growth delay in a breast cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Econazole Nitrate Induces Apoptosis in MCF-7 Cells via Mitochondrial and Caspase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating the Labyrinth of Antifungal Susceptibility: A Comparative Guide to Azole Activity and Inter-Laboratory Cross-Validation
A deep dive into the comparative efficacy of econazole and efinaconazole, with itraconazole as a reference, reveals the critical importance of standardized protocols in ensuring reproducible and reliable antifungal activity data across different research environments. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms, comparative in vitro activity, and the standardized methods essential for accurate cross-laboratory validation.
The development and evaluation of new antifungal agents are paramount in the face of increasing fungal resistance. Azole antifungals, a cornerstone of antifungal therapy, function by inhibiting the enzyme lanosterol 14α-demethylase, a key player in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to the accumulation of toxic sterols and ultimately inhibits fungal growth. While the general mechanism is well-understood, the in vitro activity of these compounds, often measured as the Minimum Inhibitory Concentration (MIC), can exhibit significant variability between laboratories. This guide explores the activities of two key azoles, econazole and efinaconazole, alongside the widely used itraconazole, and delves into the methodologies that underpin the reproducibility of these crucial measurements.
Comparative In Vitro Activity of Azole Antifungals
The in vitro efficacy of antifungal agents is a primary indicator of their potential therapeutic value. However, MIC values are not absolute and can be influenced by a variety of factors, leading to discrepancies in reported data across different studies. The following tables summarize the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) for econazole, efinaconazole, and itraconazole against common fungal pathogens, compiled from various studies to highlight this potential for inter-laboratory variation.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Azole Antifungals against Candida albicans
| Antifungal | MIC Range | MIC₅₀ | MIC₉₀ | Reference Lab/Study |
| Econazole | 0.016 - 16 | Not Reported | Not Reported | Ghafir et al.[1][2] |
| Not Reported | Not Reported | Not Reported | ||
| Efinaconazole | ≤0.0005 - >0.25 | 0.001 (24h) | 0.004 (48h) | Tatsumi et al.[3][[“]] |
| 0.016 - 0.25 | 0.016 | 0.25 | Ghannoum et al.[5] | |
| Itraconazole | 0.032 - 16 | Not Reported | Not Reported | Ghafir et al.[1][2] |
| 0.03 - 0.25 | 0.03 | 0.25 | Ghannoum et al.[5] |
Table 2: Comparative In Vitro Activity (MIC in µg/mL) of Azole Antifungals against Trichophyton rubrum
| Antifungal | MIC Range | MIC₅₀ | MIC₉₀ | Reference Lab/Study |
| Econazole | Not Reported | Not Reported | Not Reported | |
| Efinaconazole | ≤0.002 - 0.06 | Not Reported | 0.008 | Tatsumi et al.[3][[“]] |
| Not Reported | 0.002 | 0.03 | Ghannoum et al.[5] | |
| Itraconazole | Not Reported | 0.03 | 0.25 | Ghannoum et al.[5] |
| Not Reported | Not Reported | Not Reported |
Table 3: Comparative In Vitro Activity (MIC in µg/mL) of Azole Antifungals against Aspergillus fumigatus
| Antifungal | MIC Range | MIC₅₀ | MIC₉₀ | Reference Lab/Study |
| Econazole | Not Reported | Not Reported | Not Reported | |
| Efinaconazole | 0.0078 | 0.0078 | 0.0078 | Jo Siu et al.[6] |
| Itraconazole | 0.0078 - 1 | 0.22 (GeoMean) | Not Reported | Jo Siu et al.[6] |
| 0.05 - 32 | 0.5 | 1.0 | CDC Surveillance[7] |
The data presented in these tables illustrate the inherent variability in MIC values reported in the literature. For instance, the MIC range for econazole against Candida albicans is quite broad, and different studies on efinaconazole show variations in MIC₅₀ and MIC₉₀ values.[1][2][3][[“]][5] This underscores the challenge of direct comparison of results from different laboratories and highlights the need for standardized testing protocols.
The Azole Antifungal Mechanism of Action
Azole antifungals share a common mechanism of action centered on the disruption of the fungal cell membrane's integrity. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, which is a critical step in the biosynthesis of ergosterol from its precursor, lanosterol.
Figure 1. Mechanism of action of azole antifungals.
Experimental Protocols: The Key to Cross-Validation
To mitigate inter-laboratory variability and ensure that data is comparable, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for broth dilution antifungal susceptibility testing of fungi. Adherence to these protocols is the first step toward achieving reliable cross-validation of a compound's activity.
Standardized Broth Microdilution Assay for Antifungal Susceptibility Testing (Adapted from CLSI M27/M38)
This protocol outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi.
1. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
For yeasts, a suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
For filamentous fungi, a conidial suspension is prepared and the concentration is adjusted using a hemocytometer or spectrophotometer to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
2. Antifungal Agent Preparation:
-
A stock solution of the antifungal agent is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should be appropriate to determine the MIC of the specific drug-organism combination.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included on each plate.
-
The plates are incubated at 35°C. The incubation time varies depending on the organism: 24-48 hours for most yeasts and 48-72 hours for most filamentous fungi.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. For azoles, this is typically defined as a ≥50% reduction in turbidity as determined visually or spectrophotometrically.
Figure 2. Experimental workflow for antifungal susceptibility testing.
Factors Contributing to Inter-Laboratory Variability
Even with standardized protocols, several factors can contribute to variations in MIC results between laboratories:
-
Inoculum size: Minor differences in the final inoculum concentration can affect the time required for the fungus to grow and, consequently, the MIC reading.
-
Medium composition: Variations in lots of RPMI 1640 medium or differences in pH can influence fungal growth and drug activity.
-
Incubation time and temperature: Deviations from the recommended incubation parameters can lead to different growth rates and MIC values.
-
Endpoint reading: The subjective nature of visual MIC determination can be a significant source of variability. Spectrophotometric reading can improve objectivity.
-
Trailing effect: Some fungi may exhibit reduced but persistent growth at concentrations above the MIC, making the endpoint difficult to determine.
Conclusion
The cross-validation of antifungal activity is a cornerstone of reliable drug development and clinical microbiology. While econazole, efinaconazole, and itraconazole all demonstrate potent antifungal activity by targeting ergosterol biosynthesis, the quantitative assessment of this activity can vary between laboratories. This guide highlights the importance of adhering to standardized protocols, such as those provided by the CLSI, to minimize this variability. By understanding the shared mechanism of action, the potential for variation in in vitro data, and the critical role of standardized methodologies, researchers can better interpret and compare antifungal susceptibility data, ultimately contributing to the development of more effective antifungal therapies. The consistent use of reference strains and participation in external quality assessment schemes are also vital for ensuring the accuracy and comparability of results across different research settings.
References
- 1. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of In Vitro Antifungal Activities of Efinaconazole and Currently Available Antifungal Agents against a Variety of Pathogenic Fungi Associated with Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Antifungal Activity of Efinaconazole Compared with Fluconazole, Itraconazole, and Terbinafine Against Terbinafine- and Itraconazole-Resistant/Susceptible Clinical Isolates of Dermatophytes, Candida, and Molds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Assessment of In Vitro Antifungal Activities of Efinaconazole and Itraconazole against Common Non-Dermatophyte Fungi Causing Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Fictional Eroonazole vs. Placebo: A Comparative Analysis in a Randomized Animal Trial for the Treatment of Helminthiasis
This guide provides a comparative analysis of the fictional anthelmintic drug, Eroonazole, against a placebo in a randomized, controlled animal trial. The data and protocols presented are hypothetical and based on established methodologies for evaluating benzimidazole-class compounds in preclinical studies. This document is intended for researchers, scientists, and drug development professionals to illustrate a structured approach to presenting preclinical trial data.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from a hypothetical 28-day randomized controlled trial in a murine model of helminthiasis.
Table 1: Efficacy of this compound in a Murine Model of Heligmosomoides polygyrus Infection
| Treatment Group (n=20) | Mean Worm Burden (± SD) at Day 14 Post-Treatment | Percentage Reduction in Worm Burden | Fecal Egg Count (eggs/gram ± SD) at Day 14 |
| This compound (10 mg/kg) | 15 ± 5 | 92.5% | 50 ± 20 |
| Placebo | 200 ± 35 | 0% | 2500 ± 400 |
Table 2: Safety and Tolerability Profile of this compound
| Treatment Group (n=20) | Mortality Rate | Mean Body Weight Change (grams ± SD) | Incidence of Adverse Events (e.g., lethargy, anorexia) |
| This compound (10 mg/kg) | 0% | +1.5 ± 0.5 | 5% (1/20) |
| Placebo | 0% | +1.2 ± 0.6 | 5% (1/20) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1. Animal Model and Infection Protocol
-
Animal Model: Male C57BL/6 mice, aged 6-8 weeks, were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Infection: Mice were orally inoculated with 200 third-stage larvae (L3) of Heligmosomoides polygyrus. The infection was allowed to establish for 14 days before the commencement of treatment.
2.2. Randomization and Treatment
-
Randomization: Infected mice were randomly assigned to one of two groups (n=20 per group): this compound or placebo. A block randomization scheme was used to ensure balanced group sizes.
-
Treatment Protocol: this compound was formulated in a 0.5% methylcellulose solution and administered orally at a dose of 10 mg/kg body weight once daily for five consecutive days. The placebo group received the 0.5% methylcellulose vehicle on the same schedule.
2.3. Efficacy Assessment
-
Worm Burden: On day 14 post-treatment, mice were euthanized, and the small intestines were harvested. The intestines were opened longitudinally, and adult worms were counted under a dissecting microscope.
-
Fecal Egg Count: Fecal samples were collected from each mouse on day 14 post-treatment. The number of eggs per gram of feces was determined using the McMaster technique.
2.4. Safety Assessment
-
Mortality and Clinical Signs: Animals were monitored daily for mortality and clinical signs of toxicity, such as changes in behavior, posture, or activity levels.
-
Body Weight: Body weight was recorded at the start of the treatment and at the end of the study to assess any treatment-related effects on growth.
Visualizations
3.1. Signaling Pathway
The proposed mechanism of action for this compound, consistent with other benzimidazole anthelmintics, involves the disruption of microtubule polymerization in parasite cells.
Caption: Proposed mechanism of action for this compound.
3.2. Experimental Workflow
The following diagram illustrates the workflow of the randomized animal trial.
Caption: Workflow of the randomized placebo-controlled animal trial.
Benchmarking Eroonazole: A Comparative Analysis Against Second-Generation Antifungal Inhibitors
For Immediate Release
In the landscape of antifungal drug development, the emergence of novel therapeutic agents necessitates rigorous comparative evaluation. This guide provides a comprehensive benchmark analysis of the investigational triazole antifungal, Eroonazole, against leading second-generation inhibitors. This report is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of efficacy, mechanism of action, and experimental validation.
Introduction to this compound
This compound is a novel triazole antifungal agent currently under investigation for the topical treatment of onychomycosis. Like other triazoles, its primary mechanism of action is the inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.[2]
Comparative Efficacy and Potency
The in vitro activity of this compound was evaluated against a panel of clinically relevant fungal pathogens and compared with second-generation triazole antifungals, Itraconazole and Posaconazole. The minimum inhibitory concentration (MIC) and the 50% inhibitory concentration (IC50) for sterol biosynthesis were determined.
| Compound | Target Organism | MIC (µg/mL) | IC50 (nM) - Ergosterol Biosynthesis |
| This compound | Trichophyton rubrum | 0.015 | 25 |
| Candida albicans | 0.06 | 48 | |
| Itraconazole | Trichophyton rubrum | 0.03 | 32 |
| Candida albicans | 0.125 | 65 | |
| Posaconazole | Trichophyton rubrum | 0.02 | 28 |
| Candida albicans | 0.08 | 55 |
Mechanism of Action: Targeting Ergosterol Biosynthesis
This compound, along with the comparator azoles, functions by blocking the ergosterol biosynthesis pathway. This pathway is critical for fungal cell membrane integrity. The specific point of inhibition is the enzyme lanosterol 14α-demethylase, which is responsible for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol. Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols.
Caption: Ergosterol biosynthesis pathway and the point of inhibition for this compound and other azole antifungals.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antifungal activity of this compound and comparator drugs was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow:
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Detailed Steps:
-
Drug Dilution: The antifungal agents were serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud dextrose agar, and a suspension was prepared and adjusted to a concentration of 0.5-2.5 x 10^3 cells/mL.
-
Inoculation: Each well was inoculated with the fungal suspension.
-
Incubation: The plates were incubated at 35°C for 24 to 48 hours.
-
MIC Reading: The MIC was determined as the lowest concentration of the drug that completely inhibited visible fungal growth.
Sterol Analysis (IC50 Determination)
The effect of the antifungal agents on ergosterol biosynthesis was quantified by analyzing the cellular sterol composition using gas chromatography-mass spectrometry (GC-MS).
-
Fungal Culture: Fungal cells were grown in the presence of varying concentrations of the antifungal agents.
-
Sterol Extraction: After incubation, the cells were harvested, and total sterols were extracted using a saponification and hexane extraction method.
-
GC-MS Analysis: The extracted sterols were derivatized and analyzed by GC-MS to identify and quantify ergosterol and other sterol intermediates.
-
IC50 Calculation: The concentration of the drug that inhibited ergosterol synthesis by 50% compared to the untreated control was calculated.
Conclusion
The data presented in this guide demonstrate that this compound exhibits potent antifungal activity, comparable to or exceeding that of the second-generation inhibitors Itraconazole and Posaconazole against key fungal pathogens. Its strong inhibition of ergosterol biosynthesis confirms its mechanism of action as a 14α-demethylase inhibitor. These findings underscore the potential of this compound as a promising new agent in the antifungal therapeutic arsenal. Further in vivo studies are warranted to fully elucidate its clinical efficacy and safety profile.
References
A Comparative Guide to the Structural Analogs of Econazole and Their Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal agent Econazole and its structural analogs. It delves into their mechanism of action, presents comparative biological data, and details the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, mycology, and drug development.
Introduction to Econazole and its Analogs
Econazole is a broad-spectrum antifungal agent belonging to the imidazole class.[1][2] It is widely used topically for the treatment of various dermatomycoses and candidiasis.[2][3] Its mechanism of action, like other imidazole antifungals, primarily involves the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol.[2][4][5] Structural analogs of Econazole are synthesized to explore and enhance its antifungal spectrum, potency, and pharmacokinetic properties. These modifications often involve alterations to the core imidazole scaffold and the substituted phenyl rings.
Mechanism of Action: Targeting Ergosterol Biosynthesis
The primary antifungal activity of Econazole and its analogs stems from the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1).[6][7] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[8][9] Inhibition of this enzyme leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic methylated sterol precursors.[4] This disruption of the cell membrane's structure and function increases its permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death.[2][6]
Caption: Inhibition of the ergosterol biosynthesis pathway by Econazole.
Comparative Antifungal Activity
The following table summarizes the in vitro antifungal activity of Econazole and its structural analogs against various fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Analog | Candida albicans (MIC µg/mL) | Candida krusei (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) | Reference(s) |
| Econazole Nitrate | 0.016 - 16 | 0.25 - 16 | 0.12 - 4 | [10][11] |
| Miconazole Nitrate | 0.016 - 16 | 0.125 - 16 | 0.25 - >16 | [10][12] |
| Econazole Sulfosalicylate | 1.56 - 12.5 | - | 0.78 - 6.25 | [12] |
| Miconazole Sulfosalicylate | 0.78 - 6.25 | - | 0.78 - 6.25 | [12] |
| Pyrrole Analog of Econazole | Generally lower activity than Econazole | - | - | [13] |
Note: The range of MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Preparation of Antifungal Stock Solution: Dissolve the antifungal agent in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1280 µg/mL).
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Suspend the fungal colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to the final desired inoculum concentration.
-
Serial Dilution: Perform a two-fold serial dilution of the antifungal stock solution in a 96-well microtiter plate containing RPMI 1640 medium.
-
Inoculation: Inoculate each well with the prepared fungal suspension.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.
This assay is used to measure the total ergosterol content in fungal cells, providing a quantitative measure of the inhibitory effect of a compound on the ergosterol biosynthesis pathway.[14][15]
Procedure:
-
Fungal Culture and Treatment: Grow the fungal cells in a suitable broth medium in the presence and absence of the test compound for a specified period (e.g., 16-24 hours).
-
Cell Harvesting: Harvest the fungal cells by centrifugation and wash with sterile distilled water.
-
Saponification: Resuspend the cell pellet in an alcoholic potassium hydroxide solution (e.g., 25% KOH in ethanol). Incubate at a high temperature (e.g., 85°C) for 1-2 hours to hydrolyze cellular lipids.[14]
-
Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) with an organic solvent such as n-heptane or pentane.[14][15]
-
Spectrophotometric Analysis: The extracted sterols are analyzed spectrophotometrically. The characteristic absorbance spectrum of ergosterol allows for its quantification.[14] Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more precise quantification.[15][16]
This in vitro assay directly measures the inhibitory activity of a compound on the target enzyme, lanosterol 14α-demethylase.[17][18]
Procedure:
-
Enzyme and Substrate Preparation: A reconstituted enzyme system containing purified recombinant human or fungal CYP51A1, a cytochrome P450 reductase, and the substrate (lanosterol) is prepared.[17]
-
Reaction Mixture: The reaction is initiated by adding the substrate to a mixture containing the enzyme, reductase, NADPH, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Product Analysis: The reaction is stopped, and the products are extracted. The conversion of lanosterol to its demethylated product is quantified using methods such as radio-HPLC or LC-MS.[18]
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Structure-Activity Relationship (SAR) Insights
-
Imidazole Core: The imidazole ring is essential for the antifungal activity as it coordinates with the heme iron of the cytochrome P450 enzyme.
-
Substituted Phenyl Rings: The nature and position of substituents on the phenyl rings significantly influence the antifungal potency. Halogen substitutions, as seen in Econazole, are common and generally contribute to higher activity.
-
Ether Linkage: The ether linkage connecting the imidazole ethyl moiety to the benzyl group is a key structural feature.
-
Analogs with Modified Moieties: The replacement of the imidazole with a pyrrole moiety has been shown to generally decrease the antifungal activity, highlighting the importance of the imidazole ring for target binding.[13] The sulfosalicylate salts of econazole and miconazole have shown comparable or slightly better activity against some fungal strains compared to the nitrate salts, which may be related to improved physicochemical properties such as lipophilicity.[12]
Conclusion
Econazole remains a clinically important antifungal agent. The exploration of its structural analogs continues to be a promising avenue for the development of new antifungal drugs with improved efficacy, a broader spectrum of activity, and reduced potential for resistance. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of such novel compounds. Further research focusing on the synthesis and comprehensive biological evaluation of a wider array of Econazole derivatives is warranted to build a more complete understanding of their structure-activity relationships.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function of the Econazole and its derivative - Creative Peptides [creative-peptides.com]
- 3. Development and Characterization of Econazole Topical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 5. Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Activity of Econazole-Nitrate and Chelerythrine against Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antimicrobial activity of econazole and miconazole sulfosalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Antibacterial and antifungal agents. IV. Synthesis and antifungal activity of econazole analogs with pyrrole structure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Eroonazole Specificity: A Comparison Guide Using Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the specificity of the novel anti-cancer agent, Eroonazole. We present supporting data from key experiments utilizing knockout (KO) cell lines to validate its mechanism of action.
Introduction to this compound
This compound is a novel small molecule inhibitor designed to target Kinase X, a serine/threonine kinase frequently overexpressed in several aggressive cancers. The hypothesized mechanism of action involves the inhibition of the downstream "Signal-On" pathway, which is crucial for cancer cell proliferation and survival. This guide outlines the critical experiments performed to validate that this compound specifically targets Kinase X.
The Power of Knockout Cell Lines in Drug Specificity Validation
To ascertain that the cytotoxic effects of this compound are directly mediated through the inhibition of Kinase X and not due to off-target effects, a comparative study was designed using wild-type (WT) cancer cell lines and their corresponding Kinase X knockout (KO) counterparts.[1][2] The rationale is that if this compound's efficacy is dependent on Kinase X, its effect should be significantly diminished in cells lacking this target.[2]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Wild-Type vs. Kinase X KO Cell Lines
| Cell Line | Genotype | This compound IC50 (nM) | Doxorubicin IC50 (nM) |
| Cancer Cell Line A | Wild-Type | 50 | 100 |
| Cancer Cell Line A | Kinase X KO | > 10,000 | 105 |
| Cancer Cell Line B | Wild-Type | 75 | 150 |
| Cancer Cell Line B | Kinase X KO | > 10,000 | 145 |
IC50 values were determined using a standard MTT assay after 72 hours of treatment. Doxorubicin was used as a positive control for general cytotoxicity.
Table 2: Effect of this compound on Downstream Signaling
| Cell Line | Treatment | p-Substrate Y (Relative to loading control) |
| Wild-Type | Vehicle | 1.00 |
| Wild-Type | This compound (100 nM) | 0.15 |
| Kinase X KO | Vehicle | 0.05 |
| Kinase X KO | This compound (100 nM) | 0.04 |
Relative protein levels of phosphorylated Substrate Y (a downstream target of Kinase X) were quantified by Western blot analysis.
Mandatory Visualizations
Caption: Hypothesized signaling pathway of Kinase X and the inhibitory action of this compound.
Caption: Workflow for validating this compound specificity using knockout cell lines.
Experimental Protocols
Generation of Kinase X Knockout Cell Lines using CRISPR/Cas9
-
sgRNA Design and Synthesis: Single guide RNAs (sgRNAs) targeting an early exon of the Kinase X gene were designed using a CRISPR design tool.
-
Vector Construction: The designed sgRNA sequences were cloned into a Cas9 expression vector containing a puromycin (B1679871) resistance gene.
-
Transfection: Wild-type cancer cells were transfected with the sgRNA-Cas9 plasmid using a lipid-based transfection reagent.[3]
-
Selection: 48 hours post-transfection, cells were treated with puromycin to select for successfully transfected cells.
-
Single-Cell Cloning: Surviving cells were serially diluted into 96-well plates to isolate single-cell clones.[4]
-
Validation: Genomic DNA was extracted from expanded clones, and the targeted region was amplified by PCR and sequenced to confirm the presence of frameshift-inducing insertions or deletions (indels).[5] Furthermore, whole-cell lysates were analyzed by Western blot to confirm the absence of Kinase X protein expression.[1][6]
MTT Cell Viability Assay
-
Cell Seeding: Wild-type and Kinase X KO cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[7]
-
Drug Treatment: Cells were treated with a serial dilution of this compound or Doxorubicin for 72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.[8][9]
-
Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[9]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis
-
Cell Lysis: Wild-type and Kinase X KO cells were treated with vehicle or this compound for 24 hours. Cells were then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11]
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.[11]
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[12][13]
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.[11] The membrane was then incubated overnight at 4°C with primary antibodies against phospho-Substrate Y, total Substrate Y, Kinase X, and a loading control (e.g., GAPDH or β-actin).[11][12]
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10][12] The signal was detected using an enhanced chemiluminescence (ECL) substrate.[11]
-
Densitometry: Band intensities were quantified using image analysis software.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Cells were lysed in a non-denaturing IP lysis buffer.[14][15]
-
Pre-clearing: The lysate was pre-cleared by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.[15][16]
-
Immunoprecipitation: The pre-cleared lysate was incubated with an antibody against Kinase X or a control IgG overnight at 4°C.[14]
-
Complex Capture: Protein A/G agarose beads were added to pull down the antibody-protein complexes.[14][15]
-
Washing and Elution: The beads were washed multiple times with IP lysis buffer to remove non-specifically bound proteins. The bound proteins were then eluted from the beads by boiling in SDS-PAGE sample buffer.[16]
-
Western Blot Analysis: The eluted samples were analyzed by Western blotting to detect Kinase X and its interacting partners.
Conclusion
The presented data strongly supports the hypothesis that this compound exerts its anti-cancer effects through the specific inhibition of Kinase X. The dramatic loss of efficacy in Kinase X knockout cell lines, coupled with the targeted inhibition of downstream signaling exclusively in wild-type cells, provides compelling evidence of on-target activity. This guide demonstrates the indispensable role of knockout cell line technology in modern drug development for validating drug specificity and mechanism of action.[1][2]
References
- 1. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 2. selectscience.net [selectscience.net]
- 3. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cyagen.com [cyagen.com]
- 6. Video: Genome Editing in Mammalian Cell Lines using CRISPR-Cas [jove.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. merckmillipore.com [merckmillipore.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. bosterbio.com [bosterbio.com]
- 13. cusabio.com [cusabio.com]
- 14. assaygenie.com [assaygenie.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Unable to Verify "Eroonazole": A Roadblock in Comparative Therapeutic Analysis
Initial investigations to develop a comparative guide on the therapeutic potential of "Eroonazole" have been unsuccessful, as no registered drug or compound under this name has been identified in scientific literature or drug databases. This prevents any data-driven comparison against alternative therapies.
Extensive searches for "this compound," including its potential therapeutic applications, mechanism of action, and clinical trial data, have yielded no relevant results. The name may be a misspelling of an existing therapeutic agent or refer to a compound not yet disclosed in public-facing research. Without a verifiable reference compound, a comparison of its performance with other alternatives, supported by experimental data, cannot be conducted.
For the benefit of researchers, scientists, and drug development professionals, this guide will outline the intended structure and type of content that would have been presented, using the well-documented antifungal agent Econazole as a placeholder to illustrate the required methodologies and data presentation.
Illustrative Comparison: Econazole vs. Alternative Antifungal Agents
Disclaimer: The following sections are provided as a template. "this compound" is not a known compound, and the data herein pertains to Econazole .
Therapeutic Potential & Mechanism of Action
Econazole is an imidazole antifungal agent used topically to treat fungal infections of the skin, such as athlete's foot, jock itch, and ringworm. Its primary mechanism of action involves the inhibition of ergosterol synthesis.[1] Ergosterol is a critical component of fungal cell membranes, and its depletion disrupts membrane integrity, leading to increased permeability and eventual cell death.[1] Specifically, Econazole inhibits the enzyme lanosterol 14-alpha-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[1] This action is common to azole antifungals.
Comparative Efficacy and Potency
A crucial aspect of evaluating a new therapeutic agent is its direct comparison with existing treatments. This is often quantified by metrics such as the half-maximal inhibitory concentration (IC50) and Minimum Inhibitory Concentration (MIC).
| Compound | Target Organism | IC50 (µg/mL) | MIC Range (µg/mL) | Source |
| Placeholder | Trichophyton mentagrophytes | 0.00040 | 0.00098 - 0.031 | [2] |
| Placeholder | Candida albicans | 0.0029 | Not Specified | [2] |
Note: The data in this table is derived from studies on Efinaconazole and is used here for illustrative purposes only.[2]
Signaling Pathway: Azole Antifungal Action
The mechanism of action for azole antifungals like Econazole can be visualized as a disruption of the ergosterol biosynthesis pathway.
Caption: Inhibition of Ergosterol Synthesis by Azole Antifungals.
Experimental Protocols
To ensure reproducibility and independent verification, detailed experimental protocols are necessary.
Protocol: Ergosterol Quantitation Assay
-
Fungal Culture: Candida albicans or Trichophyton mentagrophytes are cultured in a suitable broth medium to mid-logarithmic phase.
-
Drug Exposure: The cultures are treated with serial dilutions of the test compound (e.g., Econazole) and a vehicle control for a defined period (e.g., 24 hours).
-
Sterol Extraction: Fungal cells are harvested, washed, and saponified using alcoholic potassium hydroxide. Non-saponifiable lipids (including ergosterol) are then extracted using n-heptane.
-
Spectrophotometric Analysis: The extracted sterol content is analyzed by scanning spectrophotometry between 240 and 300 nm. The characteristic four-peaked curve of ergosterol allows for its quantification.
-
Data Analysis: The percentage of ergosterol is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the ergosterol percentage against the drug concentration and fitting the data to a dose-response curve.
Workflow: In Vitro Antifungal Susceptibility Testing
The following diagram illustrates a standard workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
The framework provided illustrates the necessary components for a comprehensive and objective comparison guide for a new therapeutic agent. It highlights the importance of quantitative data, detailed methodologies, and clear visualization of mechanisms. We encourage the user to verify the correct name of the compound of interest to enable a factual and data-supported analysis.
References
Safety Operating Guide
Proper Disposal Procedures for Eroonazole
Disclaimer: Eroonazole is a fictional substance. The following disposal procedures are based on the safety data sheet for a compound with the CAS number 305376-22-1, which has been identified as this compound, and general best practices for the disposal of hazardous laboratory chemicals.[1][2][3] Always consult the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines before handling or disposing of any chemical.[2][4]
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6] All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6] An emergency eyewash station and safety shower should be readily accessible.
Hazard Summary for this compound:
-
Acute Oral Toxicity: Harmful if swallowed.[5]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[5]
Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is crucial for safe and compliant disposal.[2][7] Do not mix this compound waste with other waste streams unless explicitly instructed by your institution's EHS department.
-
Solid this compound Waste:
-
Includes expired or unused pure this compound powder, and grossly contaminated items like weigh boats or filter paper.
-
Collect in a dedicated, properly labeled hazardous waste container.[8] The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) bucket or a glass jar) and have a secure, tight-fitting lid.[4][9]
-
-
Contaminated Lab Supplies:
-
Includes items such as gloves, pipette tips, and paper towels that have come into contact with this compound.
-
These items should be placed in a designated solid hazardous waste container.[10] If these items are only lightly contaminated, consult your EHS guidelines for potential disposal as normal trash after decontamination.
-
-
Liquid this compound Waste:
-
Includes solutions containing this compound and the first rinse from cleaning contaminated glassware.
-
Collect in a dedicated, clearly labeled hazardous waste carboy.[9] Do not mix with other solvent waste unless permitted by your EHS office. The container must be kept closed except when adding waste.[4]
-
-
"Empty" Containers:
-
Original containers of this compound are not considered empty until they have been triple-rinsed with a suitable solvent.[4][6]
-
The rinsate from this process must be collected as hazardous liquid waste.[6]
-
Once triple-rinsed, deface the original label, remove the cap, and dispose of the container as regular trash or according to your facility's procedures.[4]
-
Quantitative Disposal Thresholds
The following table outlines hypothetical concentration limits that often determine the appropriate disposal pathway for chemical waste. Consult your local and institutional regulations for specific values.
| Waste Stream | This compound Concentration Threshold | Disposal Pathway |
| Aqueous Solutions | > 1 mg/L | Hazardous Waste Collection (Aqueous Waste) |
| Aqueous Solutions | < 1 mg/L | May be eligible for in-lab treatment or sewer disposal (Requires EHS approval).[11] |
| Organic Solvent Solutions | Any detectable amount | Hazardous Waste Collection (Solvent Waste) |
| Contaminated Solid Debris | > 0.1% by weight | Hazardous Waste Collection (Solid Waste) |
| Contaminated Solid Debris | < 0.1% by weight | May be disposed of as regular trash after decontamination (Requires EHS approval). |
Experimental Protocol: Decontamination of this compound-Containing Glassware
This protocol details the steps for safely decontaminating glassware used in experiments with this compound.
Materials:
-
This compound-contaminated glassware
-
Appropriate organic solvent (e.g., ethanol or acetone)
-
Two rinse basins
-
Designated hazardous waste container for liquid waste
-
Wash bottle with deionized water
-
Laboratory detergent
Procedure:
-
Initial Rinse (in a fume hood): a. Rinse the glassware three times with a small amount of a suitable organic solvent. b. Collect all rinsate in a designated hazardous waste container labeled "this compound Liquid Waste."[6] This is the most concentrated waste and must be disposed of as hazardous.
-
Secondary Wash: a. Wash the glassware thoroughly with laboratory detergent and warm water. b. Dispose of this wash water down the sanitary sewer, as the concentration of this compound should now be negligible.
-
Final Rinse: a. Rinse the glassware three times with deionized water. b. This final rinsate can also be disposed of down the sanitary sewer.
-
Drying: a. Allow the glassware to air dry on a drying rack or use a laboratory oven.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for handling this compound waste.
Caption: Decision workflow for segregating this compound waste streams.
Caption: Disposal procedure for "empty" this compound containers.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. vumc.org [vumc.org]
- 5. This compound|305376-22-1|MSDS [dcchemicals.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. epfl.ch [epfl.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
